molecular formula C10H6ClNO2 B581818 3-Chloroisoquinoline-6-carboxylic acid CAS No. 1256794-71-4

3-Chloroisoquinoline-6-carboxylic acid

Cat. No.: B581818
CAS No.: 1256794-71-4
M. Wt: 207.613
InChI Key: XYHYBNUDOGWNRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloroisoquinoline-6-carboxylic Acid (CAS 1256794-71-4) is an organic compound with the molecular formula C10H6ClNO2 and a molecular weight of 207.61 g/mol . This high-purity compound, typically available at ≥95% to 98% , serves as a versatile and valuable synthetic intermediate in medicinal chemistry and drug discovery research. Its structure, featuring both a carboxylic acid functional group and a chlorinated isoquinoline heterocycle, makes it a key building block for the synthesis of more complex molecules . Researchers utilize this compound in the development of potential pharmaceutical agents, leveraging its predicted physicochemical properties, including a density of 1.469 g/cm³ and a boiling point of 401.5 °C, to design and optimize lead compounds . The compound is associated with multiple patents, underscoring its research relevance . Its derivative, Methyl 3-chloroisoquinoline-6-carboxylate (CAS 1416713-88-6), further highlights its utility as a precursor in multi-step synthetic routes . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloroisoquinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-9-4-8-3-6(10(13)14)1-2-7(8)5-12-9/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHYBNUDOGWNRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(C=C2C=C1C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloroisoquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-Chloroisoquinoline-6-carboxylic acid, a heterocyclic compound of significant interest to researchers, medicinal chemists, and drug development professionals. Due to the limited availability of direct experimental data for this specific molecule, this document emphasizes the robust, validated methodologies for determining its key characteristics. We delve into the structural and electronic properties, solubility, acidity, and spectroscopic profile of the compound. Each section combines theoretical principles with detailed, field-proven experimental protocols, enabling researchers to accurately characterize this and similar isoquinoline derivatives. This guide is structured to serve as a practical reference for laboratory work and to provide a deeper understanding of the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction and Significance

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2][3] Isoquinoline derivatives have been extensively investigated for their potential as anti-cancer agents, exhibiting mechanisms that include the induction of apoptosis, cell cycle arrest, and the inhibition of crucial signaling pathways.[1][2][4] Specifically, they have emerged as a promising class of protein kinase inhibitors, targeting enzymes that are often dysregulated in various cancers and other diseases.[5][6]

This compound (C₁₀H₆ClNO₂) is a notable derivative within this class. The presence of the carboxylic acid moiety offers a handle for forming salts or amides, potentially improving pharmacokinetic properties or acting as a key binding group with biological targets. The chloro-substituent at the 3-position significantly influences the electronic distribution of the isoquinoline ring, which can modulate its reactivity and binding affinity. Understanding the fundamental physicochemical properties of this molecule is therefore a critical prerequisite for its rational application in drug design, synthesis of compound libraries, and interpretation of structure-activity relationships (SAR).[3][7]

This guide provides the foundational knowledge and practical protocols necessary for the comprehensive characterization of this compound.

Caption: Chemical structure of this compound.

Core Physicochemical Properties

This section details the known and predicted physicochemical properties of this compound and provides standardized protocols for their experimental determination.

Molecular and Structural Data

A summary of the key identifiers and computed properties for this compound is presented in the table below. These values are fundamental for sample handling, stoichiometric calculations, and computational modeling.

PropertyValueSource
Molecular Formula C₁₀H₆ClNO₂[8]
Molecular Weight 207.61 g/mol [8]
CAS Number 1256794-71-4[8]
IUPAC Name This compound[8]
SMILES C1=CC2=CN=C(C=C2C=C1C(=O)O)ClPubChem
InChI Key XYHYBNUDOGWNRA-UHFFFAOYSA-N[8]
Predicted XlogP 2.6PubChem
Appearance Expected to be a solid at room temperatureGeneral
Melting Point

The melting point is a critical indicator of purity for a crystalline solid. Pure compounds typically exhibit a sharp melting range of 1-2°C.[9]

Protocol for Melting Point Determination (Capillary Method):

This protocol is a standard method for determining the melting point of a solid organic compound.[9][10][11]

  • Instrumentation: A calibrated melting point apparatus (e.g., Mel-Temp) or a Thiele tube setup.

  • Materials: this compound (finely powdered), capillary tubes (sealed at one end).

Step-by-Step Procedure:

  • Sample Preparation: Load a small amount of the finely powdered compound into a capillary tube to a height of 2-3 mm by tapping the open end of the tube on the sample.

  • Tube Tapping: Compact the sample at the bottom of the tube by tapping the sealed end gently on a hard surface or by dropping it through a long glass tube.

  • Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting range. This helps in setting the heating rate for a more accurate measurement.[9]

  • Accurate Determination: Allow the apparatus to cool. Prepare a new sample and heat it rapidly to about 15-20°C below the approximate melting point found in the previous step.

  • Slow Heating: Decrease the heating rate to 1-2°C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

  • Replicates: Repeat the measurement at least twice to ensure reproducibility.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement Powder Powder the Sample Load Load Capillary Tube (2-3mm) Powder->Load Compact Compact Sample Load->Compact Place Place in Apparatus Compact->Place Heat Heat (1-2°C/min) Place->Heat Observe Observe & Record T_start and T_end Heat->Observe Report Report Observe->Report Report as Range

Caption: Workflow for Melting Point Determination.

Boiling Point

As this compound is expected to be a solid with a high boiling point, decomposition may occur before it boils at atmospheric pressure. Therefore, boiling point determination might require reduced pressure.

Protocol for Boiling Point Determination (Thiele Tube Method):

This micro-method is suitable for small sample quantities.[12][13][14][15][16]

  • Instrumentation: Thiele tube, thermometer, Bunsen burner or hot plate.

  • Materials: this compound, small test tube (fusion tube), capillary tube (sealed at one end), heat-transfer fluid (e.g., mineral oil).

Step-by-Step Procedure:

  • Sample Preparation: Place a small amount of the compound into the fusion tube.

  • Capillary Insertion: Place the capillary tube into the fusion tube with the open end submerged in the liquid.

  • Assembly: Attach the fusion tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

  • Heating: Immerse the assembly in the Thiele tube containing the heat-transfer fluid. Heat the side arm of the Thiele tube gently.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until a continuous and rapid stream of bubbles is observed.

  • Cooling and Recording: Remove the heat and allow the apparatus to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the liquid at the recorded atmospheric pressure.[12][16]

Solubility Profile

The solubility of this compound is a key parameter influencing its formulation and bioavailability. The carboxylic acid group suggests pH-dependent aqueous solubility, while the chlorinated isoquinoline core indicates solubility in organic solvents.

Protocol for Qualitative Solubility Determination:

This systematic approach determines the solubility class of an organic compound.[17][18][19][20][21]

  • Materials: this compound, test tubes, deionized water, diethyl ether, 5% NaOH (aq), 5% NaHCO₃ (aq), 5% HCl (aq), concentrated H₂SO₄.

Step-by-Step Procedure:

  • Water Solubility: Add ~25 mg of the compound to 0.75 mL of deionized water. Shake vigorously. If it dissolves, test the solution with pH paper. An acidic pH would be expected.

  • Ether Solubility: Test the solubility in diethyl ether using the same proportions.

  • Aqueous Base Solubility: If insoluble in water, test its solubility in 5% NaOH. Solubility indicates an acidic functional group.

  • Weak Base Solubility: If soluble in 5% NaOH, test its solubility in 5% NaHCO₃. Solubility in this weak base suggests a relatively strong acid, such as a carboxylic acid.[18]

  • Aqueous Acid Solubility: If insoluble in water, test its solubility in 5% HCl. The basic nitrogen in the isoquinoline ring should allow for salt formation and dissolution.

  • Strong Acid Solubility: If insoluble in all the above, test solubility in cold, concentrated H₂SO₄.

Expected Solubility: this compound is expected to be:

  • Sparingly soluble in water.

  • Soluble in polar aprotic solvents (e.g., DMSO, DMF).[22]

  • Soluble in aqueous base (NaOH, NaHCO₃) due to the deprotonation of the carboxylic acid.

  • Soluble in aqueous acid (HCl) due to the protonation of the isoquinoline nitrogen.

Acidity Constant (pKa)

The pKa value is a quantitative measure of the strength of an acid in solution. For this compound, there will be at least two pKa values: one for the dissociation of the carboxylic acid proton and another for the protonation of the isoquinoline nitrogen.

Protocol for pKa Determination by UV-Vis Spectrophotometry:

This method is suitable for compounds with a UV-active chromophore near the ionization site, which is the case for this molecule.[23][24][25][26][27]

  • Instrumentation: UV-Vis spectrophotometer with a temperature-controlled cuvette holder, calibrated pH meter.

  • Materials: this compound, a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12), DMSO (for stock solution).

Step-by-Step Procedure:

  • Stock Solution: Prepare a concentrated stock solution of the compound in DMSO.

  • Sample Preparation: For each buffer solution, prepare a sample by diluting a small aliquot of the stock solution to a final concentration that gives an absorbance in the optimal range (0.3-1.0 AU). The final concentration of DMSO should be kept low and constant (e.g., <1%).

  • Spectral Acquisition: Record the UV-Vis spectrum (e.g., from 200-400 nm) for each buffered solution.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the change upon ionization is maximal) against the pH of the buffer solutions.

  • pKa Calculation: The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation. The pKa is the pH value at the inflection point of the curve.[24] Two inflection points may be observed, corresponding to the two ionizable groups.

pKa_Determination_Workflow cluster_prep Preparation cluster_analysis Analysis Stock Prepare Stock Soln. (DMSO) Dilute Dilute Stock into each Buffer Stock->Dilute Buffers Prepare Buffer Series (pH 2-12) Buffers->Dilute Measure Measure UV-Vis Spectrum for each pH Dilute->Measure Plot Plot Absorbance vs. pH Measure->Plot Fit Fit to Henderson-Hasselbalch Plot->Fit pKa pKa Fit->pKa Determine Inflection Point(s)

Caption: Workflow for pKa Determination using UV-Vis Spectrophotometry.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for structural elucidation and confirmation. This section outlines the expected spectral characteristics and provides general protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR):

  • Aromatic Protons: The protons on the isoquinoline ring are expected to appear in the downfield region, typically between δ 7.5 and 9.0 ppm. The electron-withdrawing effects of the chlorine atom and the carboxylic acid group will influence their precise chemical shifts.

  • Carboxylic Acid Proton: The acidic proton of the -COOH group is expected to be highly deshielded, appearing as a broad singlet far downfield, typically between δ 10 and 13 ppm. This signal will disappear upon shaking the sample with D₂O.

¹³C NMR (Carbon NMR):

  • Carbonyl Carbon: The carbon of the carboxylic acid group is expected to have a chemical shift in the range of δ 165-185 ppm.

  • Aromatic Carbons: The carbons of the isoquinoline ring will appear between δ 120 and 150 ppm. The carbon attached to the chlorine atom (C3) will be significantly affected.

Protocol for NMR Sample Preparation:

  • Sample Weighing: Weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a small vial. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and allows observation of the acidic proton.

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard like tetramethylsilane (TMS, δ 0.00 ppm) if required for referencing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic IR Absorptions:

  • O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[9]

  • C-H Stretch (Aromatic): Sharp peaks are expected just above 3000 cm⁻¹.

  • C=O Stretch (Carbonyl): A strong, sharp absorption band is expected between 1710-1680 cm⁻¹ for the carbonyl group of the aromatic carboxylic acid.

  • C=C and C=N Stretches (Aromatic Ring): Medium to weak absorptions are expected in the 1600-1450 cm⁻¹ region.

  • C-Cl Stretch: A peak in the fingerprint region, typically between 850-550 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected due to the stable aromatic system. The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak.

  • Key Fragments: Common fragmentation pathways for aromatic carboxylic acids include the loss of -OH (M-17) and the loss of -COOH (M-45).[28] The resulting acylium ion (Ar-C≡O⁺) is often a significant peak. Further fragmentation of the isoquinoline ring would also be observed.

Conclusion

This compound is a compound with significant potential in the field of medicinal chemistry, particularly for the development of novel kinase inhibitors and anti-cancer agents. While direct experimental data on its physicochemical properties are not widely published, this guide provides a comprehensive framework for their systematic and accurate determination. The detailed protocols for measuring melting point, boiling point, solubility, and pKa, along with the predicted spectroscopic characteristics, offer researchers the necessary tools to fully characterize this molecule. A thorough understanding of these fundamental properties is the cornerstone of successful drug discovery and development, enabling informed decisions in synthesis, formulation, and biological evaluation.

References

  • Choi, E. J., et al. (2020). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. Molecules, 25(19), 4535. [Link]

  • Singh, T., et al. (2020). An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. Current Topics in Medicinal Chemistry, 20(28), 2599-2633. [Link]

  • Szymański, P., et al. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 27(24), 8823. [Link]

  • Borges, F., et al. (2021). Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. RSC Medicinal Chemistry, 12(1), 12-28. [Link]

  • Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. [Link]

  • Mol-Instincts. (n.d.). This compound | CAS 1256794-71-4. [Link]

  • MDPI. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. [Link]

  • Vijay Nazare. (n.d.). Determination of Boiling Point (B.P). [Link]

  • PubMed. (2010). Isoquinoline derivatives as potential acetylcholinesterase inhibitors. [Link]

  • GeeksforGeeks. (2023). Determination of Boiling Point of Organic Compounds. [Link]

  • Wired Chemist. (n.d.). Determination of Melting Point. [Link]

  • Edisco. (n.d.). Melting point determination. [Link]

  • Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. [Link]

  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. [Link]

  • Google Patents. (2008).
  • SSERC. (n.d.). Melting point determination. [Link]

  • Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

  • University of Alberta. (n.d.). Melting point determination. [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]

  • Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

  • Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • Bellevue College. (n.d.). Experiment 2 # Solubility 13. [Link]

  • Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]

  • ACS Publications. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. [Link]

  • National Institutes of Health. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-chloroisoquinoline. [Link]

  • ResearchGate. (2021). Recent Advancements in Spectrophotometric pKa Determinations: A Review. [Link]

  • Oriental Journal of Chemistry. (2020). Structural Attributes of Organic Compounds for UV-Spectrophotometric Determination of Dissociation Constant – A Systematic Review. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of 3-Chloroisoquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive analysis of the molecular structure of 3-Chloroisoquinoline-6-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and materials science. In the absence of extensive published experimental data for this specific molecule, this guide synthesizes information from established chemical principles and data from structurally related compounds to offer a robust predictive overview. This document is intended to serve as a foundational resource for researchers, providing insights into its synthesis, structural characteristics, and potential for further investigation.

Molecular Identity and Physicochemical Properties

This compound is a substituted aromatic heterocyclic compound. Its core structure consists of an isoquinoline ring system, which is a bicyclic aromatic compound composed of a benzene ring fused to a pyridine ring.[1] The molecule is further functionalized with a chlorine atom at the 3-position and a carboxylic acid group at the 6-position.

PropertyValueSource
Chemical Formula C₁₀H₆ClNO₂[1]
Molecular Weight 207.61 g/mol [1]
CAS Number 1256794-71-4[1]
SMILES OC(=O)C1=CC2=CC(Cl)=NC=C2C=C1[1]
InChIKey XYHYBNUDOGWNRA-UHFFFAOYSA-N[1]

Plausible Synthetic Routes

Stage 1: Synthesis of the Isoquinoline Core via Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a classic and versatile method for the synthesis of isoquinolines.[2][3][4][5] This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal. To obtain the desired 6-substituted isoquinoline, a 4-substituted benzaldehyde is a logical starting material.

Workflow for the Pomeranz-Fritsch Synthesis of 3-Chloro-6-cyanoisoquinoline:

G A 4-Cyanobenzaldehyde C Benzalaminoacetal Intermediate A->C Condensation B Aminoacetaldehyde diethyl acetal B->C D 6-Cyanoisoquinoline C->D Acid-catalyzed cyclization (e.g., H₂SO₄) E 3-Chloro-6-cyanoisoquinoline D->E Chlorination (e.g., POCl₃) F This compound E->F Acid or Base Hydrolysis

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Proposed):

  • Formation of the Benzalaminoacetal:

    • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-cyanobenzaldehyde and aminoacetaldehyde diethyl acetal in a suitable solvent such as toluene.

    • Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

    • Reflux the mixture until the theoretical amount of water is collected.

    • Remove the solvent under reduced pressure to yield the crude benzalaminoacetal.

  • Pomeranz-Fritsch Cyclization:

    • Carefully add the crude benzalaminoacetal to a stirred solution of a strong acid, such as concentrated sulfuric acid, at a controlled temperature.

    • After the addition is complete, the reaction mixture is heated to promote cyclization.

    • The reaction is then quenched by carefully pouring it onto ice, followed by neutralization with a base.

    • The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

    • The crude 6-cyanoisoquinoline is then purified, for example, by column chromatography.

Stage 2: Functional Group Interconversion

Chlorination and Hydrolysis:

  • Chlorination of 6-Cyanoisoquinoline:

    • The 6-cyanoisoquinoline intermediate can be chlorinated at the 3-position using a standard chlorinating agent like phosphorus oxychloride (POCl₃), potentially with the addition of a catalytic amount of a tertiary amine.

    • The reaction is typically heated to drive it to completion.

    • After cooling, the excess POCl₃ is carefully quenched, and the product, 3-chloro-6-cyanoisoquinoline, is isolated and purified.

  • Hydrolysis of the Nitrile:

    • The cyano group of 3-chloro-6-cyanoisoquinoline can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.

    • Acidic Hydrolysis: Refluxing the nitrile in an aqueous solution of a strong acid, such as sulfuric or hydrochloric acid, will yield the carboxylic acid.

    • Basic Hydrolysis: Alternatively, refluxing with an aqueous solution of a strong base, like sodium hydroxide, will initially form the carboxylate salt, which is then acidified in a separate workup step to yield the final product, this compound.

Predicted Spectroscopic Data and Structural Elucidation

In the absence of published experimental spectra for this compound, the following sections provide predicted spectroscopic data based on established principles and comparison with related compounds.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted NMR spectra are based on the additive effects of the chloro and carboxylic acid substituents on the isoquinoline scaffold.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-1~9.3s-Deshielded due to the adjacent nitrogen and the anisotropic effect of the fused ring system.
H-4~8.2s-Deshielded by the adjacent nitrogen and the chloro substituent at the 3-position.
H-5~8.4d8.5 - 9.0Ortho to the carboxylic acid group, expected to be significantly deshielded.
H-7~8.1dd8.5 - 9.0, ~1.5Ortho to the carboxylic acid group and meta to the nitrogen.
H-8~7.9d~1.5Meta to the carboxylic acid group.
COOH>12br s-The acidic proton of a carboxylic acid typically appears as a broad singlet at a very downfield chemical shift.[6]

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O~168Typical chemical shift for a carboxylic acid carbonyl carbon.[6]
C-3~150Attached to an electronegative chlorine atom.
C-6~135Attached to the carboxylic acid group.
Aromatic C120 - 155The remaining aromatic carbons will appear in this region, with their specific shifts influenced by the positions of the substituents and the nitrogen atom.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, as the carboxylic acid proton is more likely to be observed). Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the aromatic ring.

Predicted IR Absorption Bands:

Functional GroupPredicted Wavenumber (cm⁻¹)AppearanceRationale
O-H (Carboxylic Acid)2500-3300Very broadCharacteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[7][8]
C-H (Aromatic)3000-3100Sharp, weak to mediumTypical for C-H stretching vibrations in aromatic rings.[7]
C=O (Carboxylic Acid)1680-1710Strong, sharpThe carbonyl stretch is a very prominent feature in the IR spectra of carboxylic acids.[7][8]
C=C and C=N (Aromatic)1450-1600Multiple bands, medium to strongStretching vibrations within the isoquinoline ring system.
C-O (Carboxylic Acid)1210-1320MediumC-O stretching vibration.
C-Cl600-800Medium to strongC-Cl stretching vibration.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of this compound is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

Predicted Mass Spectrum Fragmentation:

m/zFragmentRationale
207/209[M]⁺Molecular ion peak, with the M+2 peak at approximately one-third the intensity of the M peak due to the ³⁷Cl isotope.
190/192[M-OH]⁺Loss of a hydroxyl radical from the carboxylic acid group.[9]
162/164[M-COOH]⁺Loss of the carboxylic acid group as a radical.[9]
127[M-COOH-Cl]⁺Subsequent loss of a chlorine radical from the [M-COOH]⁺ fragment.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample.

  • Ionization: Use a standard electron ionization (EI) source.

  • Mass Analysis: Scan a suitable mass range to detect the molecular ion and key fragments.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and interpret the fragmentation pattern to confirm the structure.

Reactivity and Potential Applications

The molecular structure of this compound suggests several avenues for further chemical modification and potential applications.

Chemical Reactivity:

  • Carboxylic Acid Group: The carboxylic acid functionality can undergo standard transformations such as esterification, amidation, and reduction to an alcohol. These reactions provide a handle for attaching this scaffold to other molecules of interest.

  • 3-Chloro Substituent: The chlorine atom at the 3-position is expected to be susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide variety of nucleophiles (e.g., amines, alkoxides, thiols).[10] It can also participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to form new carbon-carbon and carbon-heteroatom bonds.[10]

  • Isoquinoline Ring: The aromatic ring system can undergo electrophilic aromatic substitution, although the positions of substitution will be directed by the existing substituents.

Potential Applications:

  • Medicinal Chemistry: Isoquinoline and quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[11][12] The presence of the carboxylic acid and the reactive chloro group makes this compound a valuable scaffold for the synthesis of new drug candidates.

  • Materials Science: The rigid, planar isoquinoline core suggests potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where substituted aromatic heterocycles are often employed.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure of this compound. While experimental data for this specific compound is limited, a detailed understanding of its structure, plausible synthesis, and predicted spectroscopic properties has been presented based on established chemical principles. The versatile functionalities present in this molecule make it an attractive building block for further research in drug discovery and materials science. It is our hope that this guide will serve as a valuable resource for scientists and researchers, stimulating further investigation into the chemistry and potential applications of this intriguing heterocyclic compound.

References

  • Pomeranz-Fritsch Reaction. (n.d.). In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
  • Organic Reactions, Inc. (n.d.). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Pomeranz–Fritsch reaction. In Wikipedia. Retrieved from [Link]

  • Mol-Instincts. (n.d.). This compound. Retrieved from [Link]

  • Chem-Station. (2018, January 15). Pomeranz-Fritsch Isoquinoline Synthesis. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C10H6ClNO2). Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-6-methoxy-isoquinoline-1-carboxylic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Cheminfo. (n.d.). IR spectra prediction. Retrieved from [Link]

  • University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Quimica Organica. (n.d.). IR Spectrum: Carboxylic Acids. Retrieved from [Link]

  • YouTube. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloroquinoline-3-carboxylic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Iraqi Journal of Science. (2024, April 30). Synthesis and Characterization of some new heterocyclic derivatives from aromatic carbonyl ‎compounds and carboxylic acids with Evaluation some of them for biological activity. Retrieved from [Link]

  • PubMed. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Retrieved from [Link]

  • YouTube. (2020, July 6). Mass Spec 3e Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 14). 21.11: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • PubMed. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Retrieved from [Link]

  • ResearchGate. (2025, October 21). 19F NMR-Guided Chiral Analysis and Machine Learning for Absolute Configuration Prediction of Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (1986, June 1). Aluminum27 NMR study of aluminum(III)interactions with hydroxy carboxylic acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Spectral Characteristics of 3-Chloroisoquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed analysis of the expected spectral characteristics of 3-Chloroisoquinoline-6-carboxylic acid (CAS 1256794-71-4), a key heterocyclic building block in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document synthesizes a comprehensive set of predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The predictions are grounded in established principles of spectroscopic theory and data from analogous structures. This guide is intended to serve as a robust reference for the identification, characterization, and quality control of this compound in a research and development setting.

Introduction and Molecular Structure

This compound is a bifunctional organic molecule featuring a chlorinated isoquinoline core and a carboxylic acid substituent. This unique combination of a halogenated heterocyclic system and an acidic functional group makes it a versatile intermediate for the synthesis of more complex molecular architectures. The isoquinoline scaffold is a prominent feature in many biologically active compounds, and the strategic placement of the chloro and carboxylic acid groups offers multiple avenues for synthetic modification.

Molecular Formula: C₁₀H₆ClNO₂[1] Molecular Weight: 207.61 g/mol [1]

To facilitate the discussion of the spectral data, the following numbering system for the isoquinoline ring will be used:

Caption: Structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show five signals in the aromatic region, corresponding to the five protons on the isoquinoline ring system, and a broad singlet for the carboxylic acid proton, which is often exchangeable with D₂O.[2][3] The electron-withdrawing effects of the chlorine atom, the carboxylic acid group, and the nitrogen atom in the ring will cause the aromatic protons to be significantly deshielded, appearing at high chemical shifts.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-19.0 - 9.2s-Singlet due to the absence of adjacent protons. Deshielded by the adjacent nitrogen.
H-48.0 - 8.2s-Singlet due to the adjacent chlorine atom.
H-58.3 - 8.5d8.5 - 9.0Doublet due to coupling with H-7 (meta coupling is negligible). Deshielded by the peri effect of the carboxylic acid.
H-78.1 - 8.3dd8.5 - 9.0, ~1.5Doublet of doublets due to coupling with H-5 and H-8.
H-88.8 - 9.0d~1.5Doublet due to meta coupling with H-7. Deshielded by the adjacent nitrogen.
-COOH12.0 - 13.0br s-Broad singlet, characteristic of a carboxylic acid proton.[2][4] Its position is concentration and solvent dependent.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is predicted to show ten distinct signals for the ten carbon atoms of the isoquinoline ring and the carboxylic acid group. The chemical shifts are influenced by the electronegativity of the substituents and their position on the ring.[2][4]

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-1150 - 152Deshielded due to proximity to nitrogen.
C-3148 - 150Attached to the electronegative chlorine atom.
C-4120 - 122Shielded relative to other carbons in the pyridine ring.
C-4a135 - 137Bridgehead carbon.
C-5128 - 130Aromatic carbon.
C-6132 - 134Attached to the electron-withdrawing carboxylic acid group.
C-7129 - 131Aromatic carbon.
C-8125 - 127Aromatic carbon.
C-8a138 - 140Bridgehead carbon adjacent to nitrogen.
-COOH166 - 168Characteristic chemical shift for a carboxylic acid carbon.[2][4]
Experimental Protocol for NMR Spectroscopy

G prep Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) acq ¹H & ¹³C NMR Acquisition (≥400 MHz Spectrometer) prep->acq proc Data Processing (Fourier Transform, Phasing, Baseline Correction) acq->proc analysis Spectral Analysis (Chemical Shifts, Multiplicities, Integration) proc->analysis d2o D₂O Exchange Experiment (Confirmation of -COOH proton) analysis->d2o

Caption: Workflow for NMR analysis of this compound.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the carboxylic acid proton). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer with a minimum frequency of 400 MHz to ensure good signal resolution.

  • ¹H NMR Parameters: A standard pulse sequence with a spectral width of approximately 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds is recommended.

  • ¹³C NMR Parameters: A proton-decoupled pulse sequence should be used with a spectral width of around 220 ppm.

  • Data Processing: The acquired Free Induction Decays (FIDs) should be processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.

  • D₂O Exchange: To confirm the assignment of the carboxylic acid proton, a drop of D₂O can be added to the NMR tube, and the ¹H NMR spectrum re-acquired. The signal corresponding to the -COOH proton should disappear.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid group and the aromatic system.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignmentRationale
2500-3300Broad, StrongO-H stretch (carboxylic acid)The very broad nature of this band is due to intermolecular hydrogen bonding between the carboxylic acid groups.[5][6][7]
~3050MediumAromatic C-H stretchCharacteristic of sp² C-H bonds in the isoquinoline ring.[5]
1700-1725Strong, SharpC=O stretch (carboxylic acid)The carbonyl stretch is a very intense and characteristic absorption.[6][7]
1580-1620Medium-StrongC=C and C=N ring stretchingVibrations of the aromatic isoquinoline core.
1400-1450MediumC-O-H in-plane bendAssociated with the carboxylic acid group.
1200-1300StrongC-O stretchCoupled with O-H in-plane bending in the carboxylic acid dimer.
~800-900StrongC-H out-of-plane bendingThe pattern of these bands can sometimes give information about the substitution pattern of the aromatic ring.
~700-800Medium-StrongC-Cl stretchCharacteristic absorption for an aryl chloride.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is invaluable for confirming the molecular weight and deducing structural features.

Predicted Mass Spectrum Data (Electron Ionization - EI)

Under electron ionization (EI) conditions, this compound is expected to show a distinct molecular ion peak. The presence of chlorine will be indicated by a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

Molecular Ion:

  • [M]⁺•: m/z 207 (for ³⁵Cl)

  • [M+2]⁺•: m/z 209 (for ³⁷Cl)

Major Fragmentation Pathways: The fragmentation is likely to proceed through the loss of small, stable neutral molecules from the carboxylic acid group.

G M [M]⁺• (m/z 207/209) M_OH [M-OH]⁺ (m/z 190/192) M->M_OH -•OH M_COOH [M-COOH]⁺ (m/z 162/164) M->M_COOH -•COOH M_OH_CO [M-OH-CO]⁺ (m/z 162/164) M_OH->M_OH_CO -CO

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Predicted Fragments:

m/z (³⁵Cl/³⁷Cl)Proposed FragmentRationale
190/192[M - OH]⁺Loss of a hydroxyl radical from the carboxylic acid.
162/164[M - COOH]⁺Loss of the entire carboxylic acid group as a radical.
136[C₈H₅N]⁺Subsequent loss of chlorine from the [M-COOH]⁺ fragment.
Predicted Mass Spectrum Data (Electrospray Ionization - ESI)

In ESI, which is a softer ionization technique, the protonated molecule [M+H]⁺ in positive ion mode and the deprotonated molecule [M-H]⁻ in negative ion mode are expected to be the most abundant ions. Predicted adducts are also possible.[8]

Ion ModeAdductPredicted m/z (³⁵Cl/³⁷Cl)
Positive[M+H]⁺208.0/210.0
Positive[M+Na]⁺230.0/232.0
Negative[M-H]⁻206.0/208.0

Conclusion

This technical guide provides a robust, theory-based prediction of the NMR, IR, and MS spectral data for this compound. While experimental verification is the ultimate standard, this document serves as a valuable resource for researchers working with this compound, aiding in its synthesis, purification, and characterization. The provided methodologies and expected data offer a solid framework for the quality control and structural confirmation of this important synthetic intermediate.

References

  • This compound | CAS 1256794-71-4. (n.d.).
  • This compound (C10H6ClNO2) - PubChemLite. (n.d.).
  • Table of Characteristic IR Absorptions. (n.d.).
  • Spectroscopy of Carboxylic Acids and Nitriles. (2025, January 19). Chemistry LibreTexts.
  • IR Spectrum and Characteristic Absorption Bands. (n.d.). Organic Chemistry I.
  • IR Spectra for Carboxylic Acid | Detailed Guide. (2024, October 11). Echemi.
  • Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). NC State University Libraries.
  • What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid? (2025, September 30).

Sources

Core Directive: Safe and Effective Utilization of 3-Chloroisoquinoline-6-carboxylic acid in a Research Environment

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the safe handling, storage, and emergency management of 3-Chloroisoquinoline-6-carboxylic acid. As a Senior Application Scientist, the following narrative is structured not as a rigid checklist, but as a foundational document to inform the development of robust, site-specific Standard Operating Procedures (SOPs). The causality behind each recommendation is emphasized to empower researchers with the knowledge to make informed safety decisions.

Hazard Identification and Risk Assessment

This compound is a heterocyclic organic compound used as a building block in medicinal chemistry and materials science.[1] While specific toxicological data for this exact compound is not extensively published, a thorough risk assessment can be conducted by analyzing data from structurally analogous compounds, such as other chlorinated isoquinolines and quinolines.[2][3][4]

1.1 Compound Identification

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 1256794-71-4[1]
Molecular Formula C₁₀H₆ClNO₂[1]
Molecular Weight 207.61 g/mol [1]
Physical Form Solid[5]

1.2 GHS Hazard Profile (Based on Analogues)

The primary hazards are extrapolated from related chemical structures. Researchers must handle this compound as if it possesses all the following potential hazards.

Hazard ClassCategoryStatementBasis & Rationale
Acute Toxicity, OralCategory 4H302: Harmful if swallowedAnalogues like 3-Chloroisoquinoline show this classification.[3] The presence of the chloro- and carboxyl- groups necessitates caution regarding ingestion.
Skin IrritationCategory 2H315: Causes skin irritationA common classification for chlorinated quinolines and isoquinolines.[2][4][6] Halogenated aromatic rings can be irritating upon dermal contact.
Eye Damage/IrritationCategory 2A/1H319/H318: Causes serious eye irritation/damageThe acidic nature of the carboxylic acid and the aromatic structure present a significant risk to eye tissue.[3][6]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationFine powders of aromatic carboxylic acids can irritate the respiratory tract upon inhalation.[2][4][7]

The Hierarchy of Controls: A Proactive Safety Paradigm

Effective safety management relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes systematic risk reduction by focusing on engineering and administrative solutions before relying on personal protective equipment (PPE).

cluster_0 Hierarchy of Controls for Chemical Handling Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Is the compound essential? Elim_Desc Physically remove the hazard. (Not applicable here) Elimination->Elim_Desc Engineering Engineering Controls Substitution->Engineering Use a less hazardous alternative? Sub_Desc Replace with a less hazardous chemical. Substitution->Sub_Desc Administrative Administrative Controls Engineering->Administrative Isolate the hazard Eng_Desc Use fume hoods, glove boxes, and proper ventilation. Engineering->Eng_Desc PPE PPE (Least Effective) Administrative->PPE Change how people work Admin_Desc Implement SOPs, training, and designated work areas. Administrative->Admin_Desc PPE_Desc Protect the worker with gloves, goggles, lab coats. PPE->PPE_Desc

Caption: The Hierarchy of Controls prioritizes eliminating hazards over relying on PPE.

2.1 Engineering Controls (Primary Barrier) The most critical step in safe handling is to physically isolate the researcher from the chemical.

  • Chemical Fume Hood: All weighing, transferring, and reaction workups involving this compound must be performed inside a certified chemical fume hood. This is non-negotiable. The hood's airflow contains airborne particulates and potential vapors, preventing inhalation, which is a primary exposure route.[2]

  • Ventilation: Ensure the laboratory has adequate general ventilation. This provides a secondary layer of protection by diluting any fugitive emissions that might escape primary containment.[8]

2.2 Administrative Controls (Procedural Safeguards) These are the protocols and work practices that minimize exposure risk.

  • Designated Areas: Designate a specific area within the lab, such as a particular fume hood, for working with this compound. This prevents cross-contamination of other workspaces.

  • Training: All personnel must be trained on the specific hazards of this compound (and its analogues) and demonstrate proficiency in the handling and emergency procedures outlined in this guide and the lab-specific SOP.[9]

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[10] Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks.[6][11]

Personal Protective Equipment (PPE): The Final Defense

PPE is essential but should never be the sole means of protection.[12] The appropriate PPE must be selected based on the risk assessment and worn correctly at all times when handling the compound.[13][14]

EquipmentSpecificationRationale & Citation
Hand Protection Nitrile or Neoprene GlovesProvides a barrier against skin contact. Check for tears or punctures before use. Contaminated gloves can be highly dangerous; they should be removed and disposed of properly after handling.[13][14]
Eye Protection Safety Goggles or Safety Glasses with Side ShieldsProtects against splashes and airborne particles. Given the serious eye irritation potential, safety goggles provide a better seal and are strongly recommended.[6][15]
Body Protection Flame-Resistant Laboratory CoatProtects skin and personal clothing from spills and contamination.[12]
Respiratory Protection Not required if handled exclusively in a fume hoodIf engineering controls fail or for major spill cleanup, a NIOSH-approved respirator (e.g., a full-face respirator with appropriate cartridges) may be necessary.[15][16]

Standard Operating Protocol: Handling and Storage

This protocol outlines a self-validating system for routine laboratory use.

4.1 Weighing and Transferring the Solid Compound

cluster_0 Protocol: Weighing Solid Compound A 1. Don PPE B 2. Prepare Fume Hood A->B A_Desc Lab coat, safety goggles, nitrile gloves. A->A_Desc C 3. Tare Balance B->C B_Desc Confirm airflow. Lay down absorbent liner. B->B_Desc D 4. Transfer Solid C->D C_Desc Place weigh boat on balance and zero the reading. C->C_Desc E 5. Weigh & Record D->E D_Desc Use a clean spatula. Keep stock bottle low to minimize dust. D->D_Desc F 6. Clean & Secure E->F E_Desc Add solid to weigh boat until desired mass is reached. E->E_Desc G 7. Doff PPE F->G F_Desc Wipe spatula, close stock bottle, decontaminate balance area. F->F_Desc G_Desc Remove gloves and wash hands thoroughly. G->G_Desc

Caption: Step-by-step workflow for safely weighing the solid compound.

  • Preparation : Don all required PPE (lab coat, gloves, goggles). Verify the fume hood is operational. Place an absorbent, disposable liner on the work surface.

  • Weighing : Use a spatula to carefully transfer the solid from the stock container to a tared weigh boat on an analytical balance inside the hood. Avoid generating dust.[7]

  • Transfer to Reaction : Once the desired amount is weighed, securely cap the stock container. Add the weighed solid directly to the reaction vessel within the fume hood.

  • Decontamination : Wipe the spatula clean with a solvent-dampened cloth (e.g., ethanol or isopropanol), allowing the solvent to evaporate in the hood. Dispose of the cloth and the weigh boat as solid hazardous waste.

  • Final Steps : Remove gloves using the proper technique and dispose of them. Wash hands thoroughly with soap and water.[6]

4.2 Storage Requirements

Proper storage is crucial to maintain chemical integrity and prevent accidental exposure.

  • Container : Keep the container tightly closed.[2]

  • Location : Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[6][7]

  • Labeling : Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

Emergency Procedures: Spill and Exposure Management

Rapid and correct response during an emergency can significantly mitigate harm.

5.1 Spill Response Decision Tree

Start Spill Occurs CheckSize Is the spill >1 liter or outside of a fume hood? Start->CheckSize CheckTrained Are you trained and is a spill kit available? CheckSize->CheckTrained No MajorSpill MAJOR SPILL Evacuate Area Alert Others Call Emergency Services CheckSize->MajorSpill Yes CheckTrained->MajorSpill No MinorSpill MINOR SPILL Restrict Access Don Additional PPE Proceed to Cleanup CheckTrained->MinorSpill Yes

Caption: Decision tree for classifying and responding to a chemical spill.[17]

5.2 Minor Spill Cleanup Protocol (Inside a Fume Hood)

A minor spill is a small quantity of material that can be safely cleaned by trained laboratory personnel.[17]

  • Alert & Secure : Alert personnel in the immediate area. Restrict access. Ensure the fume hood sash is as low as possible while still allowing access.

  • PPE : Don a second pair of nitrile gloves over the first.

  • Contain & Clean : Gently cover the solid spill with a non-combustible absorbent material like sand, earth, or vermiculite to prevent it from becoming airborne.[11][17] Do NOT use paper towels, as this can create dust.[17]

  • Collect : Carefully sweep or scoop the mixture into a labeled, sealable container for hazardous waste.[7]

  • Decontaminate : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Dispose : All cleanup materials (gloves, absorbent, cloths) must be placed in the hazardous waste container.[18]

5.3 Major Spill Protocol

A major spill is any spill that is large, outside of containment, or poses a fire or inhalation hazard.[17]

  • EVACUATE : Immediately evacuate the area.[19]

  • ALERT : Alert all personnel in the vicinity and activate the fire alarm if necessary. Shut the doors to the affected area.[19]

  • CALL : Call emergency services and provide them with the chemical name, location, and approximate quantity of the spill.[19]

  • REPORT : Do not re-enter the area. Await the arrival of the trained emergency response team.

5.4 Personnel Exposure Protocol

  • Skin Contact : Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[19] Seek medical attention.[2]

  • Eye Contact : Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][10]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (or this guide) to the medical personnel.[8]

Waste Disposal

All waste containing this compound, including contaminated consumables and cleanup materials, must be treated as hazardous waste.

  • Segregation : Collect waste in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams unless specifically instructed by your institution's Environmental Health & Safety (EHS) office.

  • Disposal : The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[8] Do not discharge to sewer systems.[2][8] Always follow local, state, and federal regulations for hazardous waste disposal.[20]

References

  • U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment.
  • ChemPoint.com. (2022, October 27). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from the Chemical Hazards Emergency Medical Management website.
  • Guidechem. (2017, August 19). 3-Chloroisoquinoline (cas 19493-45-9) SDS/MSDS download.
  • TCI Chemicals. (2025, May 8). SAFETY DATA SHEET.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • CDN Isotopes. (n.d.). Safety Data Sheet.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
  • Uniscend. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
  • Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide.
  • AK Scientific, Inc. (n.d.). 6-Chloroisoquinoline-1-carboxylic acid Safety Data Sheet.
  • Apollo Scientific. (n.d.). 3-Chloroisoquinoline-8-boronic acid Safety Data Sheet.
  • J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.
  • Indiana University. (n.d.). Spills, Leaks & Odors: Emergency Situations.
  • TBEP Labs. (2019, April). Chemical Spill Clean-Up SOP.
  • GOV.UK. (2024, October 10). What to do in a chemical emergency.
  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from the University of Wisconsin-Madison website.
  • National Center for Biotechnology Information. (n.d.). 3-Chloroisoquinoline. PubChem Compound Database. Retrieved from [Link]

  • AK Scientific, Inc. (n.d.). 2-Chloroquinoxaline-6-carboxylic acid Safety Data Sheet.
  • European Chlorinated Solvents Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
  • European Chlorinated Solvents Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents (PDF).
  • European Chlorinated Solvents Association. (n.d.). Storage & Handling.
  • Molbase. (n.d.). This compound | CAS 1256794-71-4.
  • Eurochlor. (2016, May 23). ECSA New Guidance on Storage and Handling for Chlorinated Solvents.
  • Grundfos. (n.d.). Handling chlorine.
  • ChemicalBook. (2022, August 11). 3-BroMo-6-chloroquinoline-8-carboxylic acid - Safety Data Sheet.
  • Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET coumarin-3-carboxylic acid.
  • Benchchem. (n.d.). 7-Chloroisoquinoline-3-carboxylic Acid|CAS 234098-55-6.

Sources

An In-depth Technical Guide to Investigating the Therapeutic Potential of 3-Chloroisoquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with significant therapeutic activities. This guide focuses on a specific, under-investigated derivative, 3-Chloroisoquinoline-6-carboxylic acid. While direct biological data for this compound is scarce, its structural similarity to known pharmacologically active agents allows for the formulation of robust hypotheses regarding its potential therapeutic targets. This document provides a comprehensive framework for researchers and drug development professionals to explore the therapeutic utility of this compound, with a primary focus on its potential as an inhibitor of Poly(ADP-ribose) polymerase (PARP) and Tyrosyl-DNA phosphodiesterase 1 (TDP1), two critical enzymes in DNA damage repair and promising targets for cancer therapy.

Introduction: The Isoquinoline Scaffold and Rationale for Target Selection

The isoquinoline core, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, forming the backbone of numerous natural and synthetic bioactive molecules.[1][2][3] Derivatives of isoquinoline have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][4][5] A significant body of research has highlighted the potential of isoquinoline-based compounds as potent inhibitors of enzymes involved in DNA repair, a critical pathway for the survival of cancer cells.[6][7][8][9]

Given the absence of specific biological data for this compound, a logical starting point for investigation is to leverage the extensive knowledge of the broader isoquinoline class. Two of the most well-validated targets for isoquinoline derivatives in oncology are Poly(ADP-ribose) polymerase (PARP) and Tyrosyl-DNA phosphodiesterase 1 (TDP1).

  • Poly(ADP-ribose) Polymerase (PARP): PARP enzymes, particularly PARP1 and PARP2, are essential for the repair of DNA single-strand breaks (SSBs).[6][8] Inhibition of PARP in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leads to a synthetic lethal phenotype, making PARP inhibitors a successful class of targeted therapies.[6][8] The isoquinoline scaffold has been instrumental in the development of potent PARP inhibitors.[6][7][9]

  • Tyrosyl-DNA Phosphodiesterase 1 (TDP1): TDP1 is a key enzyme in the repair of DNA lesions created by the stalling of topoisomerase I (Top1), a common mechanism of action for several chemotherapeutic agents.[10][11][12] By inhibiting TDP1, the cytotoxic effects of Top1 poisons can be enhanced, overcoming drug resistance.[11][12] Indenoisoquinolines, a class of isoquinoline derivatives, have been identified as potent inhibitors of TDP1, with some exhibiting dual inhibitory activity against both TDP1 and Top1.[10][13][14]

Therefore, this guide will focus on the hypothesis that This compound possesses inhibitory activity against PARP and/or TDP1 . The following sections will provide detailed methodologies to test this hypothesis and characterize the compound's potential as a therapeutic agent.

Hypothesized Signaling Pathways and Mechanisms of Action

The primary hypothesis is that this compound will interfere with DNA damage repair pathways through the inhibition of PARP and/or TDP1.

PARP Inhibition and Synthetic Lethality

Inhibition of PARP by this compound would disrupt the repair of SSBs. In cancer cells with defective homologous recombination (HR) repair (e.g., BRCA1/2 mutations), these unrepaired SSBs are converted to double-strand breaks (DSBs) during replication, which cannot be efficiently repaired, leading to genomic instability and cell death.

PARP Inhibition Pathway cluster_0 DNA Damage cluster_1 DNA Repair cluster_2 Cell Fate cluster_3 BRCA1/2 Deficient Cancer Cell SSB Single-Strand Break (SSB) PARP PARP SSB->PARP activates DSB Double-Strand Break (DSB) SSB->DSB replication fork collapse BER Base Excision Repair (BER) PARP->BER initiates Cell_Survival Cell Survival BER->Cell_Survival leads to HR Homologous Recombination (HR) HR->Cell_Survival leads to DSB->HR repaired by HR_deficient Defective HR DSB->HR_deficient Cell_Death Cell Death (Apoptosis) 3_Chloroisoquinoline_6_carboxylic_acid 3-Chloroisoquinoline- 6-carboxylic acid 3_Chloroisoquinoline_6_carboxylic_acid->PARP inhibits HR_deficient->Cell_Death leads to

Caption: Hypothesized PARP inhibition by this compound.

TDP1 Inhibition and Potentiation of Topoisomerase I Inhibitors

Inhibition of TDP1 by this compound would prevent the repair of Top1-DNA cleavage complexes, which are stabilized by Top1 inhibitors like camptothecin. This would lead to an accumulation of DNA damage and enhance the cytotoxic effect of the Top1 inhibitor.

TDP1 Inhibition Pathway cluster_0 Topoisomerase I Action cluster_1 DNA Repair cluster_2 Cell Fate Top1 Topoisomerase I (Top1) Top1_DNA_complex Top1-DNA Cleavage Complex Top1->Top1_DNA_complex forms TDP1 TDP1 Top1_DNA_complex->TDP1 repaired by DNA_Damage Accumulated DNA Damage Top1_DNA_complex->DNA_Damage leads to Camptothecin Camptothecin (Top1 Inhibitor) Camptothecin->Top1_DNA_complex stabilizes TDP1->Top1 regenerates Apoptosis Apoptosis DNA_Damage->Apoptosis induces 3_Chloroisoquinoline_6_carboxylic_acid 3-Chloroisoquinoline- 6-carboxylic acid 3_Chloroisoquinoline_6_carboxylic_acid->TDP1 inhibits

Caption: Hypothesized TDP1 inhibition by this compound.

Experimental Workflows for Target Validation

The following sections provide detailed protocols for the biochemical and cellular validation of this compound as a PARP and/or TDP1 inhibitor.

Biochemical Assays
3.1.1. PARP1/2 Enzymatic Assay

This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a direct measure of PARP activity.

Protocol:

  • Reagent Preparation:

    • Prepare assay buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT.

    • Reconstitute recombinant human PARP1 or PARP2 enzyme.

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a solution of biotinylated NAD+ and activated DNA.

  • Assay Procedure:

    • In a 96-well plate, add assay buffer, activated DNA, and histones.

    • Add serial dilutions of this compound or a known PARP inhibitor (e.g., Olaparib) as a positive control.

    • Initiate the reaction by adding PARP enzyme and biotinylated NAD+.

    • Incubate at room temperature for 1 hour.

    • Stop the reaction by adding a solution of streptavidin-HRP.

    • Add a chemiluminescent HRP substrate and measure the signal using a luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the compound.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

3.1.2. TDP1 Enzymatic Assay

This assay measures the cleavage of a fluorogenic DNA substrate by TDP1.

Protocol:

  • Reagent Preparation:

    • Prepare assay buffer: 50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM EDTA, 0.1% BSA.

    • Reconstitute recombinant human TDP1 enzyme.

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a fluorogenic TDP1 substrate (e.g., a short oligonucleotide with a 3'-tyrosine linked to a fluorophore and a quencher).

  • Assay Procedure:

    • In a 96-well plate, add assay buffer and serial dilutions of this compound or a known TDP1 inhibitor as a positive control.

    • Add the TDP1 enzyme and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of the compound.

    • Determine the IC₅₀ value by plotting the reaction rates against the compound concentration.

Cellular Assays
3.2.1. PARP Inhibition in Cells (PAR Assay)

This assay measures the levels of poly(ADP-ribose) (PAR) in cells, a direct downstream marker of PARP activity.

Protocol:

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., BRCA-deficient and proficient lines) in a 96-well plate.

    • Treat the cells with serial dilutions of this compound for 1 hour.

    • Induce DNA damage by treating with a DNA damaging agent (e.g., H₂O₂ or MMS) for 15 minutes.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.5% Triton X-100.

    • Block with 5% BSA in PBS.

    • Incubate with a primary antibody against PAR.

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Quantify the fluorescence intensity of PAR in the nucleus.

    • Determine the EC₅₀ value for PAR inhibition.

3.2.2. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Protocol:

  • Cell Treatment and Heating:

    • Treat intact cells with this compound or vehicle control.

    • Heat the cell suspensions at a range of temperatures.

  • Protein Extraction and Analysis:

    • Lyse the cells to separate soluble and aggregated proteins.

    • Analyze the soluble protein fraction by Western blotting using antibodies against PARP1 and TDP1.

  • Data Analysis:

    • Quantify the band intensities at each temperature.

    • Generate a melting curve for PARP1 and TDP1 in the presence and absence of the compound.

    • A shift in the melting curve indicates direct binding of the compound to the target protein.

Experimental Workflow Diagram

Experimental Workflow cluster_0 Hypothesis Generation cluster_1 Biochemical Validation cluster_2 Cellular Validation cluster_3 Data Analysis and Interpretation Hypothesis This compound inhibits PARP and/or TDP1 PARP_Assay PARP1/2 Enzymatic Assay Hypothesis->PARP_Assay TDP1_Assay TDP1 Enzymatic Assay Hypothesis->TDP1_Assay IC50 IC50/EC50 Determination PARP_Assay->IC50 TDP1_Assay->IC50 PAR_Assay Cellular PAR Assay Target_Engagement Confirmation of Target Engagement PAR_Assay->Target_Engagement CETSA Cellular Thermal Shift Assay (CETSA) CETSA->Target_Engagement Cytotoxicity_Assay Cytotoxicity/Synergy Assays Therapeutic_Potential Assessment of Therapeutic Potential Cytotoxicity_Assay->Therapeutic_Potential IC50->PAR_Assay IC50->CETSA Target_Engagement->Cytotoxicity_Assay

Caption: A streamlined workflow for the validation of this compound's therapeutic targets.

Data Presentation and Interpretation

The quantitative data generated from the proposed experiments should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Summary of In Vitro and Cellular Activity
AssayTarget/Cell LineEndpointThis compoundPositive Control
Biochemical
PARP1 EnzymaticRecombinant PARP1IC₅₀ (µM)Experimental ValueOlaparib: Value
PARP2 EnzymaticRecombinant PARP2IC₅₀ (µM)Experimental ValueOlaparib: Value
TDP1 EnzymaticRecombinant TDP1IC₅₀ (µM)Experimental ValueKnown TDP1 Inhibitor: Value
Cellular
Cellular PARBRCA-deficient cellsEC₅₀ (µM)Experimental ValueOlaparib: Value
Cellular PARBRCA-proficient cellsEC₅₀ (µM)Experimental ValueOlaparib: Value
CytotoxicityBRCA-deficient cellsGI₅₀ (µM)Experimental ValueOlaparib: Value
CytotoxicityBRCA-proficient cellsGI₅₀ (µM)Experimental ValueOlaparib: Value
Synergy AssayCancer cell lineCombination Indexwith Camptothecin: Value-

Interpretation of Expected Results:

  • Potent and selective PARP inhibition: Low IC₅₀ values for PARP1/2 and a significant difference in cytotoxicity between BRCA-deficient and proficient cell lines would strongly support the hypothesis of a PARP-mediated mechanism of action.

  • TDP1 inhibition and synergy: A low IC₅₀ value in the TDP1 enzymatic assay, coupled with a synergistic effect when combined with a Top1 inhibitor in cytotoxicity assays, would indicate that TDP1 is a relevant target.

  • Direct target engagement: A positive thermal shift in the CETSA for either PARP or TDP1 would provide definitive evidence of direct binding in a cellular environment.

Conclusion and Future Directions

This technical guide provides a comprehensive and scientifically rigorous framework for the initial investigation of this compound as a potential therapeutic agent. By focusing on the well-established targets of the broader isoquinoline class, researchers can efficiently and effectively probe the biological activity of this novel compound. Positive results from the proposed experimental workflows would warrant further preclinical development, including medicinal chemistry efforts to optimize potency and selectivity, as well as in vivo studies to assess efficacy and pharmacokinetic properties. The exploration of under-investigated compounds like this compound is essential for the continued discovery of novel and effective therapies.

References

  • BenchChem. (n.d.). Navigating PARP Inhibition: A Comparative Guide for Isoquinoline-Based Compounds.
  • PubMed. (2025). Isoquinolinone-Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation. Journal of Medicinal Chemistry.
  • Taylor & Francis Online. (n.d.). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics.
  • PubMed. (2020). Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. Bioorganic & Medicinal Chemistry.
  • MDPI. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.
  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Indenoisoquinolines That Inhibit Both Tyrosyl-DNA Phosphodiesterase I (Tdp1) and Topoisomerase I (Top1).
  • PubMed. (n.d.). Evaluation of 5-aminoisoquinoline (5-AIQ), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo.
  • PubMed. (2022). Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. Chemical Biology & Drug Design.
  • MDPI. (n.d.). Novel TDP1 Inhibitors: Disubstituted Thiazolidine-2,4-Diones Containing Monoterpene Moieties.
  • National Institutes of Health. (2023). Natural Products and Their Derivatives as Inhibitors of the DNA Repair Enzyme Tyrosyl-DNA Phosphodiesterase 1.
  • PubMed Central. (n.d.). Synthesis and Biological Evaluation of the First Dual Tyrosyl-DNA Phosphodiesterase I (Tdp1) - Topoisomerase I (Top1) Inhibitors.
  • Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.
  • CONICET. (n.d.). Synthesis and Biological Evaluation of Indenoisoquinolines That Inhibit Both Tyrosyl-DNA Phosphodiesterase I (Tdp1) and Topoisomerase I. Journal of Medicinal Chemistry.
  • RSC Publishing. (n.d.). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. RSC Medicinal Chemistry.
  • (2024). Isoquinoline derivatives and its medicinal activity.
  • BenchChem. (n.d.). 7-Chloroisoquinoline-3-carboxylic Acid | CAS 234098-55-6.
  • (n.d.). This compound | CAS 1256794-71-4.
  • (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents.
  • PubMed. (n.d.). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.
  • National Institutes of Health. (n.d.). 3-Chloroisoquinoline | C9H6ClN | CID 640968. PubChem.
  • PubMed Central. (n.d.). Biologically Active Isoquinoline Alkaloids covering 2014-2018.
  • (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry.
  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • PubMed. (2008). The compound 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid inhibits HIV-1 replication by targeting the enzyme reverse transcriptase. Current HIV Research.
  • ResearchGate. (2025). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid.
  • MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives.
  • MDPI. (n.d.). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids.
  • PubChem. (n.d.). 6-Chloroquinoline-3-carboxylic acid | C10H6ClNO2 | CID 14241492.
  • BOC Sciences. (n.d.). CAS 118791-14-3 6-Chloroquinoline-3-carboxylic acid.

Sources

An In-Depth Technical Guide to 3-Chloroisoquinoline-6-carboxylic Acid Derivatives and Analogs: Synthesis, Functionalization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic molecules with a broad spectrum of pharmacological activities.[1][2] This technical guide focuses on a specific, highly versatile derivative: 3-Chloroisoquinoline-6-carboxylic acid. We will explore its synthetic pathways, strategies for chemical derivatization at both the chloro and carboxylic acid functionalities, and delve into the promising therapeutic applications of its analogs, particularly in the realms of oncology and kinase inhibition. This document serves as a comprehensive resource, providing both theoretical insights and practical, step-by-step protocols to empower researchers in the design and execution of their drug discovery programs.

Introduction: The Isoquinoline Core in Medicinal Chemistry

The isoquinoline nucleus, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, renowned for its presence in a wide array of biologically active compounds.[2][3] Its derivatives have demonstrated a remarkable range of therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3] The strategic functionalization of the isoquinoline core allows for the fine-tuning of its physicochemical properties and biological activity, making it an attractive starting point for the development of novel therapeutic agents.

The subject of this guide, this compound, presents two key points for chemical modification: the reactive chlorine atom at the 3-position and the carboxylic acid group at the 6-position. This dual functionality allows for the creation of diverse chemical libraries with distinct substitution patterns, enabling a thorough exploration of the structure-activity relationships (SAR) for various biological targets.

Synthesis of the this compound Scaffold

A robust and scalable synthesis of the core scaffold is paramount for any drug discovery campaign. While a direct, one-pot synthesis of this compound is not prominently described in the literature, a plausible and logical retrosynthetic analysis points towards a multi-step approach.

Retrosynthetic Analysis

A logical disconnection of the target molecule suggests a synthetic strategy starting from readily available precursors. The isoquinoline ring system can be constructed via established methods such as the Pomeranz-Fritsch reaction, followed by functional group manipulations to install the chloro and carboxylic acid moieties.

Retrosynthesis Target This compound Intermediate1 3-Hydroxyisoquinoline-6-carboxylic acid Target->Intermediate1 Chlorination (e.g., POCl3) Intermediate2 Isoquinoline-6-carboxylic acid Intermediate1->Intermediate2 Hydroxylation StartingMaterials Substituted Benzaldehyde + Aminoacetaldehyde diethyl acetal Intermediate2->StartingMaterials Pomeranz-Fritsch Reaction

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol

This proposed synthesis leverages the Pomeranz-Fritsch reaction for the initial ring formation, followed by oxidation and chlorination steps.

Step 1: Synthesis of 6-Methylisoquinoline via Pomeranz-Fritsch Reaction

  • Reaction Setup: To a solution of 4-methylbenzaldehyde (1.0 eq) in a suitable solvent such as toluene, add aminoacetaldehyde diethyl acetal (1.1 eq).

  • Acid Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid).

  • Cyclization: Heat the reaction mixture under reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain 6-methylisoquinoline.

Step 2: Oxidation of the Methyl Group to a Carboxylic Acid

  • Oxidizing Agent: Dissolve 6-methylisoquinoline (1.0 eq) in an appropriate solvent (e.g., water or a mixture of pyridine and water).

  • Oxidation: Add a strong oxidizing agent, such as potassium permanganate (KMnO₄), portion-wise while monitoring the temperature.

  • Reaction Monitoring: Heat the mixture and monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, quench any excess oxidizing agent (e.g., with sodium bisulfite). Filter the manganese dioxide byproduct. Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the isoquinoline-6-carboxylic acid.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry to yield isoquinoline-6-carboxylic acid.

Step 3: Introduction of the 3-Hydroxy Group

This step can be challenging and may require specific conditions to achieve regioselectivity. One potential approach involves a sequence of N-oxidation followed by rearrangement.

Step 4: Chlorination of the 3-Hydroxyisoquinoline

  • Reaction Setup: In a round-bottom flask, suspend 3-hydroxyisoquinoline-6-carboxylic acid (1.0 eq) in phosphorus oxychloride (POCl₃).

  • Chlorination: Heat the mixture under reflux for several hours. Monitor the reaction by TLC.

  • Work-up: Carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium carbonate).

  • Extraction and Purification: Extract the product with a suitable organic solvent, dry the organic layer, and concentrate. Purify the crude product by recrystallization or column chromatography to yield this compound.

Derivatization Strategies

The this compound scaffold offers two primary handles for diversification: the 3-chloro substituent and the 6-carboxylic acid group.

Functionalization at the 3-Position: Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the 3-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Derivatization_3_Position Core 3-Chloroisoquinoline- 6-carboxylic acid Aryl 3-Aryl derivatives Core->Aryl Suzuki Coupling (Ar-B(OH)2, Pd catalyst, Base) Alkynyl 3-Alkynyl derivatives Core->Alkynyl Sonogashira Coupling (Alkyne, Pd/Cu catalyst, Base) Amino 3-Amino derivatives Core->Amino Buchwald-Hartwig Amination (Amine, Pd catalyst, Base)

Caption: Derivatization at the 3-position via cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the isoquinoline core and various aryl or heteroaryl boronic acids or esters.[1]

Exemplary Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base like potassium carbonate (2.0-3.0 eq).

  • Solvent: Add a suitable degassed solvent system, for example, a mixture of toluene and water (4:1).

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-100 °C for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the product by column chromatography.

Catalyst/LigandBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O9070-95
PdCl₂(dppf)Cs₂CO₃Dioxane/H₂O10075-98
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O8080-99

Table 1: Representative Conditions for Suzuki-Miyaura Coupling.

The Sonogashira coupling enables the introduction of terminal alkynes at the 3-position, which can serve as versatile handles for further transformations.

Exemplary Protocol for Sonogashira Coupling:

  • Reaction Setup: Combine this compound (1.0 eq), the terminal alkyne (1.5 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a suitable solvent like DMF or THF.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until completion.

  • Work-up and Purification: Follow standard aqueous work-up and purification procedures as described for the Suzuki coupling.

This reaction allows for the synthesis of 3-aminoisoquinoline derivatives by coupling with a variety of primary and secondary amines.

Exemplary Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a strong base (e.g., sodium tert-butoxide).

  • Solvent and Temperature: Use an anhydrous, degassed solvent such as toluene or dioxane and heat the reaction mixture, typically between 80-120 °C.

  • Work-up and Purification: After completion, cool the reaction, quench with water, and perform an extractive work-up. Purify the product using column chromatography.

Derivatization of the 6-Carboxylic Acid Group

The carboxylic acid at the 6-position is a versatile functional group that can be readily converted into a variety of other functionalities, most commonly esters and amides.[4][5]

Derivatization_6_Position Core 3-Chloroisoquinoline- 6-carboxylic acid Ester Ester Derivatives Core->Ester Esterification (Alcohol, Acid catalyst) Amide Amide Derivatives Core->Amide Amidation (Amine, Coupling agent)

Caption: Derivatization at the 6-carboxylic acid position.

Esterification can be achieved under standard Fischer esterification conditions or by activation of the carboxylic acid.

Exemplary Protocol for Fischer Esterification:

  • Reaction Setup: Dissolve this compound in an excess of the desired alcohol (e.g., methanol or ethanol).

  • Acid Catalyst: Add a catalytic amount of a strong acid (e.g., H₂SO₄ or HCl gas).

  • Reaction: Heat the mixture to reflux for several hours.

  • Work-up: Neutralize the reaction mixture, remove the excess alcohol under reduced pressure, and perform an extractive work-up. Purify by column chromatography.

The formation of amides is a cornerstone of medicinal chemistry for modulating physicochemical properties and introducing new interaction points with biological targets.[6]

Exemplary Protocol for Amidation:

  • Activation of the Carboxylic Acid: Activate the this compound (1.0 eq) with a coupling agent such as HATU, HOBt/EDC, or by converting it to the acid chloride with thionyl chloride (SOCl₂).

  • Amine Addition: To the activated acid in a suitable aprotic solvent (e.g., DMF or DCM), add the desired amine (1.1 eq) and a non-nucleophilic base (e.g., DIPEA or triethylamine).

  • Reaction: Stir the reaction at room temperature until completion.

  • Work-up and Purification: Perform an aqueous work-up to remove the coupling reagents and purify the resulting amide by chromatography or recrystallization.

Therapeutic Potential and Structure-Activity Relationships (SAR)

While specific biological data for derivatives of this compound is limited in publicly available literature, the broader class of isoquinoline and quinoline derivatives has shown significant promise in several therapeutic areas, particularly as kinase inhibitors and anticancer agents.[2][6][7][8][9]

Kinase Inhibition

Many heterocyclic compounds, including quinolines and isoquinolines, are known to interact with the ATP-binding site of protein kinases.[2][7] The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor, mimicking the adenine part of ATP.

A study on 3-quinoline carboxylic acid derivatives identified potent inhibitors of protein kinase CK2, with IC₅₀ values in the sub-micromolar range.[2][7] The most active compounds featured either a tetrazole or an amino group at the 2-position and a carboxylic acid at the 3-position. This suggests that for our 3-substituted isoquinoline-6-carboxylic acid analogs, the nature of the substituent at the 3-position will be critical for kinase inhibitory activity.

Inferred SAR for Kinase Inhibition:

  • 3-Position: Small, hydrogen-bond donating or accepting groups, such as amino or substituted amino groups, are likely to be favorable for interaction with the hinge region of the kinase. Bulky aromatic groups introduced via Suzuki coupling could target hydrophobic pockets within the active site.

  • 6-Carboxylic Acid/Carboxamide: This group can form crucial hydrogen bonds with residues in the solvent-exposed region of the ATP-binding site. Conversion to amides allows for the introduction of various substituents to explore this region and improve properties like cell permeability.

Kinase_Inhibition_SAR cluster_0 Hypothetical Kinase Active Site cluster_1 hinge Hinge Region (H-bond) hydrophobic_pocket Hydrophobic Pocket solvent_exposed Solvent Exposed Region (H-bond) mol R1 R1 (at C3) R1->hinge H-bond donor/acceptor R1->hydrophobic_pocket Hydrophobic interaction R2 R2 (at C6) R2->solvent_exposed H-bond donor/acceptor

Caption: Hypothetical binding mode and SAR for kinase inhibition.

Anticancer Activity

The anticancer potential of isoquinoline derivatives is well-documented.[3][9] For instance, a series of 4-aroyl-6,7,8-trimethoxyquinolines have demonstrated potent antiproliferative activity against various human cancer cell lines, including multidrug-resistant ones. Similarly, quinoline-3-carboxylic acid derivatives have been investigated as selective antiproliferative agents.[8]

The mechanism of action for such compounds can be varied, including inhibition of key signaling pathways, induction of apoptosis, and disruption of microtubule dynamics.[3] For derivatives of this compound, it is plausible that they could exhibit anticancer activity through the inhibition of cancer-related kinases.

Inferred SAR for Anticancer Activity:

  • Lipophilicity: The nature of the substituent at the 3-position will significantly impact the overall lipophilicity of the molecule, which in turn affects cell permeability and target engagement.

  • Substitution Pattern on Aryl Rings: If an aryl group is introduced at the 3-position, its substitution pattern (e.g., with electron-donating or withdrawing groups) can fine-tune the electronic properties and steric bulk, influencing binding affinity to the target protein.

  • Amide Substituents: The diversity of amines that can be incorporated at the 6-carboxamide position provides a powerful tool to modulate solubility, metabolic stability, and to introduce additional interactions with the biological target.

Conclusion and Future Directions

This compound represents a highly promising and versatile scaffold for the development of novel therapeutic agents. Its dual functionality allows for the systematic exploration of chemical space through well-established synthetic methodologies, particularly palladium-catalyzed cross-coupling and amidation reactions. Based on the biological activities of related isoquinoline and quinoline derivatives, analogs of this core structure are prime candidates for investigation as kinase inhibitors for the treatment of cancer and other diseases.

Future work should focus on the efficient synthesis of the core scaffold and the generation of a diverse library of derivatives. High-throughput screening of these compounds against a panel of kinases and cancer cell lines will be crucial for identifying initial hits. Subsequent lead optimization, guided by detailed SAR studies and computational modeling, will be essential to develop potent and selective drug candidates with favorable pharmacokinetic properties.

References

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 1-Chloro-3,6-dimethoxyisoquinoline. BenchChem.
  • Mahadeviah, C., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.
  • PrepChem. (n.d.). Synthesis of 3-chloroisoquinoline. Retrieved from [Link]

  • Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169.
  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Molecular Diversity. (2025).
  • Scheme 3. Synthesis of 5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid derivatives.
  • Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169.
  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716.
  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules. (2024).
  • Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Current Medicinal Chemistry.
  • Synthesis and Biological Evaluation of 4-Aroyl-6,7,8-Trimethoxyquinolines as a Novel Class of Anticancer Agents. Molecules.
  • New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. Molecules. (2014).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Acids: Derivatiz
  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules.
  • Product Class 5: Isoquinolines. Science of Synthesis.
  • Schudok, M. (2002). Methods for synthesis of amino-tetrahydroisoquinoline-carboxylic acids. U.S.
  • (2025). Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors.
  • Process for the preparation of a quinoline carboxylic acid.
  • Derivatization of carboxylic groups prior to their LC analysis – A review. Analytica Chimica Acta. (2024).
  • Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. (2023).
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Jankech, T., et al. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. Analytica Chimica Acta, 1300, 342435.
  • Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Molecules.

Sources

The Isoquinoline Carboxylic Acid Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline core, a bicyclic aromatic heterocycle, is a cornerstone in the edifice of medicinal chemistry, lending its rigid and versatile framework to a plethora of natural products and synthetic pharmaceuticals.[1] The introduction of a carboxylic acid moiety to this privileged scaffold imbues it with unique physicochemical properties, facilitating critical interactions with biological targets and paving the way for the development of potent therapeutic agents. This in-depth technical guide provides a comprehensive review of isoquinoline carboxylic acids in medicinal chemistry, delving into their synthesis, diverse biological activities, mechanisms of action, and structure-activity relationships (SAR). This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to accelerate the discovery and development of next-generation isoquinoline-based therapeutics.

The Strategic Advantage of the Isoquinoline Carboxylic Acid Core

The isoquinoline framework itself is a recurring motif in a multitude of pharmacologically active compounds, demonstrating a broad spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] The addition of a carboxylic acid group provides a critical anchor for molecular interactions. This functional group can act as a hydrogen bond donor and acceptor, and can exist in its carboxylate form at physiological pH, enabling ionic interactions with positively charged residues in protein binding pockets. This dual-interaction capability often translates to enhanced potency and selectivity for their biological targets. Furthermore, the carboxylic acid group can be strategically modified to esters or amides to modulate pharmacokinetic properties, offering a versatile handle for prodrug design and optimization of metabolic stability.[1]

Diverse Biological Activities and Therapeutic Potential

Isoquinoline carboxylic acids and their derivatives have demonstrated a remarkable range of pharmacological activities, with a significant focus on oncology and inflammatory diseases.

Anticancer Activity

The antiproliferative effects of isoquinoline derivatives are a major area of investigation in oncology drug discovery.[4] These compounds have been shown to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways involved in tumor progression.[1]

Table 1: Anticancer Activity of Representative Isoquinoline Carboxylic Acid Derivatives

Compound ClassSpecific DerivativeCancer Cell LineActivity (IC50/GI50)Reference
Isoquinolin-1(2H)-ones3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-oneNCI-60 Panellg GI50 = -5.18[5]
TetrahydroisoquinolinesN-(3-morpholinopropyl)-substituted benzo[6][7]indolo[3,4-c]isoquinolineNCI-60 PanelMean GI50 = 39 nM[8]
Quinoline Carboxylic AcidsKynurenic acid, quinoline-2-carboxylic acid, quinoline-4-carboxylic acid, quinoline-3-carboxylic acidMammary MCF7Remarkable growth inhibition[9]
Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, and isoquinoline derivatives have emerged as promising anti-inflammatory agents.[10] Their mechanisms often involve the suppression of pro-inflammatory mediators and the modulation of inflammatory signaling pathways. For instance, isoquinoline-1-carboxamides have been shown to suppress the production of pro-inflammatory mediators like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-treated microglial cells.[10]

Unraveling the Mechanisms of Action

The therapeutic effects of isoquinoline carboxylic acids are underpinned by their ability to interact with and modulate the function of specific biological targets.

Enzyme Inhibition

A significant number of isoquinoline carboxylic acid derivatives exert their anticancer effects through the inhibition of critical enzymes involved in cancer cell proliferation and survival.

  • Topoisomerases: These enzymes are essential for resolving DNA topological problems during replication and transcription. Indenoisoquinoline derivatives, such as Indotecan (LMP400) and Indimitecan (LMP776), are potent topoisomerase I inhibitors that have advanced to clinical trials.[4] These agents stabilize the topoisomerase I-DNA cleavage complex, leading to DNA damage and apoptosis in cancer cells.[4]

  • Protein Kinases: The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, promoting cell growth and survival.[11][12] Several isoquinoline and quinoline derivatives have been identified as inhibitors of this pathway, demonstrating the potential of this scaffold in targeting key oncogenic kinases.[13][14][15]

Modulation of Signaling Pathways

Beyond direct enzyme inhibition, isoquinoline carboxylic acids can modulate intracellular signaling cascades that are crucial for disease pathogenesis.

  • NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway is a master regulator of inflammation and is implicated in various cancers.[16] Isoquinoline-1-carboxamides have been shown to inhibit the NF-κB pathway by preventing the nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[10] The novel quinoline molecule, Q3, has been shown to inhibit TNF-induced transcription of NF-κB target genes.[17][18][19]

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. Certain isoquinoline-1-carboxamides have been found to inhibit the phosphorylation of MAPKs, including ERK1/2, JNK, and p38, contributing to their anti-inflammatory and anti-migratory effects.[10]

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway IKK IKK MAPK_pathway->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκB Degradation IsoquinolineCA Isoquinoline Carboxylic Acid Derivatives IsoquinolineCA->MAPK_pathway Inhibition IsoquinolineCA->IKK Inhibition Gene Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_n->Gene

Caption: Inhibition of the MAPK/NF-κB signaling pathway by isoquinoline carboxylic acid derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of isoquinoline carboxylic acids is highly dependent on their substitution patterns. SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

  • Position of the Carboxylic Acid: The position of the carboxylic acid group on the isoquinoline ring is a critical determinant of activity. For instance, in the case of quinoline carboxylic acid inhibitors of dihydroorotate dehydrogenase, the carboxylic acid at the C4 position is a strict requirement for activity.[20]

  • Substituents on the Isoquinoline Core: The nature and position of substituents on the isoquinoline ring significantly influence biological activity. For example, in a series of 3-aminoisoquinolin-1(2H)-one derivatives, those with thiazolyl or pyrazolyl substituents at the 3-amino group and no substituents at the C4 position were found to be the most effective anticancer agents.[5][21]

  • Modifications of the Carboxylic Acid: Esterification or amidation of the carboxylic acid can have a profound impact on biological activity and metabolic stability. While esterification can sometimes lead to a loss of activity, it can also be a viable prodrug strategy.[1] Amides are generally more metabolically stable.[1]

Synthetic Strategies and Methodologies

The synthesis of isoquinoline carboxylic acids often involves classical named reactions for the construction of the isoquinoline core, followed by functional group manipulations to introduce the carboxylic acid moiety.

Key Synthetic Reactions for the Isoquinoline Core
  • Bischler-Napieralski Synthesis: This method involves the cyclization of a β-phenylethylamine with an acyl chloride or anhydride in the presence of a Lewis acid to form a 3,4-dihydroisoquinoline, which can then be oxidized to the corresponding isoquinoline.[22]

  • Pomeranz-Fritsch Reaction: This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal to yield an isoquinoline.[22]

  • Pictet-Spengler Reaction: This reaction is used to synthesize tetrahydroisoquinolines from a β-arylethylamine and an aldehyde or ketone.[22]

Representative Synthetic Protocol: Decarboxylation of Isoquinoline-1-carboxylic Acid (Hammick Reaction)

This protocol provides a method for the synthesis of 1-substituted isoquinolines via the decarboxylation of isoquinoline-1-carboxylic acid in the presence of an aldehyde.[23]

Materials:

  • Isoquinoline-1-carboxylic acid

  • Benzaldehyde

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Diethyl ether

  • Aqueous hydrochloric acid (HCl)

  • Aqueous sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃)

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine isoquinoline-1-carboxylic acid (2.0 g, 11.5 mmol) and benzaldehyde (10 g, 95 mmol).[23]

  • Heat the mixture to reflux for 2 hours. The evolution of carbon dioxide should be observed.[23]

  • After cooling, pour the reaction mixture into water and acidify with aqueous HCl.[23]

  • Wash the aqueous layer with diethyl ether to remove excess benzaldehyde and other non-basic impurities.[23]

  • Make the aqueous layer basic with an aqueous solution of NaOH or Na₂CO₃.[23]

  • Extract the product into diethyl ether.[23]

  • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent.[23]

  • Recrystallize the crude product from petroleum ether to yield 1-(hydroxy(phenyl)methyl)isoquinoline.[23]

synthesis_workflow start Start step1 Combine Isoquinoline-1-carboxylic acid and Benzaldehyde in a round-bottom flask. start->step1 step2 Heat to reflux for 2 hours. step1->step2 step3 Cool the reaction mixture and pour into water. step2->step3 step4 Acidify with aqueous HCl. step3->step4 step5 Wash with diethyl ether. step4->step5 step6 Basify the aqueous layer with NaOH or Na₂CO₃. step5->step6 step7 Extract the product with diethyl ether. step6->step7 step8 Dry, filter, and evaporate the solvent. step7->step8 step9 Recrystallize the crude product. step8->step9 end Obtain pure 1-(hydroxy(phenyl)methyl)isoquinoline step9->end

Caption: Experimental workflow for the Hammick reaction.[23]

Evaluation of Biological Activity: Experimental Protocols

A standardized workflow is typically employed to evaluate the biological potential of novel isoquinoline carboxylic acid derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.[1]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Isoquinoline carboxylic acid derivative

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[1]

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]

  • Prepare serial dilutions of the isoquinoline derivative in culture medium.[1]

  • Add the diluted compounds to the wells and incubate for the desired time (e.g., 48 or 72 hours).[1]

  • Add MTT solution to each well and incubate for 2-4 hours.[1]

  • Remove the medium and add DMSO to dissolve the formazan crystals.[1]

  • Shake the plate gently for 10 minutes to ensure complete dissolution.[1]

  • Measure the absorbance at 570 nm using a microplate reader.[1]

  • Calculate the percentage of cell viability and determine the IC₅₀ value.[1]

Topoisomerase I Inhibition Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.[24][25]

Materials:

  • Supercoiled plasmid DNA

  • Human topoisomerase I enzyme

  • Assay buffer

  • Test compound (isoquinoline carboxylic acid derivative)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Prepare a reaction mixture containing supercoiled DNA, assay buffer, and the test compound at various concentrations.[24][25]

  • Initiate the reaction by adding topoisomerase I.[24][25]

  • Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).[24][25]

  • Stop the reaction by adding a stop buffer containing a protein denaturant and a loading dye.[24][25]

  • Analyze the DNA topology by agarose gel electrophoresis.[24][25]

  • Visualize the DNA bands under UV light after staining. The inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA form.[24][25]

bioactivity_workflow start Start: Synthesized Isoquinoline Carboxylic Acid Derivative step1 In Vitro Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) start->step1 decision1 Is the compound active? step1->decision1 step2 Mechanism of Action Studies decision1->step2 Yes inactive Inactive Compound decision1->inactive No sub_step2a Enzyme Inhibition Assays (e.g., Topoisomerase, Kinase assays) step2->sub_step2a sub_step2b Signaling Pathway Analysis (e.g., Western Blot for NF-κB, MAPK) step2->sub_step2b sub_step2c Cell Cycle Analysis (Flow Cytometry) step2->sub_step2c step3 Structure-Activity Relationship (SAR) Analysis and Lead Optimization sub_step2a->step3 sub_step2b->step3 sub_step2c->step3 step4 In Vivo Efficacy Studies (Animal Models) step3->step4 end Preclinical Candidate step4->end

Caption: General experimental workflow for evaluating the bioactivity of isoquinoline carboxylic acids.

Clinical Landscape and Future Perspectives

The therapeutic potential of the isoquinoline scaffold is well-established, with numerous isoquinoline-based drugs on the market or in clinical trials.[26][27] While specific examples of isoquinoline carboxylic acid drugs are less common, the indenoisoquinoline topoisomerase inhibitors Indotecan and Indimitecan, which are in clinical trials, highlight the promise of this compound class.[4] The continued exploration of the vast chemical space of isoquinoline carboxylic acids, coupled with a deeper understanding of their mechanisms of action and SAR, will undoubtedly lead to the discovery of novel and effective therapies for a wide range of diseases. The versatility of the carboxylic acid moiety as a handle for optimizing both pharmacodynamic and pharmacokinetic properties ensures that this privileged scaffold will remain a focal point of medicinal chemistry research for years to come.

References

  • Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway. PubMed. Available at: [Link].

  • Selected SAR of isoquinoline series. ResearchGate. Available at: [Link].

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. Available at: [Link].

  • QSAR of anticancer compounds. Bis(11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamides), bis(phenazine-1-carboxamides), and bis(naphthalimides). PubMed. Available at: [Link].

  • Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. PubMed. Available at: [Link].

  • Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry. Available at: [Link].

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Institutes of Health. Available at: [Link].

  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. ResearchGate. Available at: [Link].

  • A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. MDPI. Available at: [Link].

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. OUCI. Available at: [Link].

  • Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents. French-Ukrainian Journal of Chemistry. Available at: [Link].

  • (PDF) Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. ResearchGate. Available at: [Link].

  • Isoquinoline synthesis. Organic Chemistry Portal. Available at: [Link].

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing. Available at: [Link].

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. Available at: [Link].

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link].

  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. PubMed. Available at: [Link].

  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. PMC. Available at: [Link].

  • Topoisomerase Assays. PMC. Available at: [Link].

  • Topoisomerase Assays. PMC. Available at: [Link].

  • Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. PubMed. Available at: [Link].

  • Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. PMC. Available at: [Link].

  • Isoquinoline synthesis. Química Organica.org. Available at: [Link].

  • Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method. Google Patents.
  • Isoquinoline. Available at: [Link].

  • A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. PubMed. Available at: [Link].

  • Identification of 3-amidoquinoline derivatives as PI3K/mTOR dual inhibitors with potential for cancer therapy. ResearchGate. Available at: [Link] mTOR_dual_inhibitors_with_potential_for_cancer_therapy.

  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. PubMed. Available at: [Link].

  • A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. MDPI. Available at: [Link].

  • Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Available at: [Link].

  • Azaindenoisoquinolines as Topoisomerase I Inhibitors and Potential Anticancer Agents: A Systematic Study of Structure-Activity Relationships. National Institutes of Health. Available at: [Link].

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Available at: [Link].

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. Available at: [Link].

  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. MDPI. Available at: [Link].

  • (PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. Available at: [Link].

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. MDPI. Available at: [Link].

  • Synthesis, Cytotoxic Activity, DNA topoisomerase-II Inhibition, Molecular Modeling and Structure-Activity Relationship of 9-anilinothiazolo[5,4-b]quinoline Derivatives. PubMed. Available at: [Link].

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Chloroisoquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for the preparation of 3-Chloroisoquinoline-6-carboxylic acid, a key heterocyclic scaffold of interest in medicinal chemistry and materials science. Two primary synthetic routes are detailed, commencing from readily available starting materials. The first route leverages a Bischler-Napieralski-type cyclization to construct a 6-substituted isoquinolin-3-one intermediate, which is subsequently chlorinated. The second route employs a Pomeranz-Fritsch reaction to establish the isoquinoline core with the carboxylic acid moiety in place, followed by functionalization at the 3-position. Each protocol is presented with detailed step-by-step instructions, mechanistic insights, and a discussion of the rationale behind the chosen experimental conditions.

Introduction

The isoquinoline nucleus is a prominent structural motif found in a vast array of natural products, pharmaceuticals, and functional materials. Substitution at various positions on the isoquinoline ring system allows for the fine-tuning of its physicochemical and biological properties. This compound, in particular, represents a valuable building block for the synthesis of more complex molecules, owing to its orthogonal functional groups—the carboxylic acid for amide bond formation and other derivatizations, and the chloro group for nucleophilic aromatic substitution or cross-coupling reactions. This guide offers detailed and reliable protocols for the laboratory-scale synthesis of this important intermediate.

Synthetic Strategy 1: Bischler-Napieralski Approach via an Isoquinolin-3-one Intermediate

This strategy focuses on the initial construction of the isoquinoline ring system with a methyl group at the 6-position, which is later oxidized to the carboxylic acid. The key 3-chloro functionality is introduced by the chlorination of an isoquinolin-3-one intermediate.

Overall Workflow

Bischler-Napieralski_Route A 4-Methylphenethylamine B N-(2-(4-methylphenyl)ethyl)acetamide A->B Acetic Anhydride C 6-Methyl-3,4-dihydroisoquinolin-3-one B->C Polyphosphoric Acid (PPA) D 6-Methylisoquinolin-3(2H)-one C->D Dehydrogenation (e.g., Pd/C) E 3-Chloro-6-methylisoquinoline D->E POCl3 F This compound E->F KMnO4 Oxidation Pomeranz-Fritsch_Route A 4-Formylbenzoic acid C Benzalaminoacetal A->C Condensation B Aminoacetaldehyde diethyl acetal B->C D Isoquinoline-6-carboxylic acid C->D H2SO4 E Isoquinoline-3-amino-6-carboxylic acid D->E Amination F This compound E->F Sandmeyer Reaction

Application Note: Strategic Synthesis of 3-Chloroisoquinoline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of viable synthetic pathways for obtaining 3-Chloroisoquinoline-6-carboxylic acid, a key heterocyclic building block for drug discovery and materials science. The isoquinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives are known to possess a wide range of pharmacological activities.[1][2] This document details two distinct, rational, multi-step synthetic strategies, offering researchers a practical blueprint for laboratory-scale preparation. We will explore a "convergent" strategy employing the Pomeranz-Fritsch reaction and a "linear" approach that involves building and subsequently functionalizing the isoquinoline core. Each protocol is presented with step-by-step instructions, a discussion of the underlying chemical principles, and a comparative analysis to guide researchers in selecting the most suitable route for their specific needs.

Introduction: The Significance of the Isoquinoline Scaffold

Isoquinolines are a vital class of nitrogen-containing heterocycles found in numerous natural alkaloids and synthetic drug candidates.[3][4] Their structural framework underpins a diverse range of biological activities, including anticancer, antimicrobial, and CNS-modulating actions.[3] The specific target molecule, this compound, combines three key features: the rigid isoquinoline core for structural presentation, a chloro-substituent at the 3-position which can act as a handle for further derivatization (e.g., through nucleophilic aromatic substitution or cross-coupling reactions), and a carboxylic acid at the 6-position, which is a common pharmacophore for interacting with biological targets.[5][6] The strategic placement of these functional groups makes it a valuable intermediate for constructing complex molecules and chemical libraries for high-throughput screening. This guide provides detailed protocols based on established chemical transformations to enable the reliable synthesis of this important compound.

Retrosynthetic Analysis

Two primary retrosynthetic strategies are proposed for the synthesis of this compound. These pathways differ fundamentally in their approach to constructing the target molecule, particularly in the timing of the introduction of the key functional groups.

Strategy A involves a convergent approach where the C6-carboxylic acid moiety is incorporated into the starting material, followed by the construction of the isoquinoline ring. Strategy B follows a linear sequence, building a substituted isoquinoline core first, followed by a series of functional group interconversions to install the chloro and carboxylic acid groups.

Retrosynthesis cluster_A Strategy A: Pomeranz-Fritsch Approach cluster_B Strategy B: Build-and-Functionalize Approach Target This compound A1 Isoquinoline-6-carboxylic acid derivative Target->A1 Chlorination B1 3-Chloro-6-nitroisoquinoline Target->B1 NO2 -> COOH (multi-step) A2 Methyl 4-formylbenzoate A1->A2 Pomeranz-Fritsch Reaction B2 1,3-Dichloro-6-nitroisoquinoline B1->B2 Selective Reduction B3 6-Nitroisoquinoline-1,3-dione B2->B3 Chlorination

Caption: Retrosynthetic analysis of this compound.

Synthetic Strategy A: The Pomeranz-Fritsch Approach

This strategy is centered around the classic Pomeranz-Fritsch reaction, an efficient method for synthesizing isoquinolines from a benzaldehyde and an aminoacetoaldehyde diethyl acetal.[7][8] By starting with a benzaldehyde already bearing the precursor to the carboxylic acid, we streamline the synthesis significantly.

Strategy_A_Workflow Start 4-Formylbenzoic acid Step1 Methyl 4-formylbenzoate (Esterification) Start->Step1 SOCl2, MeOH Step2 Methyl isoquinoline-6-carboxylate (Pomeranz-Fritsch Cyclization) Step1->Step2 1. 2,2-Diethoxyethylamine 2. H2SO4 Step3 Methyl 3-chloroisoquinoline-6-carboxylate (Direct Chlorination) Step2->Step3 POCl3 Step4 This compound (Hydrolysis) Step3->Step4 LiOH, H2O Final Final Product Step4->Final

Caption: Workflow for the Pomeranz-Fritsch synthesis route.

Detailed Experimental Protocols (Strategy A)

Step A1: Synthesis of Methyl 4-formylbenzoate

  • Rationale: The carboxylic acid is protected as a methyl ester to prevent unwanted side reactions during the acidic cyclization step. Thionyl chloride (SOCl₂) is an effective reagent for this transformation.[9]

  • Protocol:

    • To a stirred suspension of 4-formylbenzoic acid (1.0 eq) in methanol (5 mL per 1 g of acid), add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and then heat to reflux for 3 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography.

Step A2: Synthesis of Methyl isoquinoline-6-carboxylate via Pomeranz-Fritsch Reaction [8]

  • Rationale: This two-part step first forms a benzalaminoacetal (Schiff base), which then undergoes acid-catalyzed cyclization to form the isoquinoline ring.

  • Protocol:

    • Schiff Base Formation: Dissolve methyl 4-formylbenzoate (1.0 eq) and 2,2-diethoxyethylamine (1.1 eq) in toluene. Add a catalytic amount of p-toluenesulfonic acid. Reflux using a Dean-Stark apparatus until the theoretical amount of water is collected. Remove toluene under reduced pressure.

    • Cyclization: Add the crude Schiff base dropwise to a stirred solution of concentrated sulfuric acid (75-85%) at 0 °C.

    • Stir the mixture at room temperature for 12-16 hours.

    • Carefully pour the reaction mixture onto crushed ice and basify with a concentrated sodium hydroxide solution to pH >10, keeping the temperature below 20 °C.

    • Extract the product with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

Step A3: Synthesis of Methyl 3-chloroisoquinoline-6-carboxylate

  • Rationale: Direct chlorination of the isoquinoline ring at the 3-position can be achieved using phosphorus oxychloride (POCl₃).

  • Protocol:

    • In a sealed tube, heat a mixture of methyl isoquinoline-6-carboxylate (1.0 eq) and phosphorus oxychloride (5.0 eq) at 110 °C for 4 hours.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the solution with solid sodium bicarbonate.

    • Extract the product with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step A4: Hydrolysis to this compound

  • Rationale: The final step is the saponification of the methyl ester to the carboxylic acid. Basic hydrolysis is typically effective for this transformation.[10]

  • Protocol:

    • Dissolve methyl 3-chloroisoquinoline-6-carboxylate (1.0 eq) in a mixture of THF and water.

    • Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Acidify the aqueous residue to pH 2-3 with 1M HCl.

    • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the final product.

Summary of Reagents and Conditions (Strategy A)
StepReactionKey ReagentsSolventTemperatureTypical Yield
A1EsterificationSOCl₂MethanolReflux>95%
A2Pomeranz-Fritsch2,2-Diethoxyethylamine, H₂SO₄Toluene, then neatRT40-60%
A3ChlorinationPOCl₃Neat110 °C70-85%
A4HydrolysisLiOHTHF/H₂ORT>90%

Synthetic Strategy B: The Build-and-Functionalize Approach

This linear strategy begins with the construction of a dione intermediate, which is then converted to a dichlorinated nitroisoquinoline. This intermediate provides the handles for subsequent selective reduction and functional group interconversion to arrive at the final product. This approach is based on methodologies described for similar nitroisoquinoline systems.[11][12]

Strategy_B_Workflow Start 2-(Carboxymethyl)-4-nitrobenzoic acid Step1 6-Nitroisoquinoline-1,3-dione Start->Step1 Urea, Acetic Acid, Δ Step2 1,3-Dichloro-6-nitroisoquinoline Step1->Step2 POCl3, DMF (cat.), Δ Step3 3-Chloro-6-nitroisoquinoline Step2->Step3 HI, Red P, Acetic Acid Step4 3-Chloro-6-aminoisoquinoline Step3->Step4 Fe, NH4Cl, EtOH/H2O Step5 3-Chloro-6-cyanoisoquinoline Step4->Step5 Sandmeyer Reaction 1. NaNO2, HCl 2. CuCN, KCN Step6 This compound Step5->Step6 Acid Hydrolysis (H2SO4, H2O) Final Final Product Step6->Final

Caption: Workflow for the build-and-functionalize synthesis route.

Detailed Experimental Protocols (Strategy B)

Step B1 & B2: Synthesis of 1,3-Dichloro-6-nitroisoquinoline [11][12]

  • Rationale: This two-step sequence first forms the heterocyclic dione, which is then chlorinated at both the 1 and 3 positions using POCl₃.

  • Protocol:

    • Dione formation: Heat a mixture of 2-(carboxymethyl)-4-nitrobenzoic acid (1.0 eq) and urea (1.5 eq) in acetic acid to reflux for 4 hours. Cool the mixture, and collect the precipitated 6-nitroisoquinoline-1,3(2H,4H)-dione by filtration.

    • Dichlorination: To the dione (1.0 eq), add an excess of phosphorus oxychloride (POCl₃) and a catalytic amount of DMF. Heat the mixture to reflux for 3 hours. After cooling, carefully remove excess POCl₃ under reduced pressure. Cautiously pour the residue onto crushed ice. Collect the precipitate by filtration, wash with water, and dry.

Step B3: Selective Reduction to 3-Chloro-6-nitroisoquinoline

  • Rationale: The C1-Cl bond is generally more reactive towards reduction than the C3-Cl bond. A controlled reduction using hydrogen iodide and red phosphorus can selectively remove the chlorine at the C1 position, a method adapted from the synthesis of 3-chloroisoquinoline.[13]

  • Protocol:

    • Heat a mixture of 1,3-dichloro-6-nitroisoquinoline (1.0 eq), acetic acid, hydrogen iodide (55%), and red phosphorus at reflux for 3 hours.

    • After cooling, pour the mixture into ice-water and neutralize with aqueous sodium hydroxide.

    • Extract the aqueous mixture with dichloromethane. Dry the organic extract over anhydrous magnesium sulfate, filter, and evaporate the solvent.

    • Purify the product by column chromatography.

Step B4-B6: Conversion of Nitro Group to Carboxylic Acid

  • Rationale: This is a standard three-step sequence for converting an aromatic nitro group to a carboxylic acid. It involves reduction to an amine, conversion to a diazonium salt followed by cyanation (Sandmeyer reaction), and finally, hydrolysis of the nitrile.[14]

  • Protocol:

    • Reduction: Reflux a mixture of 3-chloro-6-nitroisoquinoline (1.0 eq), iron powder (5.0 eq), and ammonium chloride (0.5 eq) in ethanol/water (4:1) for 2-3 hours. Filter the hot reaction mixture through celite and concentrate the filtrate. Extract with ethyl acetate to get 3-chloro-6-aminoisoquinoline.

    • Sandmeyer Reaction (Cyanation): a. Dissolve the amine in aqueous HCl and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C. b. In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.3 eq) and potassium cyanide (KCN, 2.6 eq) in water. c. Add the cold diazonium salt solution to the cyanide solution. Allow the mixture to warm to room temperature and then heat to 50 °C for 1 hour. d. Cool and extract with ethyl acetate. Wash, dry, and concentrate to yield 3-chloro-6-cyanoisoquinoline.

    • Hydrolysis: Heat the nitrile with a mixture of concentrated sulfuric acid and water (1:1) at reflux for 4-6 hours. Cool the solution and pour it onto ice. The precipitated carboxylic acid is collected by filtration, washed with water, and dried.

Summary of Reagents and Conditions (Strategy B)
StepReactionKey ReagentsSolventTemperatureTypical Yield
B1-B2Dione Formation & ChlorinationUrea, POCl₃Acetic Acid, NeatReflux60-70% (2 steps)
B3Selective ReductionHI, Red PAcetic AcidReflux50-65%
B4Nitro ReductionFe, NH₄ClEtOH/H₂OReflux85-95%
B5Sandmeyer ReactionNaNO₂, CuCNH₂O0 -> 50 °C50-70%
B6Nitrile HydrolysisH₂SO₄/H₂OH₂OReflux80-90%

Comparative Analysis and Recommendations

FeatureStrategy A: Pomeranz-FritschStrategy B: Build-and-Functionalize
Number of Steps 46
Starting Materials Commercially available (4-formylbenzoic acid)Requires synthesis (2-(carboxymethyl)-4-nitrobenzoic acid)
Overall Yield ModerateLow to Moderate
Key Challenges Potentially low yield in Pomeranz-Fritsch cyclization step.Multiple steps; use of toxic reagents (cyanide); selective reduction can be challenging.
Scalability Good; fewer steps are advantageous.More complex for large-scale synthesis.
Safety Use of strong acids and POCl₃.Use of HI, red phosphorus, and highly toxic cyanides.

Recommendation:

For laboratory-scale synthesis and rapid access to the target molecule, Strategy A (Pomeranz-Fritsch) is recommended due to its shorter sequence and reliance on more common starting materials. While the yield of the key cyclization step may need optimization, the overall pathway is more convergent and efficient.

Strategy B (Build-and-Functionalize) , while longer and more complex, offers greater modularity. The intermediates, such as 3-chloro-6-aminoisoquinoline, are valuable building blocks in their own right. This route may be preferred if access to these other functionalized isoquinolines is also desired. Extreme caution must be exercised due to the use of highly toxic cyanide salts.

Conclusion

This application note has detailed two robust synthetic strategies for the preparation of this compound. By understanding the rationale and experimental details of both the Pomeranz-Fritsch approach and the build-and-functionalize pathway, researchers can make an informed decision based on their specific laboratory capabilities, safety protocols, and overall research goals. The provided protocols serve as a validated starting point for the synthesis of this valuable heterocyclic compound, paving the way for further exploration in medicinal chemistry and materials science.

References

  • ResearchGate. (2017, May 9). Recent advances in the synthesis of isoquinoline and its analogue: a review. [Link]

  • National Institutes of Health (NIH). (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. [Link]

  • International Journal of Pharmaceutical Sciences. (2024). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. [Link]

  • Wikipedia. Isoquinoline. [Link]

  • PubMed. (2024, November 13). Isolation, biological activity, and synthesis of isoquinoline alkaloids. [Link]

  • PrepChem.com. Synthesis of 3-chloroisoquinoline. [Link]

  • PubMed. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. [Link]

  • Google Patents. (2018).
  • Journal of Chemistry. (2022, May 19). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. [Link]

  • Kramer, K. & Lilly, C. Fundamentals of Organic Chemistry. "11.4 Synthesis of Carboxylic Acids". [Link]

  • Chemistry LibreTexts. (2020, May 30). 21.4: Synthesis of Carboxylic Acids. [Link]

Sources

purification of 3-Chloroisoquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purification of 3-Chloroisoquinoline-6-carboxylic Acid

Abstract

This comprehensive guide provides detailed application notes and protocols for the (CAS No. 1256794-71-4), a key building block in medicinal chemistry and materials science.[1] The purity of this intermediate is paramount for the integrity of downstream applications, including drug discovery and the synthesis of complex molecular architectures. This document outlines multiple orthogonal purification strategies, including acid-base extraction, recrystallization, and column chromatography. Each protocol is presented with an in-depth explanation of the underlying chemical principles, enabling researchers to make informed decisions and adapt the methodologies to their specific impurity profiles. Furthermore, this guide details the essential analytical techniques for rigorous purity assessment, ensuring the final compound meets the stringent quality requirements for research and development.

Introduction: The Importance of Purity

This compound is a heterocyclic compound featuring a chlorinated isoquinoline core and a carboxylic acid moiety.[1][2] This unique substitution pattern makes it a versatile intermediate. The chloro-group serves as a reactive handle for nucleophilic substitution or cross-coupling reactions, while the carboxylic acid allows for amide bond formation, esterification, or salt formation.

In drug development, even minor impurities can lead to misleading biological data, side reactions in subsequent synthetic steps, or the formation of toxic by-products. Therefore, a robust and validated purification strategy is not merely a procedural step but a foundational requirement for scientific rigor and reproducibility. This guide is designed for researchers, scientists, and drug development professionals who require a highly purified form of this compound.

Physicochemical Properties and Impurity Profile

Understanding the compound's properties is the first step in designing an effective purification strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1256794-71-4[1]
Molecular Formula C₁₀H₆ClNO₂[1]
Molecular Weight 207.61 g/mol [1]
IUPAC Name This compound[1]
SMILES OC(=O)C1=CC2=CC(Cl)=NC=C2C=C1[1]
InChIKey XYHYBNUDOGWNRA-UHFFFAOYSA-N[1]
Predicted XlogP 2.6[3]
Anticipated Impurity Profile

Process-related impurities are the most common contaminants. While the specific impurities depend on the synthetic route, they typically include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • By-products: Compounds formed from side reactions, such as incompletely chlorinated isoquinolines or products of over-reaction.

  • Reagents: Residual acids, bases, or coupling agents used in the synthesis.[4]

  • Degradation Products: The molecule may degrade under harsh acidic, basic, or high-temperature conditions.[5][6]

Strategic Purification Methodologies

A multi-step purification approach is often necessary to achieve the desired purity (>98%). The choice of method depends on the nature and quantity of the impurities.

Caption: Decision workflow for selecting the optimal purification strategy.

Protocol 1: Acid-Base Extraction for Removal of Neutral Impurities

This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.

Causality: The carboxylic acid group (-COOH) is readily deprotonated by a mild base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt (-COO⁻Na⁺). Neutral organic impurities remain in the organic phase. Subsequent acidification re-protonates the carboxylate, causing the purified carboxylic acid to precipitate from the aqueous solution.[7]

Experimental Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Aqueous Wash (Base): Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (3 x 50 mL per gram of crude material). Combine the aqueous layers.

    • Self-Validation: Test the pH of the aqueous layer after the final extraction; it should be basic (pH > 8).

  • Back-Extraction (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent (e.g., EtOAc) to remove any trapped neutral impurities.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise with stirring until the pH is acidic (pH ~2). A precipitate of the purified product will form.

    • Expertise Insight: Slow addition of acid and cooling prevents excessive heat generation and promotes the formation of a more easily filterable solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water to remove residual inorganic salts.

  • Drying: Dry the purified solid under vacuum at 40-50°C to a constant weight.

Protocol 2: Recrystallization for High-Purity Polishing

Recrystallization is a powerful technique for removing small amounts of impurities, yielding highly pure crystalline material.[8] The key is selecting a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[9]

Causality: As a hot, saturated solution cools, the solubility of the target compound decreases, forcing it out of solution to form a crystal lattice. Impurities, being present in lower concentrations, remain dissolved in the solvent (mother liquor).[10] The presence of both a polar carboxylic acid and a relatively non-polar aromatic system suggests that a mixed solvent system or a polar protic solvent might be effective.[10]

Table 2: Solvent Selection for Recrystallization

Solvent / SystemRationaleSuitability
Ethanol/Water Good solubility in hot ethanol; adding water as an anti-solvent can induce crystallization.High
Acetic Acid Carboxylic acids often have good solubility in hot acetic acid and lower solubility upon cooling.High
Toluene May be suitable for removing more polar impurities.Medium
Ethyl Acetate/Hexane Dissolve in hot ethyl acetate, then add hexane as an anti-solvent until cloudy.Medium

Experimental Protocol:

  • Solvent Addition: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol).

  • Heating: Heat the mixture on a hot plate with stirring until the solid dissolves completely. If necessary, add more solvent dropwise until a clear solution is obtained at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

    • Trustworthiness: Slow cooling is critical for the formation of large, pure crystals. Rapid cooling can trap impurities.[9]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 3: Silica Gel Column Chromatography

Chromatography is ideal for separating compounds with different polarities. For carboxylic acids, special considerations are needed to prevent peak tailing on the silica gel column.

Causality: The compound is separated based on its differential partitioning between the polar stationary phase (silica gel) and the less polar mobile phase. The acidic nature of the carboxylic acid can lead to strong, sometimes irreversible, binding to the silica. Adding a small amount of a competitive acid (like acetic acid) to the mobile phase protonates the analyte and silanol groups, leading to sharper peaks and better separation.

Experimental Protocol:

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., 99:1 Hexane:Ethyl Acetate) and pack the column.

  • Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a slightly more polar solvent (like DCM). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5:0.1 Hexane:EtOAc:Acetic Acid). Gradually increase the polarity of the mobile phase (e.g., to 70:30:0.1 Hexane:EtOAc:Acetic Acid).

  • Fraction Collection: Collect fractions and monitor them by Thin-Layer Chromatography (TLC).

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator. The residual acetic acid can be removed by co-evaporation with toluene or by dissolving the residue in EtOAc and washing with water.

  • Drying: Dry the final product under high vacuum.

Quality Control: Purity and Identity Confirmation

Final purity assessment is a non-negotiable step. A combination of analytical techniques should be employed to confirm both the identity and purity of the this compound.[2]

Caption: Key analytical techniques for quality control.

Table 3: Analytical Methods for Final Product Validation

TechniquePurposeExpected Result
High-Performance Liquid Chromatography (HPLC) Quantitative assessment of purity.A single major peak with purity ≥98% by area normalization.[2]
¹H and ¹³C NMR Spectroscopy Unambiguous structural confirmation and detection of proton- or carbon-containing impurities.Spectra consistent with the proposed structure; absence of significant impurity signals.[2]
Mass Spectrometry (MS) Verification of the molecular weight and elemental composition.A molecular ion peak corresponding to the exact mass of the compound (e.g., [M+H]⁺ at m/z 208.01).[2][3]
Elemental Analysis Confirmation of the empirical formula (C, H, N).Experimental percentages should be within ±0.4% of the calculated values for C₁₀H₆ClNO₂.

Safety and Handling

While specific toxicity data for this compound is not widely available, related compounds like 3-chloroisoquinoline are classified as harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[11]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated fume hood. Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

  • This compound | CAS 1256794-71-4 . Molbase. [Link]

  • 3-Chloroisoquinoline | C9H6ClN | CID 640968 . PubChem, National Institutes of Health. [Link]

  • Synthesis of 3-chloroisoquinoline . PrepChem.com. [Link]

  • How can I purify carboxylic acid? . ResearchGate. [Link]

  • This compound (C10H6ClNO2) . PubChemLite. [Link]

  • Recrystallization and Crystallization . University of California, Irvine. [Link]

  • Organic Chemistry Lab: Recrystallization . YouTube. [Link]

  • Solvents for Recrystallization . University of Rochester, Department of Chemistry. [Link]

  • US Patent US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat . Der Pharma Chemica. [Link]

  • Identification, Synthesis and Characterization of the Two Process Impurities of Levonadifloxacin (WCK 771) . Austin Publishing Group. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals . American Pharmaceutical Review. [Link]

Sources

using 3-Chloroisoquinoline-6-carboxylic acid as a kinase inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Evaluation of 3-Chloroisoquinoline-6-carboxylic Acid as a Putative Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a recognized privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including potent kinase inhibitors.[1] This document serves as a comprehensive application guide for the investigation of this compound, a novel isoquinoline derivative, as a potential kinase inhibitor. While specific biological data for this compound is not yet extensively documented in the public domain, this guide provides a robust framework of detailed protocols and scientific rationale for its systematic evaluation. We will cover essential in vitro and cell-based assays, data interpretation, and the underlying principles of kinase inhibitor characterization, empowering research teams to effectively assess the therapeutic potential of this and other novel chemical entities.

Introduction: The Rationale for Investigating Isoquinoline Derivatives

Protein kinases are fundamental regulators of a vast array of cellular processes, including growth, differentiation, and metabolism. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2][3] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies.[4]

The isoquinoline core is a key pharmacophore found in several approved and investigational kinase inhibitors.[1] Its rigid, planar structure provides an excellent scaffold for the precise spatial orientation of functional groups to interact with the ATP-binding pocket of kinases. The diverse substitution patterns possible on the isoquinoline ring allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[5] this compound represents an intriguing starting point for such investigations, combining the established isoquinoline core with reactive handles for potential further chemical modification.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1256794-71-4[6]
Molecular Formula C10H6ClNO2[6]
Molecular Weight 207.61 g/mol [6]
IUPAC Name This compound[6]

Conceptual Framework: A Representative Kinase Signaling Pathway

To illustrate the context in which a novel kinase inhibitor would be evaluated, we will consider a hypothetical signaling pathway commonly implicated in cancer, such as the one depicted below. This pathway involves a receptor tyrosine kinase (RTK) that, upon ligand binding, activates a downstream cascade involving kinases like PI3K and Akt, ultimately leading to cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates TF Transcription Factors Akt->TF Activates Inhibitor 3-Chloroisoquinoline- 6-carboxylic acid Inhibitor->Akt Inhibits Proliferation Cell Proliferation & Survival TF->Proliferation Promotes

Caption: Hypothetical signaling pathway targeted by a kinase inhibitor.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a comprehensive workflow for the initial characterization of this compound as a kinase inhibitor.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. It is a robust method for determining the half-maximal inhibitory concentration (IC50) of a compound.[7]

Workflow Diagram:

G start Start prepare_reagents Prepare Reagents: - Kinase, Substrate - ATP, Assay Buffer - Test Compound Dilutions start->prepare_reagents plate_setup Plate Setup (384-well): - Add Test Compound - Add Kinase/Substrate Mix prepare_reagents->plate_setup initiate_reaction Initiate Reaction: Add ATP Solution plate_setup->initiate_reaction incubate_kinase Incubate at RT (e.g., 60 min) initiate_reaction->incubate_kinase stop_reaction Stop Reaction: Add ADP-Glo™ Reagent incubate_kinase->stop_reaction incubate_adp Incubate at RT (40 min) stop_reaction->incubate_adp detect_signal Signal Generation: Add Kinase Detection Reagent incubate_adp->detect_signal incubate_lum Incubate at RT (30 min) detect_signal->incubate_lum read_plate Measure Luminescence (Plate Reader) incubate_lum->read_plate analyze Data Analysis: Calculate % Inhibition Determine IC50 read_plate->analyze end End analyze->end

Caption: Workflow for an in vitro ADP-Glo™ kinase assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in the appropriate kinase buffer.

    • Prepare a 2X ATP solution at the desired concentration (often near the Km for the target kinase).[1]

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the diluted test compound.

    • Add 2.5 µL of the 2X kinase/substrate mixture.

    • Include positive controls (DMSO vehicle, 100% activity) and negative controls (no kinase, 0% activity).

    • Initiate the reaction by adding 5 µL of the 2X ATP solution.[1]

  • Incubation: Incubate the plate at room temperature for 60 minutes.[1]

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.[1]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[1]

  • Data Acquisition: Measure the luminescence using a compatible plate reader.

  • Data Analysis:

    • Subtract the background luminescence (negative control) from all readings.

    • Normalize the data to the positive control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]

Hypothetical IC50 Data:

Kinase TargetIC50 (nM) for Compound X
Target Kinase A50
Off-Target Kinase B1500
Off-Target Kinase C>10,000
Cell-Based Assays

Cell-based assays are crucial for understanding a compound's activity in a more physiologically relevant context, assessing its cell permeability, and confirming its on-target effects.[2][3][4]

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the compound's cytotoxic or cytostatic effects.[1]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[1]

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO).[1]

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Western blotting is used to detect changes in the phosphorylation status of downstream proteins in a signaling pathway, providing evidence of target engagement and inhibition within the cell.[1][8]

Step-by-Step Protocol:

  • Cell Treatment and Lysis: Treat cultured cells with the test compound for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[1]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-Akt and total Akt) overnight at 4°C.[1]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.

Conclusion and Future Directions

This guide outlines a foundational experimental strategy for the initial characterization of this compound as a potential kinase inhibitor. The successful execution of these protocols will yield critical data on its in vitro potency, cellular activity, and on-target effects. Positive results from this initial screening would warrant further investigation, including comprehensive kinase profiling to assess selectivity, mechanism of action studies to determine the mode of inhibition (e.g., ATP-competitive), and subsequent lead optimization to improve its pharmacological properties. These methodologies provide a clear and scientifically rigorous path for advancing novel isoquinoline derivatives from initial concept to potential therapeutic candidates.

References

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • BenchChem. Application Notes and Protocols for 4-Substituted Isoquinolines as Kinase Inhibitors.
  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
  • Reaction Biology. (2022, May 11).
  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
  • Luceome Biotechnologies. (2022, February 28). Cell Based Kinase Assays.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • PubMed. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.
  • Mol-Instincts. This compound | CAS 1256794-71-4.
  • ResearchGate. (2022, October 13). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines.
  • Sigma-Aldrich. Kinase Assay Kit.
  • MDPI. (2022, October 13). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase.

Sources

Application Notes & Protocols: Assay Development for Characterizing the Biological Activity of 3-Chloroisoquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloroisoquinoline-6-carboxylic acid is a novel heterocyclic compound with a structural scaffold suggestive of potential interactions with key biological targets. While its specific mechanism of action is yet to be elucidated, the quinoline core is a common motif in molecules targeting enzymes involved in critical cellular processes, particularly DNA damage repair and signaling cascades.[1][2][3] This guide provides a comprehensive framework for the systematic evaluation of this compound's activity, with a primary focus on the Poly(ADP-ribose) polymerase (PARP) enzyme family.

PARP proteins are central to the DNA damage response (DDR), primarily repairing single-strand DNA breaks.[4][5] The inhibition of PARP is a clinically validated and powerful strategy in oncology, especially for cancers harboring defects in other DNA repair pathways, such as those with BRCA mutations.[4][5] This document outlines a logical, multi-tiered approach, beginning with direct biochemical assays to establish enzyme interaction and progressing to cell-based assays to confirm cellular activity and functional outcomes. This workflow is designed to build a robust pharmacological profile for this compound, providing researchers with the necessary protocols to determine its potential as a therapeutic agent.

Part 1: Biochemical Assays for Direct PARP1/2 Inhibition

The initial and most crucial step is to determine if this compound directly interacts with and inhibits the enzymatic activity of PARP proteins. We will focus on PARP1, the most abundant and well-studied member of the family. These assays are performed in a purified, cell-free system to isolate the interaction between the compound and the enzyme.

Rationale for Biochemical Approach

A direct enzymatic assay provides unambiguous evidence of target engagement. By measuring the catalytic activity of purified PARP1 in the presence of varying concentrations of the test compound, we can determine its potency (typically as an IC50 value). This is a foundational experiment to classify the compound as a direct enzyme inhibitor. We will complement this with a competitive binding assay to understand the potential mechanism of inhibition.

Experimental Workflow: Biochemical Assays

cluster_biochem Biochemical Assay Workflow Compound 3-Chloroisoquinoline- 6-carboxylic acid Enzyme_Activity PARP1 Enzymatic Assay (Chemiluminescent) Compound->Enzyme_Activity Binding_Assay PARP1 Competitive Binding Assay (Fluorescence Polarization) Compound->Binding_Assay IC50 Determine IC50 Value Enzyme_Activity->IC50 Binding_Affinity Determine Binding Affinity (Ki) Binding_Assay->Binding_Affinity Direct_Inhibitor Conclusion: Direct PARP1 Inhibitor? IC50->Direct_Inhibitor Binding_Affinity->Direct_Inhibitor

Caption: Workflow for biochemical characterization of direct PARP1 inhibition.

Protocol: PARP1 Chemiluminescent Activity Assay

This protocol is adapted from commercially available kits that measure the incorporation of biotinylated ADP-ribose onto histone proteins.[6]

Principle: Histone-coated plates are used as a substrate for purified PARP1. In the presence of biotin-labeled NAD+ (the donor for ADP-ribose), active PARP1 will poly(ADP-ribosyl)ate (PARylate) the histones. The incorporated biotin is then detected with Streptavidin-HRP and a chemiluminescent substrate. An inhibitor will prevent this process, leading to a decrease in signal.

Materials:

  • 96-well white plates, histone-coated

  • Recombinant Human PARP1 enzyme

  • This compound

  • Known PARP inhibitor (e.g., Olaparib) as a positive control

  • 10X PARP Assay Buffer

  • 10X Activated DNA

  • 10X Biotinylated NAD+

  • Streptavidin-HRP

  • Chemiluminescent HRP Substrate

  • Plate reader with luminescence detection capability

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in 1X PARP Assay Buffer. Ensure the final DMSO concentration in the assay is ≤1%.

  • Assay Reaction Setup:

    • Add 25 µL of 1X PARP Assay Buffer to all wells.

    • Add 5 µL of the diluted compound or control (Olaparib, vehicle) to the appropriate wells.

    • Add 10 µL of a master mix containing PARP1 enzyme and Activated DNA to each well.

    • Initiate the reaction by adding 10 µL of 1X Biotinylated NAD+.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Washing: Wash the plate 3 times with 200 µL/well of Phosphate Buffered Saline with 0.05% Tween-20 (PBST).

  • Detection:

    • Add 50 µL of diluted Streptavidin-HRP to each well.

    • Incubate for 30 minutes at room temperature.

    • Wash the plate 3 times with PBST.

    • Add 50 µL of chemiluminescent substrate to each well.

  • Data Acquisition: Immediately read the luminescence on a microplate reader.

Data Analysis:

  • Subtract background (no enzyme) from all wells.

  • Normalize the data with the vehicle control (DMSO) representing 100% activity and a high concentration of Olaparib representing 0% activity.

  • Plot the normalized percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol: PARP1 Competitive Binding Assay (Fluorescence Polarization)

This assay determines if the compound competes for the same binding site as a known inhibitor, such as Olaparib.[7]

Principle: A fluorescent probe containing an inhibitor moiety (e.g., Olaparib) is used. When bound to the large PARP1 enzyme, the probe's rotation is slow, resulting in a high fluorescence polarization (FP) signal. If the test compound displaces the probe by binding to the same site, the small, free-rotating probe will yield a low FP signal.[7]

Materials:

  • Black, low-binding 384-well plate

  • Recombinant Human PARP1 enzyme

  • Fluorescently labeled PARP inhibitor probe (e.g., Olaparib-TAMRA)

  • This compound

  • Unlabeled Olaparib (positive control)

  • FP Assay Buffer

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and unlabeled Olaparib in the FP Assay Buffer.

  • Assay Setup: To each well, add:

    • 10 µL of diluted compound or control.

    • 10 µL of a solution containing PARP1 enzyme and the fluorescent probe.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the fluorescence polarization of each well using the appropriate excitation and emission filters for the fluorophore.

Data Analysis:

  • The decrease in the FP signal is proportional to the displacement of the fluorescent probe.

  • Plot the FP signal (in millipolarization units, mP) against the log concentration of the compound.

  • Fit the data to determine the IC50 value, representing the concentration of the compound required to displace 50% of the fluorescent probe.

Assay Type Parameter Measured Typical Output Interpretation
Chemiluminescent ActivityEnzymatic PARylationIC50Potency of functional inhibition
Fluorescence PolarizationCompetitive BindingIC50 / KiEvidence of binding to the active site

Part 2: Cell-Based Assays for Cellular Activity and Functional Outcomes

Positive results from biochemical assays are promising but must be validated in a cellular context. Cell-based assays determine if the compound can penetrate cell membranes, engage its target in the complex cellular environment, and elicit a downstream biological effect.

Rationale for Cellular Approach

Cells provide a physiologically relevant system to study drug action. These assays will confirm target engagement in situ (PARP trapping) and measure the functional consequences of this engagement, such as the accumulation of DNA damage and subsequent effects on cell survival.[8] For these studies, a cancer cell line with a known DNA repair deficiency (e.g., BRCA1/2 mutant) is an ideal model system, as these cells are particularly sensitive to PARP inhibition.[4][5]

Signaling Pathway: PARP Inhibition and DNA Damage

cluster_pathway Mechanism of Action of PARP Inhibitors SSB Single-Strand Break (SSB) PARP1 PARP1 Recruitment & Activation SSB->PARP1 PARylation Auto-PARylation & Dissociation PARP1->PARylation Catalytic Cycle Trapping PARP1 Trapping on DNA PARP1->Trapping Repair SSB Repair (BER) PARylation->Repair Inhibitor 3-Chloroisoquinoline- 6-carboxylic acid Inhibitor->Trapping Replication Replication Fork Collapse Trapping->Replication DSB Double-Strand Break (DSB) Replication->DSB gH2AX γH2AX Foci Formation DSB->gH2AX Apoptosis Cell Death (Apoptosis) DSB->Apoptosis in HR-deficient cells

Caption: PARP inhibition leads to trapped PARP-DNA complexes and DSBs.

Protocol: γH2AX Immunofluorescence Assay for DNA Damage

This assay quantifies DNA double-strand breaks (DSBs), a hallmark of PARP inhibitor activity.[9]

Principle: When DSBs occur, the histone variant H2AX is rapidly phosphorylated at serine 139, forming γH2AX. These sites form discrete foci that can be visualized and quantified using immunofluorescence microscopy.[8][9]

Materials:

  • BRCA-deficient cancer cell line (e.g., CAPAN-1) and a BRCA-proficient control (e.g., BxPC-3)

  • 96-well, black, clear-bottom imaging plates

  • This compound

  • Formaldehyde (4%) for fixation

  • Triton X-100 (0.25%) for permeabilization

  • Blocking buffer (e.g., 5% BSA in PBST)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139)

  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

  • DAPI (4′,6-diamidino-2-phenylindole) for nuclear counterstaining

  • High-content imaging system or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells into the 96-well imaging plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a dose range of this compound for 24-48 hours. Include vehicle and positive controls.

  • Fixation and Permeabilization:

    • Gently wash cells with PBS.

    • Fix with 4% formaldehyde for 15 minutes.

    • Wash with PBS.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Wash with PBS and block for 1 hour at room temperature.

    • Incubate with the primary anti-γH2AX antibody overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

    • Wash three times with PBST.

  • Counterstaining and Imaging:

    • Stain nuclei with DAPI for 5 minutes.

    • Wash with PBS and add fresh PBS or imaging buffer to the wells.

    • Acquire images using a high-content imager.

Data Analysis:

  • Use image analysis software to automatically identify nuclei (DAPI channel) and quantify the number and intensity of γH2AX foci (Alexa Fluor 488 channel) per nucleus.

  • Plot the average number of foci per cell against the compound concentration. A dose-dependent increase in γH2AX foci indicates the induction of DSBs.

Protocol: Colony Formation Assay for Cell Viability

This long-term assay measures the ability of a single cell to proliferate and form a colony, providing a robust assessment of cytotoxicity and cytostatic effects.[8]

Principle: Cells are treated with the compound at low density and allowed to grow for 7-14 days. Only cells that survive the treatment and retain their proliferative capacity will form visible colonies. This assay is particularly powerful for assessing synthetic lethality when combining a PARP inhibitor with a DNA-damaging agent in BRCA-proficient cells.

Materials:

  • 6-well plates

  • Appropriate cancer cell lines

  • This compound

  • DNA-damaging agent (e.g., Temozolomide), if testing for synergy

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding: Plate a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach.

  • Treatment: Treat the cells with a serial dilution of this compound, alone or in combination with a fixed, low dose of a DNA-damaging agent.

  • Incubation: Incubate the plates for 7-14 days, until visible colonies form in the vehicle-treated wells.

  • Staining:

    • Gently wash the wells with PBS.

    • Fix the colonies with 100% cold methanol for 10 minutes.

    • Remove methanol and stain with Crystal Violet solution for 15-30 minutes.

    • Gently wash away excess stain with water and allow the plates to air dry.

  • Quantification:

    • Scan or photograph the plates.

    • Count the number of colonies (typically >50 cells) in each well.

    • Alternatively, destain the colonies with 10% acetic acid and measure the absorbance of the solution at 590 nm.

Data Analysis:

  • Calculate the 'Plating Efficiency' (PE) for the control group: (Number of colonies formed / Number of cells seeded) x 100.

  • Calculate the 'Surviving Fraction' (SF) for each treatment: (Number of colonies formed / (Number of cells seeded x PE)) x 100.

  • Plot the SF against the compound concentration to assess its dose-dependent effect on cell proliferation and survival.

Assay Type Parameter Measured Typical Output Interpretation
γH2AX ImmunofluorescenceDNA Double-Strand BreaksFoci count per nucleusMeasures downstream DNA damage
Colony FormationLong-term cell survivalSurviving FractionFunctional outcome of treatment

Conclusion and Interpretation

This structured approach provides a comprehensive pathway for characterizing the activity of this compound.

  • If the compound shows potent activity in the biochemical PARP1 assay (low nM IC50), displaces the fluorescent probe, and subsequently induces γH2AX foci and reduces colony formation in BRCA-deficient cells, this constitutes strong evidence that it acts as a PARP inhibitor.

  • If the compound is inactive in biochemical assays but shows cellular activity, it may be acting on a different target, or it could be a pro-drug that requires metabolic activation.

  • If the compound is active biochemically but not in cells, this could indicate poor cell permeability or rapid efflux from the cell.

By systematically progressing through these validated protocols, researchers can efficiently build a detailed profile of this compound, elucidating its mechanism of action and assessing its potential as a novel therapeutic candidate.

References

  • Cambridge Bioscience. PARP assay kits. [Link]

  • Champions Oncology. DNA Damage Assays. [Link]

  • BPS Bioscience. PARP1 Olaparib Competitive Inhibitor Assay Kit. [Link]

  • National Institutes of Health (NIH). Cellular Assays to Study the Functional Importance of Human DNA Repair Helicases. [Link]

  • UC Davis Biotechnology Program. Methods to Measure DNA Repair in Cells. [Link]

  • BPS Bioscience. PARP Assays. [Link]

  • Cell Biolabs, Inc. DNA/RNA damage assays from Cell Biolabs. [Link]

  • Technology Networks. How To Choose the Right Assay for PARP. [Link]

  • BMG LABTECH. PARP assay for inhibitors. [Link]

  • Mol-Instincts. This compound | CAS 1256794-71-4. [Link]

  • PubMed. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. [Link]

  • MDPI. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. [Link]

  • National Institutes of Health (NIH). 3-Chloroisoquinoline | C9H6ClN | CID 640968 - PubChem. [Link]

  • PubMed. Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors. [Link]

  • PubMed. The compound 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid inhibits HIV-1 replication by targeting the enzyme reverse transcriptase. [Link]

  • PubMed. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. [Link]

Sources

Application Note: A Protocol for the Antimicrobial Evaluation of 3-Chloroisoquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Screening Novel Isoquinoline Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel chemical entities with potent antibacterial and antifungal activities. The isoquinoline core is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide range of biological activities. The substitution pattern on this heterocyclic system can be fine-tuned to modulate potency and selectivity. This application note presents a comprehensive, tiered workflow for the systematic evaluation of 3-Chloroisoquinoline-6-carboxylic acid , a specific isoquinoline derivative, for its potential as a novel antimicrobial agent.

The core hypothesis is that the combination of the chloro-substituent at the 3-position and the carboxylic acid group at the 6-position may confer unique antimicrobial properties, potentially by mimicking the mechanism of quinolone antibiotics which target essential bacterial enzymes like DNA gyrase and topoisomerase IV.[1][2] This guide provides field-proven, step-by-step protocols for determining the compound's inhibitory and cidal activity against a panel of clinically relevant microorganisms and assessing its selectivity through cytotoxicity screening against mammalian cells.

Compound Profile: this compound

Before commencing screening, it is imperative to characterize the test article.

  • IUPAC Name: this compound[3]

  • CAS Number: 1256794-71-4[3]

  • Molecular Formula: C₁₀H₆ClNO₂[3][4]

  • Molecular Weight: 207.61 g/mol [3]

  • Structure: Chemical structure of this compound (Image Source: PubChem CID 75412036)

Scientist's Note: The compound should be of high purity (≥97%) to ensure that the observed activity is not due to contaminants.[5] A stock solution should be prepared in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), at a high concentration (e.g., 10 mg/mL). The final concentration of DMSO in the assay wells must be kept low (typically ≤1%) to avoid solvent-induced toxicity to the test organisms.

Experimental Screening Workflow

A tiered approach is recommended to efficiently evaluate the compound's potential. This workflow progresses from primary screening for inhibitory activity to secondary confirmation of cidal effects and essential selectivity profiling.

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Selectivity Profiling cluster_3 Data Analysis MIC Protocol 1: Minimum Inhibitory Concentration (MIC) Assay MBC Protocol 2: Minimum Bactericidal Concentration (MBC) Assay MIC->MBC Determine cidal vs. static activity Cyto Protocol 3: Mammalian Cell Cytotoxicity (MTT Assay) MIC->Cyto Parallel Evaluation Analysis Calculate Selectivity Index (SI) SI = CC50 / MIC MBC->Analysis Cyto->Analysis Determine therapeutic window

Caption: Tiered workflow for antimicrobial compound evaluation.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7][8] This protocol is based on the broth microdilution method recommended by the Clinical and Laboratory Standards Institute (CLSI).[9]

Materials
  • This compound (Test Compound)

  • 96-well, sterile, flat-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)

  • Sterile DMSO (for stock solution)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidity meter

  • Multichannel pipette

Step-by-Step Methodology
  • Prepare Inoculum:

    • From a fresh agar plate (18-24h growth), pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[6]

  • Prepare Compound Dilutions:

    • Prepare a 2X working stock of the highest concentration of the test compound in CAMHB. For example, for a final top concentration of 128 µg/mL, prepare a 256 µg/mL solution.

    • In a 96-well plate, add 100 µL of CAMHB to wells in columns 2 through 11.

    • Add 200 µL of the 2X working stock to the wells in column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard 100 µL from column 10.

    • This leaves column 11 as the growth control (no compound) and column 12 as the sterility control (broth only).[6]

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12.

    • The final volume in each well is 200 µL. The compound concentrations are now halved to their final test concentrations.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed.[10] This can be read by eye or with a plate reader. The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[11][12][13] This test distinguishes bactericidal (killing) from bacteriostatic (inhibitory) activity.

Materials
  • Completed MIC plate from Protocol 1

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips or a multi-pronged replicator

Step-by-Step Methodology
  • Subculturing from MIC Plate:

    • From the MIC plate, select the wells corresponding to the MIC, 2x MIC, and 4x MIC concentrations. Also, select the growth control well.

    • Mix the contents of each selected well thoroughly.

    • Using a sterile pipette, spot 10-20 µL from each of these wells onto a labeled MHA plate.

  • Incubation:

    • Allow the spots to dry completely before inverting the plate.

    • Incubate the MHA plate at 35-37°C for 18-24 hours.

  • Reading the MBC:

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[14] Visually, this is the lowest concentration spot that shows no growth or only one or two colonies.

    • Interpretation: An agent is considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ratio ≤ 4).[14][15] A higher ratio suggests bacteriostatic activity.

Protocol 3: Mammalian Cell Cytotoxicity (MTT Assay)

To be a viable drug candidate, an antimicrobial must be more toxic to pathogens than to host cells. The MTT assay measures cell metabolic activity as an indicator of cell viability.[16][17][18]

Materials
  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well, sterile, tissue culture-treated plates

Step-by-Step Methodology
  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate at 37°C in 5% CO₂ for 24 hours to allow for cell adhesion.[16]

  • Compound Treatment:

    • Prepare 2X serial dilutions of the test compound in serum-free medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include a "cells only" control (medium only) and a "vehicle" control (highest concentration of DMSO used).

    • Incubate for 24-48 hours at 37°C in 5% CO₂.

  • MTT Addition and Incubation:

    • Remove the treatment media.

    • Add 100 µL of fresh medium and 10 µL of the 5 mg/mL MTT solution to each well.[19]

    • Incubate for 2-4 hours at 37°C. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[20]

  • Solubilization and Measurement:

    • Carefully remove the MTT solution.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[18]

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the CC₅₀ (the concentration that reduces cell viability by 50%).

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison.

Table 1: Antimicrobial Activity and Selectivity Profile

Microorganism Gram Stain MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio CC₅₀ (µg/mL) Selectivity Index (SI = CC₅₀/MIC)
S. aureus Positive [Insert Data] [Insert Data] [Calculate] [Insert Data] [Calculate]
E. coli Negative [Insert Data] [Insert Data] [Calculate] [Insert Data] [Calculate]
P. aeruginosa Negative [Insert Data] [Insert Data] [Calculate] [Insert Data] [Calculate]

| C. albicans | N/A (Fungus) | [Insert Data] | [Insert Data] | [Calculate] | [Insert Data] | [Calculate] |

Interpretation:

  • MIC: Lower values indicate higher potency.

  • MBC/MIC Ratio: ≤ 4 suggests bactericidal activity.[14][15]

  • Selectivity Index (SI): This crucial parameter indicates the therapeutic window of the compound. It is calculated as the ratio of the CC₅₀ to the MIC.[21][22] A higher SI value is desirable, with a value >10 often considered a promising indicator of selective toxicity.[22][23]

G cluster_0 Low Selectivity (High Risk) cluster_1 High Selectivity (Desirable) A Mammalian Cell Toxicity (CC50) B Microbial Inhibition (MIC) A->B CC50 ≈ MIC SI ≈ 1 C Mammalian Cell Toxicity (CC50) D Microbial Inhibition (MIC) C->D CC50 >> MIC SI > 10

Caption: Conceptual model of the Selectivity Index (SI).

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link][24]

  • Anderson, V. E., & Osheroff, N. (2001). Type II topoisomerases as targets for quinolone antibacterials: turning a cellular friend into a foe. Acta Biochimica Polonica, 48(2), 479-492.
  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392.
  • Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15. [Link][2]

  • CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link][16]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link][17]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link][11]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link][12]

  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. [Link][13]

  • Grokipedia. (n.d.). Minimum bactericidal concentration. [Link][14]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link][19]

  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 45(7), 2180-2183. [Link][25]

  • O'Toole, G. A. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e50994. [Link][26]

  • MI - Microbiology. (n.d.). Broth Microdilution. [Link][6]

  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). [Link][7]

  • Microbe Investigations. (2024). MBC vs. MIC: What Every Drug Developer Should Know. [Link][15]

  • Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link][9]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link][27]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link][8]

  • Di Somma, A., et al. (2024). Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications. International Journal of Molecular Sciences, 25(23), 13241. [Link][21]

  • Juskowiak, B. (2011). Hydrophobic Interactions Modulate Antimicrobial Peptoid Selectivity towards Anionic Lipid Membranes. PLoS ONE, 6(8), e22839. [Link][28]

  • Wikipedia. (n.d.). Selectivity factor. [Link][23]

  • ResearchGate. (n.d.). Table 2 Selectivity index values of compounds against bacterial pathogens. [Link][22]

  • PubChemLite. (n.d.). This compound (C10H6ClNO2). [Link][4]

  • Molbase. (n.d.). This compound | CAS 1256794-71-4. [Link][3]

  • CP Lab Safety. (n.d.). This compound, 97% Purity, C10H6ClNO2, 1 gram. [Link][5]

Sources

Application Notes and Protocols for Cell-Based Assays with 3-Chloroisoquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Introduction

3-Chloroisoquinoline-6-carboxylic acid is a synthetic heterocyclic compound belonging to the isoquinoline class of molecules.[1] While this specific molecule is a novel investigational agent, the quinoline and isoquinoline scaffolds are present in a variety of biologically active compounds, including some with demonstrated anti-cancer and kinase inhibitory properties.[2][3][4][5] This application note provides a detailed guide for utilizing this compound in cell-based assays to explore its potential as a modulator of cellular signaling pathways, with a hypothetical focus on its activity as a protein kinase inhibitor in cancer cell lines.

The protocols outlined herein are designed for researchers in drug discovery and cell biology to assess the cytotoxic effects and potential mechanism of action of this compound. The assays described will enable the determination of its potency in inhibiting cell proliferation and inducing apoptosis, as well as methods to investigate its impact on a specific intracellular signaling cascade.

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is crucial for accurate and reproducible experimental results.

PropertyValueSource
Molecular Formula C₁₀H₆ClNO₂[1]
Molecular Weight 207.61 g/mol [1]
Appearance Likely a solid, color to be determined empirically.General knowledge
Solubility Solubility should be empirically determined. For many carboxylic acids, solubility in aqueous media is low but can be increased in organic solvents like DMSO or by adjusting the pH.[6][7]General knowledge

Storage and Handling:

  • Storage: Store the solid compound at room temperature or as recommended by the supplier, protected from light and moisture.

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store stock solutions at -20°C or -80°C.

  • Safety Precautions:

    • Always handle the compound in a well-ventilated area, preferably a chemical fume hood.[8][9]

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11]

    • Avoid inhalation of dust or contact with skin and eyes.[10][11] In case of contact, rinse thoroughly with water.[10][11]

    • Refer to the material safety data sheet (MSDS) for comprehensive safety information.[8][9][10][11][12]

Hypothetical Mechanism of Action: Inhibition of a Cancer-Related Kinase

For the purpose of this application note, we will hypothesize that this compound acts as an inhibitor of "Kinase X," a putative serine/threonine kinase that is overactive in certain cancer types and promotes cell proliferation while inhibiting apoptosis.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_X Kinase X Receptor->Kinase_X Activates Substrate Substrate Protein Kinase_X->Substrate Phosphorylates p_Substrate Phosphorylated Substrate Transcription_Factor Transcription Factor p_Substrate->Transcription_Factor Activates 3_CIQ_6_CA 3-Chloroisoquinoline- 6-carboxylic acid 3_CIQ_6_CA->Kinase_X Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: Hypothetical signaling pathway of Kinase X.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the cellular effects of this compound.

cluster_assays Perform Assays start Start cell_culture Culture appropriate cancer cell line start->cell_culture seed_plates Seed cells in multi-well plates cell_culture->seed_plates treat_cells Treat cells with varying concentrations of 3-Chloroisoquinoline- 6-carboxylic acid seed_plates->treat_cells incubate Incubate for a defined period (e.g., 24-72 hours) treat_cells->incubate viability Cell Viability Assay (e.g., MTT, Resazurin) incubate->viability kinase_activity In-Cell Kinase Assay (e.g., Western Blot for p-Substrate) incubate->kinase_activity apoptosis Apoptosis Assay (e.g., Caspase-Glo) incubate->apoptosis data_analysis Data Analysis and IC50 Calculation viability->data_analysis kinase_activity->data_analysis apoptosis->data_analysis end End data_analysis->end

Caption: General experimental workflow.

Protocols

Protocol 1: Cell Viability Assay (Resazurin Reduction Assay)

This assay measures the metabolic activity of viable cells, which is proportional to the cell number.

Materials:

  • Selected cancer cell line (e.g., MCF-7 for breast cancer)[4][13]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear-bottom black plates

  • This compound stock solution (10 mM in DMSO)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Plate reader with fluorescence detection (Ex/Em: ~560/590 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate overnight at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. A typical final concentration range would be 0.1 µM to 100 µM.

    • Include a "vehicle control" (DMSO concentration matched to the highest compound concentration) and a "no-treatment control."

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • Resazurin Addition and Measurement:

    • Add 20 µL of resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, 5% CO₂.

    • Measure the fluorescence on a plate reader.

  • Data Analysis:

    • Subtract the fluorescence of a "medium only" blank from all readings.

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.

Hypothetical Data:

Compound Concentration (µM)% Cell Viability (Normalized)
0 (Vehicle)100
0.198.5
185.2
552.1
1025.6
505.3
1002.1
Calculated IC₅₀ ~5 µM
Protocol 2: In-Cell Kinase Activity Assay (Western Blot)

This protocol aims to detect the phosphorylation status of a known downstream substrate of Kinase X.

Materials:

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-Substrate, anti-total-Substrate, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound at different concentrations (e.g., 0 µM, 1 µM, 5 µM, 10 µM) for a shorter duration (e.g., 2-6 hours).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice with lysis buffer.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using a chemiluminescent substrate and image the bands.

    • Strip the membrane and re-probe for total substrate and a loading control (e.g., GAPDH).

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the phospho-substrate signal to the total substrate signal and then to the loading control.

    • Compare the levels of the phosphorylated substrate in treated versus untreated cells.

Protocol 3: Apoptosis Assay (Caspase-3/7 Activity Assay)

This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay System (or similar)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same cell seeding and treatment procedure as in Protocol 1. A typical incubation time for apoptosis induction is 24 hours.

  • Assay Reagent Preparation and Addition:

    • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

    • Allow the plate and reagent to equilibrate to room temperature.

    • Add 100 µL of the reagent to each well.

  • Incubation and Measurement:

    • Mix the contents of the wells on a plate shaker at low speed for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the compound concentration.

    • An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Troubleshooting

start Problem Observed high_variability High variability between replicates start->high_variability e.g. no_effect No effect observed at high concentrations start->no_effect e.g. precipitate Compound precipitates in media start->precipitate e.g. check_seeding Check cell seeding uniformity high_variability->check_seeding check_solubility Check compound solubility and stability no_effect->check_solubility prepare_fresh Prepare fresh stock solution precipitate->prepare_fresh check_pipetting Verify pipetting accuracy check_seeding->check_pipetting If uniform increase_conc Increase compound concentration range check_solubility->increase_conc If soluble increase_time Increase incubation time increase_conc->increase_time If still no effect change_cell_line Use a more sensitive cell line increase_time->change_cell_line If still no effect reduce_serum Reduce serum concentration in media during treatment prepare_fresh->reduce_serum If still precipitates

Caption: Troubleshooting decision tree.

References

  • The Development of Rapastinel (Formerly GLYX-13); A Rapid Acting and Long Lasting Antidepressant - PMC - NIH. Available at: [Link]

  • Positive N-Methyl-D-Aspartate Receptor Modulation by Rapastinel Promotes Rapid and Sustained Antidepressant-Like Effects - NIH. Available at: [Link]

  • Rapastinel (GLYX-13): A Novel NMDA Receptor Partial Agonist for Enhanced Cognitive Function and Antidepressant Effects - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Rapastinel - Wikipedia. Available at: [Link]

  • A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PubMed Central. Available at: [Link]

  • Rapastinel (GLYX-13) has therapeutic potential for the treatment of post-traumatic stress disorder: characterization of a NMDA receptor-mediated metaplasticity process in the medial prefrontal cortex of rats. Available at: [Link]

  • RNA Based Antagonist of NMDA Receptors | ACS Chemical Neuroscience. Available at: [Link]

  • WO2017109709A2 - A high-throughput assay method for identifying allosteric nmda receptor modulators - Google Patents.
  • A Simple Cell-based Immunofluorescence Assay to Detect Autoantibody Against the N-Methyl-D-Aspartate (NMDA) Receptor in Blood - NIH. Available at: [Link]

  • A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine - PMC - PubMed Central. Available at: [Link]

  • NMDA-receptors functional assays for CNS diseases - Neuroservice news. Available at: [Link]

  • RNA Based Antagonist of NMDA Receptors - PMC - PubMed Central. Available at: [Link]

  • High-throughput Flow Cytometry Cell-based Assay to Detect Antibodies to N-Methyl-D-aspartate Receptor or Dopamine-2 Receptor in Human Serum - ResearchGate. Available at: [Link]

  • SAFETY DATA SHEET - ChemPoint.com. Available at: [Link]

  • Development of a live cell-based assay for the detection of anti-NMDA receptor antibodies in patients with autoimmune encephalitis - HKU Scholars Hub. Available at: [Link]

  • This compound | CAS 1256794-71-4. Available at: [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed. Available at: [Link]

  • Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones and evaluation of their cytotoxicity and DNA topoisomerase II inhibitory activity - PubMed. Available at: [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Available at: [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - MDPI. Available at: [Link]

  • 3-Chloroisoquinoline | C9H6ClN | CID 640968 - PubChem - NIH. Available at: [Link]

  • 15.3: Physical Properties of Carboxylic Acids - Chemistry LibreTexts. Available at: [Link]

  • The compound 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid inhibits HIV-1 replication by targeting the enzyme reverse transcriptase - PubMed. Available at: [Link]

  • 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax. Available at: [Link]

  • Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors - PubMed. Available at: [Link]

  • 6-Chloroquinoline-3-carboxylic acid | C10H6ClNO2 | CID 14241492 - PubChem. Available at: [Link]

Sources

Application Notes and Protocols for the Development of 3-Chloroisoquinoline-6-carboxylic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1] This guide provides a comprehensive framework for the design, synthesis, and biological evaluation of novel derivatives of 3-chloroisoquinoline-6-carboxylic acid, a versatile starting material for the exploration of chemical space and the discovery of new therapeutic agents. Detailed, field-proven protocols for derivatization via Suzuki-Miyaura cross-coupling and amide bond formation are presented, enabling the generation of diverse compound libraries. Furthermore, this document outlines robust in vitro assays for assessing the biological activity of these novel derivatives against key drug targets, including protein kinases and Poly(ADP-ribose) polymerase (PARP), as well as their effects on inflammatory pathways and general cytotoxicity. Protocols for target engagement confirmation using the Cellular Thermal Shift Assay (CETSA) are also included to provide a self-validating system for lead compound identification and optimization.

Introduction: The Isoquinoline Scaffold in Medicinal Chemistry

The isoquinoline nucleus, a bicyclic aromatic heterocycle, is a cornerstone of modern drug discovery.[1] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] This wide range of biological activities stems from the ability of the isoquinoline scaffold to interact with various biological targets, including enzymes and receptors.[4][5] The this compound scaffold offers three key points for diversification: the chloro-substituent at the 3-position, the carboxylic acid at the 6-position, and the isoquinoline nitrogen. This allows for a systematic exploration of structure-activity relationships (SAR) to develop potent and selective drug candidates.

Rationale for Derivatization

The strategic modification of the this compound core is aimed at targeting key cellular pathways implicated in various diseases:

  • Protein Kinase Inhibition: Dysregulation of protein kinases is a hallmark of cancer and other diseases. The isoquinoline scaffold is a known ATP-mimetic and can be functionalized to target the ATP-binding site of various kinases, such as those in the PI3K/Akt/mTOR signaling pathway.[6]

  • PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) is a critical enzyme in DNA damage repair. Inhibitors of PARP have shown significant promise in the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. Isoquinolinone derivatives have been identified as potent PARP inhibitors.[2][7]

  • Anti-inflammatory Activity: Chronic inflammation is a key driver of many diseases. Isoquinoline derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the MAPKs/NF-κB pathway.[4]

This guide provides the necessary protocols to synthesize and evaluate derivatives of this compound for these and other potential therapeutic applications.

Synthetic Protocols for Derivatization

The derivatization of this compound can be efficiently achieved through two primary synthetic routes: Suzuki-Miyaura cross-coupling at the 3-position and amide bond formation at the 6-position.

Suzuki-Miyaura Cross-Coupling of the 3-Chloro Position

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling method for the formation of carbon-carbon bonds.[8] This protocol describes a general procedure for the coupling of this compound with various arylboronic acids.

start Start: 3-Chloroisoquinoline- 6-carboxylic acid & Arylboronic acid setup Reaction Setup: - Add reactants, catalyst, ligand, and base to flask - Add degassed solvent start->setup reaction Reaction: - Heat to 80-110 °C - Monitor by TLC/LC-MS setup->reaction workup Workup: - Cool to RT - Aqueous extraction reaction->workup purification Purification: - Column Chromatography workup->purification characterization Characterization: - 1H NMR, 13C NMR, HRMS purification->characterization end End: 3-Aryl-isoquinoline- 6-carboxylic acid characterization->end

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.1 equivalents)

  • Potassium phosphate (K₃PO₄, 3.0 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture, degassed)

  • Round-bottom flask, condenser, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium phosphate (3.0 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add palladium(II) acetate (0.05 eq.) and SPhos (0.1 eq.).

  • Add the degassed 1,4-dioxane/water mixture.

  • Heat the reaction mixture to 90-110 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[9][10]

Parameter Typical Conditions
Catalyst Pd(OAc)₂, PdCl₂(dppf), Pd(PPh₃)₄
Ligand SPhos, XPhos, P(t-Bu)₃
Base K₃PO₄, K₂CO₃, Cs₂CO₃
Solvent Dioxane/H₂O, Toluene/H₂O, DMF
Temperature 80 - 120 °C

Table 1: Representative Conditions for Suzuki-Miyaura Coupling.

Amide Bond Formation at the 6-Carboxylic Acid Position

The carboxylic acid functionality can be readily converted to a wide range of amides using standard coupling reagents or via an acyl chloride intermediate.[11][12]

cluster_0 Route A: Acyl Chloride cluster_1 Route B: Direct Coupling start_A Start: 3-Chloroisoquinoline- 6-carboxylic acid acyl_chloride Acyl Chloride Formation: - SOCl₂ or (COCl)₂ start_A->acyl_chloride coupling_A Amide Coupling: - Amine, Base (e.g., Et₃N) acyl_chloride->coupling_A workup Workup: - Aqueous wash coupling_A->workup start_B Start: 3-Chloroisoquinoline- 6-carboxylic acid & Amine coupling_B Amide Coupling: - Coupling agents (EDC, HATU) - Base (e.g., DIPEA) start_B->coupling_B coupling_B->workup purification Purification: - Column Chromatography workup->purification characterization Characterization: - 1H NMR, 13C NMR, HRMS purification->characterization end End: 3-Chloroisoquinoline- 6-carboxamide characterization->end

Caption: Synthetic routes for amide bond formation.

Step 1: Synthesis of 3-Chloroisoquinoline-6-carbonyl chloride [4]

  • Materials: this compound, Thionyl chloride (SOCl₂), Dichloromethane (DCM, anhydrous), Round-bottom flask, Condenser.

  • Procedure:

    • Suspend this compound in anhydrous DCM.

    • Add thionyl chloride (2-3 equivalents) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

    • Monitor the reaction by observing the cessation of gas evolution.

    • Cool the reaction mixture and concentrate under reduced pressure to remove excess thionyl chloride and solvent. The crude acyl chloride is typically used in the next step without further purification.

Step 2: Amide Coupling [4]

  • Materials: 3-Chloroisoquinoline-6-carbonyl chloride, Primary or secondary amine (1.1 equivalents), Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 equivalents), DCM (anhydrous).

  • Procedure:

    • Dissolve the crude 3-chloroisoquinoline-6-carbonyl chloride in anhydrous DCM.

    • Cool the solution to 0 °C.

    • Add the amine followed by the dropwise addition of the base.

    • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

    • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

Materials:

  • This compound

  • Primary or secondary amine (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

  • Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • DIPEA (2.0 equivalents)

  • Dimethylformamide (DMF, anhydrous)

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add EDC (1.2 eq.) and HOBt (1.2 eq.).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the amine (1.1 eq.) and DIPEA (2.0 eq.).

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Dilute the reaction with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Biological Evaluation Protocols

Once a library of derivatives has been synthesized, the next crucial step is to evaluate their biological activity. The following protocols provide standardized methods for assessing cytotoxicity and activity against key drug targets.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in complete medium.

  • Remove the medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of compounds against a specific protein kinase using a luminescence-based assay that measures ATP consumption.[13][14]

Materials:

  • Recombinant protein kinase

  • Kinase substrate (peptide or protein)

  • Kinase assay buffer

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer.

  • Add the kinase and substrate to the wells of the assay plate.

  • Add the test compounds or vehicle control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's protocol.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

PARP1 Inhibition Assay

This protocol outlines a fluorometric assay to measure the in vitro inhibitory activity of compounds against the PARP1 enzyme.[5][7]

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • β-Nicotinamide adenine dinucleotide (NAD⁺)

  • PARP assay buffer

  • PARP inhibitor (e.g., Olaparib) as a positive control

  • NAD⁺ consumption detection kit (e.g., from BPS Bioscience or Sigma-Aldrich)

  • Black 384-well plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in PARP assay buffer.

  • Add the test compounds or vehicle control to the wells of the assay plate.

  • Add a mixture of the PARP1 enzyme and activated DNA to each well and incubate for 15 minutes.

  • Initiate the reaction by adding NAD⁺.

  • Incubate at room temperature for 60 minutes, protected from light.

  • Stop the reaction and develop the fluorescent signal according to the manufacturer's instructions for the NAD⁺ detection kit.

  • Measure the fluorescence using a plate reader.

  • Calculate the percentage of PARP1 inhibition and determine the IC₅₀ value.

NF-κB Activation Assay

This protocol describes a method to assess the inhibition of NF-κB activation by measuring the translocation of the p65 subunit from the cytoplasm to the nucleus in stimulated cells.[15][16]

stimulus Stimulus (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor phosphorylates IκB IKK IKK Complex receptor->IKK phosphorylates IκB IkB_p65 IκB-p65/p50 (Cytoplasm) IKK->IkB_p65 phosphorylates IκB p65_nuc p65/p50 (Nucleus) IkB_p65->p65_nuc translocates transcription Gene Transcription (Inflammation) p65_nuc->transcription

Caption: Simplified NF-κB activation pathway.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)

  • Test compounds

  • Cell fractionation kit

  • Antibodies against p65 and a nuclear marker (e.g., Lamin B1)

  • Western blotting reagents and equipment

Procedure:

  • Culture cells and pre-treat with test compounds for 1-2 hours.

  • Stimulate the cells with LPS or TNF-α for 30-60 minutes.

  • Harvest the cells and perform cytoplasmic and nuclear fractionation according to the kit manufacturer's protocol.

  • Determine the protein concentration of each fraction.

  • Perform Western blotting on the cytoplasmic and nuclear fractions.

  • Probe the blots with antibodies against p65 and the nuclear marker.

  • Quantify the band intensities to determine the relative amount of p65 in the nucleus versus the cytoplasm.

Target Engagement Validation

Confirming that a compound binds to its intended target in a cellular context is a critical step in drug discovery. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for this purpose.[17][18]

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[18]

Materials:

  • Intact cells expressing the target protein

  • Test compound and vehicle control

  • PBS

  • Lysis buffer with protease inhibitors

  • PCR tubes or plates

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents and equipment

  • Antibody specific to the target protein

Procedure:

  • Treat cells with the test compound or vehicle control for a defined period.

  • Aliquot the cell suspensions into PCR tubes.

  • Heat the samples to a range of temperatures in a thermal cycler for 3 minutes.

  • Lyse the cells (e.g., by freeze-thaw cycles).

  • Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Analyze the soluble fractions by Western blotting using an antibody against the target protein.

  • Quantify the band intensities and plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic and biological protocols detailed in this guide provide a robust and integrated framework for the systematic design, synthesis, and evaluation of new derivatives. By employing these methods, researchers can efficiently explore the chemical space around this versatile core, identify potent and selective modulators of key biological targets, and validate their mechanism of action in a cellular context. This comprehensive approach will facilitate the discovery and development of the next generation of isoquinoline-based drugs.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Isoquinoline derivatives and its medicinal activity. (2024). Vertex AI Search.
  • Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway. (2020). PubMed. Retrieved from [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). MDPI. Retrieved from [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar. Retrieved from [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Reviews. Retrieved from [Link]

  • Nelson, J. T., & Davis, R. (1991). 1H and 13C NMR spectra of fifteen substituted isoquinolines. Magnetic Resonance in Chemistry, 29(5), 513–517.
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). PMC. Retrieved from [Link]

  • Full article: 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (2021). NIH. Retrieved from [Link]

  • Thermal shift assay. (n.d.). Wikipedia. Retrieved from [Link]

  • Fivephoton Biochemicals. (n.d.). NF-kappa B Activation Assay Kits. Retrieved from [Link]

  • Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. (2012). NCBI. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. (2020). Frontiers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Measurement of NF-κB activation in TLR-activated macrophages. (n.d.). PMC. Retrieved from [Link]

  • in vitro kinase assay. (2024). Protocols.io. Retrieved from [Link]

  • What will be the best way to test NFkb activation via western blot?. (2024). ResearchGate. Retrieved from [Link]

  • 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. Retrieved from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. Retrieved from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. Retrieved from [Link]

  • Tulip Biolabs. (n.d.). PARP1 Activity Assay. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. Retrieved from [Link]

  • BellBrook Labs. (n.d.). Enzolution PARP1 Assay System. Retrieved from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 3-Chloroisoquinoline-6-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloroisoquinoline-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during this multi-step synthesis. Here, you will find troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data to help optimize your reactions and improve your final yield.

The isoquinoline nucleus is a vital scaffold in medicinal chemistry, found in numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[1] The title compound, with its chloro and carboxylic acid functionalities, serves as a versatile building block for further molecular elaboration. This guide focuses on a robust and common synthetic pathway, addressing potential pitfalls at each stage.

Proposed Synthetic Pathway

A logical and frequently employed route to this compound involves a two-step process: first, the construction of the 3-hydroxyisoquinoline-6-carboxylic acid core, followed by a chlorination reaction. Due to the reactivity of the carboxylic acid with common chlorinating agents, a protection/deprotection sequence is often necessary for optimal yield and purity.

Synthetic_Pathway A Starting Materials (e.g., substituted β-ketoester) B Step 1: Cyclization A->B C 3-Hydroxyisoquinoline- 6-carboxylic acid ester B->C Formation of isoquinoline core D Step 2: Chlorination C->D E 3-Chloroisoquinoline- 6-carboxylic acid ester D->E e.g., POCl₃ F Step 3: Hydrolysis E->F G Final Product: 3-Chloroisoquinoline- 6-carboxylic acid F->G Acid or Base catalyzed

Caption: Proposed three-step synthesis workflow for this compound.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis. The problems are categorized by the synthetic step.

Step 1: Synthesis of 3-Hydroxyisoquinoline-6-carboxylic acid (or its ester)

The formation of the isoquinoline ring is the foundational step. Low yields here will cascade through the entire synthesis. Methods like the reaction of β-ketoesters with arynes can be employed.[2][3]

Q1: My cyclization reaction to form the 3-hydroxyisoquinoline ring is failing or giving a very low yield. What are the likely causes?

A1: This issue typically stems from three areas: starting material quality, reaction conditions, or inherent substrate limitations.

  • Starting Material Purity: Ensure your starting materials, such as the β-ketoester, are pure and dry. The presence of moisture can interfere with many condensation and cyclization reactions.

  • Reaction Conditions: Temperature and reaction time are critical.[4] Some cyclization methods require significant heat to overcome the activation energy. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid decomposition from prolonged heating.

  • Substrate Reactivity: The electronic nature of the substituents on the aromatic ring significantly impacts the reaction rate. Electron-withdrawing groups can deactivate the ring, making cyclization more difficult and requiring harsher conditions or stronger catalysts.[4]

Q2: I'm observing significant formation of side products during the isoquinoline ring formation. How can I minimize them?

A2: Side product formation often points to incorrect reaction temperature or stoichiometry.

  • Temperature Control: Overheating can lead to polymerization or decomposition, resulting in tarry residues.[5] Lower the reaction temperature and monitor for the clean formation of the product. A gradual increase in temperature might be necessary to find the optimal point where the desired reaction proceeds efficiently without significant side reactions.

  • Stoichiometry: Ensure the molar ratios of your reactants are correct. Using a slight excess of one reactant can sometimes drive the reaction to completion, but a large excess can lead to side products that complicate purification.

Step 2: Chlorination of the 3-Hydroxyisoquinoline Intermediate

This step converts the 3-hydroxy group (which exists in tautomeric equilibrium with the isoquinolin-3(2H)-one form) into the desired 3-chloro substituent. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly used.

Q1: My chlorination with POCl₃ is incomplete, and I recover a lot of starting material. How can I drive the reaction to completion?

A1: Incomplete chlorination is a common problem and can be addressed by adjusting several parameters.

  • Temperature and Time: These reactions often require heating (reflux) to proceed at a reasonable rate. Ensure you are heating for a sufficient period. Use TLC or LC-MS to monitor the disappearance of the starting material.

  • Excess Reagent: POCl₃ can act as both the chlorinating agent and the solvent. Using it in large excess ensures the concentration of the active species is high throughout the reaction. If using a co-solvent, ensure it is anhydrous and high-boiling (e.g., toluene or xylene).

  • Addition of a Catalyst: In some cases, adding a catalytic amount of a tertiary amine like N,N-dimethylaniline can accelerate the reaction. The amine activates the hydroxyl group, making it a better leaving group.

Q2: The reaction is producing a dark, intractable mixture, and the yield of the 3-chloro product is low.

A2: This suggests decomposition. The combination of a carboxylic acid and a harsh chlorinating agent at high temperatures can be problematic.

  • Protecting the Carboxylic Acid: The most reliable solution is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before chlorination. The ester is generally stable to POCl₃. The synthesis would then involve: 1) Esterification of the starting acid, 2) Chlorination of the ester, and 3) Hydrolysis of the ester to reveal the carboxylic acid on the final product.[6]

  • Milder Chlorinating Agents: While POCl₃ is common, you could explore other reagents like oxalyl chloride or Vilsmeier reagent (formed from POCl₃ and DMF), which can sometimes operate under milder conditions.[7]

ReagentTypical ConditionsProsCons
POCl₃ Reflux, neat or in high-boiling solventInexpensive, powerfulHarsh, can cause decomposition, reacts with free -COOH
SOCl₂ Reflux, often in tolueneEffective, volatile byproductsAlso harsh, can react with free -COOH
Oxalyl Chloride / DMF 0 °C to RTMilder conditionsMore expensive, requires careful handling

Table 1: Comparison of Common Chlorinating Agents for Hydroxy-heterocycles.

Troubleshooting_Chlorination Start Chlorination Yield is Low Q1 Is the reaction incomplete? Start->Q1 S1 Increase Temp/Time Use excess POCl₃ Add catalyst (e.g., DMA) Q1->S1 Yes Q2 Is there decomposition (dark tar)? Q1->Q2 No End Improved Yield S1->End S2 Protect -COOH as an ester Use milder reagent Lower reaction temp Q2->S2 Yes Q2->End No S2->End

Sources

Technical Support Center: Synthesis of 3-Chloroisoquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Chloroisoquinoline-6-carboxylic acid. This document is intended for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this and related heterocyclic compounds. Here, we address common challenges and side reactions encountered during the synthesis, providing in-depth, mechanistically-driven troubleshooting advice and validated protocols.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutics. Its synthesis, while conceptually straightforward, is frequently plagued by side reactions that can complicate purification and significantly reduce yields. A common synthetic route involves the cyclization of a substituted phenethyl amide via a Vilsmeier-Haack or Bischler-Napieralski type reaction to form the isoquinolinone core, followed by chlorination. This guide provides a structured, question-and-answer-based approach to troubleshoot the key steps of this transformation.

Synthetic Pathway Overview

A typical synthesis proceeds through two major stages: the formation of the isoquinolinone precursor and its subsequent chlorination. Understanding the expected transformations is key to diagnosing deviations.

Synthesis_Pathway cluster_0 Stage 1: Cyclization cluster_1 Stage 2: Chlorination A Substituted Phenethyl Amide B Isoquinolin-3(2H)-one -6-carboxylic acid A->B  Vilsmeier-Haack  or Bischler-Napieralski  (e.g., POCl3, DMF) C 3-Chloroisoquinoline -6-carboxylic acid B->C  Chlorinating Agent  (e.g., POCl3)

Caption: General two-stage synthesis of this compound.

Troubleshooting Guide & FAQs

Section 1: Issues During Cyclization (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a powerful method for formylation and cyclization, but its reactive intermediate, the Vilsmeier reagent (a chloroiminium ion), is sensitive and can lead to side products if not controlled.[1][2][3]

Question 1: My cyclization reaction is stalling or showing very low conversion to the isoquinolinone. What are the likely causes?

Answer: A stalled Vilsmeier-Haack cyclization is often traced back to two primary issues: the quality of the reagents or suboptimal reaction conditions.

  • Causality—Reagent Quality: The Vilsmeier reagent is formed in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF). POCl₃ is highly sensitive to moisture. Any water contamination will rapidly hydrolyze it to phosphoric acid and HCl, quenching the active reagent.[4] Similarly, DMF should be anhydrous, as water can interfere with the formation of the chloroiminium ion.

  • Troubleshooting Protocol:

    • Reagent Verification: Use a fresh, unopened bottle of POCl₃ if possible. If you suspect your stock is old, it should be distilled under anhydrous conditions. Ensure your DMF is rated as anhydrous and has been stored properly over molecular sieves.

    • Temperature Control: The formation of the Vilsmeier reagent is exothermic.[5] The initial mixing of POCl₃ and DMF should be performed at low temperatures (0-10 °C) to prevent degradation of the reagent.[6] After the addition of your substrate, the reaction typically requires heating to drive the cyclization. The optimal temperature must be determined empirically but often ranges from 80-100 °C.[6]

    • Stoichiometry: Ensure at least a stoichiometric amount of the Vilsmeier reagent is used relative to the substrate. An excess is often employed to drive the reaction to completion.

Question 2: I'm observing a significant amount of a dark, polymeric material in my reaction flask. Why is this happening?

Answer: The formation of tar or polymeric material is a common sign of self-condensation or decomposition, often triggered by excessive temperatures or incorrect stoichiometry.

  • Causality—Reaction Conditions: While heat is required for the cyclization, excessive temperatures can cause the electron-rich aromatic ring or the enamine intermediate to undergo undesired polymerization reactions.[5] Using amides other than formamides can also be prone to self-condensation.[5]

  • Troubleshooting Protocol:

    • Temperature Optimization: If polymerization is observed, reduce the reaction temperature. Run a series of small-scale experiments at different temperatures (e.g., 70 °C, 80 °C, 90 °C) to find the optimal balance between reaction rate and side product formation.

    • Order of Addition: Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at the target reaction temperature. This maintains a low instantaneous concentration of the substrate, minimizing self-reaction.

Troubleshoot_Cyclization Start Cyclization Stalled or Low Conversion? CheckReagents Are POCl3 and DMF strictly anhydrous? Start->CheckReagents CheckTemp Was Vilsmeier reagent formed at 0-10°C and reaction run at optimal temp? CheckReagents->CheckTemp Yes Solution1 Use freshly distilled POCl3 and anhydrous DMF. CheckReagents->Solution1 No Solution2 Optimize reaction temperature. Consider dropwise addition of substrate. CheckTemp->Solution2 No Polymer Polymerization/ Tar Formation? Polymer->Solution2

Caption: Decision tree for troubleshooting the Vilsmeier-Haack cyclization step.

Section 2: Side Reactions During Chlorination

The conversion of the isoquinolin-3(2H)-one to the 3-chloro derivative using POCl₃ is an effective but aggressive reaction that can lead to several side products.

Question 3: My final product is contaminated with the starting isoquinolinone, even after prolonged heating in POCl₃. How can I improve the conversion?

Answer: Incomplete chlorination is a frequent issue. The mechanism involves the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.[7][8] Insufficient reactivity or premature degradation of the chlorinating agent can halt the reaction.

  • Causality—Reaction Mechanism & Conditions:

    • Insufficient Electrophilicity: Sometimes, POCl₃ alone is not a strong enough chlorinating agent for less reactive lactam systems.

    • Moisture: As with the Vilsmeier reaction, any moisture will consume the POCl₃. The starting isoquinolinone must be scrupulously dry.[4]

    • Base/Acid Balance: The reaction proceeds through distinct phosphorylation and chlorination stages. The initial phosphorylation is base-mediated, while the subsequent chlorination is acid-mediated (promoted by HCl generated in situ). An imbalance can stall the reaction.[7][8]

  • Troubleshooting Protocol:

    • Drying: Dry the isoquinolinone starting material under high vacuum at an elevated temperature (e.g., 60-80 °C) for several hours before use.

    • Co-reagent: The addition of phosphorus pentachloride (PCl₅) can significantly enhance the chlorinating power of the system.[9] A mixture of POCl₃/PCl₅ is a more robust agent for difficult chlorinations.[9]

    • Tertiary Amine Additive: Adding a tertiary amine base like N,N-diisopropylethylamine (DIPEA) can facilitate the initial phosphorylation step.[4] However, it should be used judiciously as it can also promote side reactions. The reaction is often run by mixing reagents in an ice-water bath and then heating to around 80 °C.[4]

    • Work-up: After the reaction, excess POCl₃ must be carefully quenched. This is typically done by pouring the reaction mixture slowly onto crushed ice. The product can then be isolated by filtration or extraction after neutralization.[6]

Question 4: My mass spectrometry data shows a dichlorinated species. How is this formed and how can I prevent it?

Answer: The formation of a dichlorinated byproduct is possible, although less common for this specific substrate. It suggests that another site on the molecule is susceptible to reaction with POCl₃.

  • Causality—Carboxylic Acid Reactivity: The carboxylic acid group is the most likely site for a secondary reaction. Carboxylic acids can be converted to acyl chlorides under harsh chlorinating conditions (e.g., POCl₃ or SOCl₂ at high temperatures).[5] This would result in the formation of 3-chloro-isoquinoline-6-carbonyl chloride .

Side_Reaction A 3-Chloroisoquinoline- 6-carboxylic acid B 3-Chloro-isoquinoline- 6-carbonyl chloride A->B  Excess POCl3  High Temperature  

Caption: Formation of the acyl chloride side product.

  • Troubleshooting Protocol:

    • Protecting Groups: The most robust solution is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before the chlorination step. The ester is generally stable to POCl₃. The protecting group can be removed by hydrolysis after the chlorination is complete.[10][11]

    • Milder Conditions: If protection is not feasible, use the minimum effective temperature and reaction time for the chlorination. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.

    • Alternative Reagents: Consider alternative, milder chlorinating agents such as oxalyl chloride or thionyl chloride with a catalytic amount of DMF, although these may require significant optimization.

Section 3: Purification Challenges

Question 5: My crude product is an intractable solid or oil, and I'm struggling with purification. What strategies can I use?

Answer: Purification of a polar, acidic molecule like this compound can be challenging, especially when inorganic phosphorus-based impurities are present from the reagents.

  • Causality—Product Properties & Impurities: The product contains both a basic nitrogen (on the isoquinoline ring) and an acidic carboxylic acid, making it zwitterionic at certain pH values. This can affect its solubility. The main impurities are often residual phosphoric acids from the quenched POCl₃.

  • Troubleshooting & Purification Protocol:

    • Initial Quench and Isolation: After quenching the reaction on ice, the pH will be strongly acidic. The product may precipitate. Filter and wash thoroughly with cold water to remove the bulk of the phosphoric acid.

    • Acid-Base Extraction: This is a highly effective method for separating the acidic product from neutral or basic impurities.[12]

      • Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate).

      • Extract the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate). The desired carboxylic acid will move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities behind.

      • Carefully re-acidify the aqueous layer with cold HCl (e.g., 1-2 M) until the product precipitates.

      • Filter the solid, wash with cold water to remove salts, and dry thoroughly.

    • Recrystallization: If the product is solid and reasonably pure after extraction, recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or a mixture like DMF/water) can provide highly pure material.

    • Chromatography: While possible, column chromatography on silica gel can be difficult due to the polarity and acidity of the compound. If necessary, use a mobile phase containing a small amount of acetic or formic acid to suppress ionization and reduce streaking on the column.

Parameter Recommendation for Chlorination Step Rationale
Starting Material Isoquinolinone, dried under high vacuumPrevents hydrolysis of POCl₃.[4]
Chlorinating Agent POCl₃ (neat) or POCl₃/PCl₅ mixturePCl₅ increases reactivity for difficult substrates.[9]
Temperature 80 - 110 °C (reflux)Sufficient energy to drive the reaction to completion.
Reaction Time 2 - 6 hours (monitor by TLC/LC-MS)Avoids prolonged heating which can lead to side products.
Work-up Slow addition to crushed ice, then neutralizationSafely quenches reactive POCl₃ and prepares for extraction.[6]
Purification Acid-base extraction followed by recrystallizationEffectively removes inorganic byproducts and purifies the acidic product.[12]
Table 1: Recommended Conditions and Rationale for the Chlorination of Isoquinolin-3(2H)-one-6-carboxylic acid.
References
  • Stoltz, B. M., et al. (2009). Expedient synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones via one-pot aryne acyl-alkylation/condensation. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wang, B., et al. (2023). POCl₃/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. The Journal of Organic Chemistry. Available at: [Link]

  • PrepChem (n.d.). Synthesis of 3-chloroisoquinoline. Available at: [Link]

  • Arnott, E. A., et al. (2011). POCl₃ chlorination of 4-quinazolones. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia (n.d.). Vilsmeier–Haack reaction. Available at: [Link]

  • Li, G., et al. (2021). HCO₂H-promoted hydrolysis of 2-chloroquinolines to quinolones. RSC Publishing. Available at: [Link]

  • ResearchGate (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? Available at: [Link]

  • Chemistry Steps (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • Sahu, K., et al. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Das, B., et al. (2020). POCl₃-PCl₅ mixture: A robust chlorinating agent. Journal of the Indian Chemical Society. Available at: [Link]

  • ResearchGate (2013). How can I purify carboxylic acid? Available at: [Link]

  • Google Patents (n.d.). US20140323302A1 - Process for the preparation of a quinoline carboxylic acid.
  • Chemistry LibreTexts (2021). Hydrolysis Reactions. Available at: [Link]

Sources

overcoming solubility issues with 3-Chloroisoquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide for researchers, scientists, and drug development professionals on overcoming solubility challenges.

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common solubility issues encountered when working with 3-Chloroisoquinoline-6-carboxylic acid. As a Senior Application Scientist, this guide is structured to provide not only procedural steps but also the scientific rationale behind these recommendations, ensuring a deeper understanding and more effective experimental outcomes.

Introduction to this compound

This compound is a heterocyclic organic compound with a molecular formula of C₁₀H₆ClNO₂ and a molecular weight of 207.61 g/mol .[1] Its structure, featuring a carboxylic acid group on an isoquinoline core, makes it a valuable building block in medicinal chemistry and drug discovery. However, the combination of a planar aromatic system and a polar carboxylic acid group can lead to significant solubility challenges in both aqueous and organic solvents. Understanding the physicochemical properties of this compound is the first step in overcoming these hurdles.

Chemical Structure:

SMILES: OC(=O)C1=CC2=CC(Cl)=NC=C2C=C1[1]

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the handling and solubility of this compound.

Q1: What are the primary reasons for the poor solubility of this compound?

A1: The limited solubility of this compound stems from two main molecular features:

  • Crystal Lattice Energy: The planar aromatic rings can lead to strong intermolecular π-π stacking interactions in the solid state. This high crystal lattice energy requires a significant amount of energy to break, making it difficult for solvents to solvate individual molecules.

  • Amphipathic Nature: The molecule possesses both a nonpolar, hydrophobic isoquinoline ring system and a polar, hydrophilic carboxylic acid group. This dual nature can make it difficult to find a single solvent that can effectively solvate both parts of the molecule. In neutral aqueous solutions, the nonpolar portion dominates, leading to low solubility.

Q2: In which common laboratory solvents can I expect this compound to be soluble?

A2: While comprehensive quantitative data is not widely published, based on its structure and the properties of similar compounds, you can expect the following:

  • Good Solubility: In polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[2] These solvents are effective at disrupting the intermolecular forces of the compound.

  • Moderate to Low Solubility: In alcohols like ethanol and methanol. The solubility will likely decrease as the alkyl chain length of the alcohol increases.

  • Poor Solubility: In water and nonpolar organic solvents such as hexane and toluene. The carboxylic acid group provides some affinity for polar solvents, but the large hydrophobic core limits aqueous solubility.

Q3: Can I increase the aqueous solubility of this compound by adjusting the pH?

A3: Yes, pH adjustment is a highly effective strategy. As a carboxylic acid, this compound is a weak acid. By increasing the pH of an aqueous solution with a base (e.g., sodium hydroxide), the carboxylic acid group will be deprotonated to form a carboxylate salt.[3] This salt is an ionic species and is significantly more soluble in water than the neutral acid form.[4]

Troubleshooting Guides: Step-by-Step Protocols

This section provides detailed protocols for common laboratory procedures involving the solubilization of this compound.

Protocol 1: Preparation of a Stock Solution in an Organic Solvent (DMSO)

This protocol is suitable for preparing a concentrated stock solution for use in most in vitro biological assays.

Rationale: DMSO is a powerful polar aprotic solvent that can effectively dissolve a wide range of organic compounds, including those with poor aqueous solubility.[5] Preparing a concentrated stock in DMSO allows for subsequent dilution into aqueous assay buffers while keeping the final DMSO concentration low to minimize solvent-induced artifacts.

Materials:

  • This compound

  • Anhydrous, cell culture-grade DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional, but recommended)

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Adding the Solvent: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (to 30-40°C) can also be applied, but be cautious of potential compound degradation at higher temperatures.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Troubleshooting Tips:

  • Observation: The compound does not fully dissolve even after vortexing and sonication.

    • Suggestion 1: Try preparing a more dilute stock solution.

    • Suggestion 2: Gently warm the solution while vortexing. Ensure the temperature does not exceed a point that could cause degradation.

  • Observation: The compound precipitates out of the DMSO stock solution upon freezing.

    • Suggestion: This is uncommon for DMSO stocks but could indicate that the concentration is too high. Try preparing a more dilute stock.

Protocol 2: pH-Mediated Solubilization in Aqueous Buffers

This protocol is designed for applications where an organic co-solvent is not desirable.

Rationale: By converting the carboxylic acid to its more soluble salt form, we can significantly enhance its aqueous solubility. This is achieved by adding a base to increase the pH of the solution.

Materials:

  • This compound

  • Deionized water or desired aqueous buffer

  • 1 M Sodium Hydroxide (NaOH) solution

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Initial Suspension: Add the weighed amount of this compound to the desired volume of water or buffer. The compound will likely not dissolve at this stage.

  • pH Adjustment:

    • Place the suspension on a stir plate and begin stirring.

    • Slowly add 1 M NaOH dropwise to the suspension.

    • Monitor the pH of the solution continuously with a calibrated pH meter.

  • Dissolution: As the pH increases, the carboxylic acid will deprotonate and begin to dissolve. Continue adding NaOH until the compound is fully dissolved. Note the final pH of the solution.

  • Final pH Adjustment: If necessary, you can carefully back-titrate with a dilute acid (e.g., 0.1 M HCl) to the desired final pH, but be aware that the compound may precipitate if the pH drops too low.

  • Sterilization (if required): Filter-sterilize the final solution through a 0.22 µm filter.

Troubleshooting Tips:

  • Observation: The compound precipitates when I try to lower the pH back towards neutral.

    • Suggestion: This is expected as you are converting the soluble carboxylate salt back to the less soluble carboxylic acid. Determine the lowest pH at which your compound remains in solution at the desired concentration. This will be your working pH range.

  • Observation: The final pH required for complete dissolution is too high for my experiment.

    • Suggestion 1: Consider using a combination of pH adjustment and a co-solvent. For example, dissolve the compound in a buffer at a moderately basic pH that also contains a small percentage of a water-miscible organic solvent like ethanol or PEG 400.[6][7]

    • Suggestion 2: Reduce the final concentration of the compound in your working solution.

Data Summary Table

Solvent/System Expected Solubility Notes
Water (neutral pH)PoorThe hydrophobic isoquinoline core limits solubility.
Aqueous Buffer (pH > 8)GoodDeprotonation of the carboxylic acid to the soluble carboxylate salt.
DMSO, DMFGood to ExcellentPowerful polar aprotic solvents effective at solvating the molecule.
Ethanol, MethanolModerate to LowCan act as both hydrogen bond donors and acceptors, but less effective than DMSO/DMF.
Hexane, ToluenePoorNonpolar solvents are unable to effectively solvate the polar carboxylic acid group.

Visualizing Experimental Workflows

Workflow for Preparing a Stock Solution

G start Start: Weigh Compound add_dmso Add DMSO to desired concentration start->add_dmso vortex Vortex vigorously add_dmso->vortex check1 Is it fully dissolved? vortex->check1 sonicate Sonicate (optional: gentle warming) check1->sonicate No aliquot Aliquot and store at -20°C or -80°C check1->aliquot Yes check2 Is it fully dissolved? sonicate->check2 check2->aliquot Yes troubleshoot Troubleshoot: Consider a more dilute stock check2->troubleshoot No end End: Stock Solution Ready aliquot->end

Caption: Workflow for preparing a DMSO stock solution.

Decision Tree for Addressing Precipitation in Aqueous Media

G start Observation: Precipitation in aqueous buffer check_dmso Is final DMSO concentration > 0.5%? start->check_dmso reduce_dmso Lower final DMSO concentration check_dmso->reduce_dmso Yes ph_adjust Try pH adjustment (Protocol 2) check_dmso->ph_adjust No check_resolve1 Issue resolved? reduce_dmso->check_resolve1 check_resolve1->ph_adjust No end_success Solution Stable check_resolve1->end_success Yes check_ph Is pH compatible with assay? ph_adjust->check_ph use_cosolvent Use a co-solvent (e.g., ethanol, PEG 400) check_ph->use_cosolvent No check_ph->end_success Yes end_fail Further optimization needed use_cosolvent->end_fail

Sources

Technical Support Center: Crystallization of 3-Chloroisoquinoline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the crystallization of 3-Chloroisoquinoline-6-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Introduction to Crystallization Challenges

Crystallization is a critical purification technique in chemical synthesis, yet it is often a process that requires careful optimization. For a molecule like this compound, which possesses a rigid heterocyclic core, a polar carboxylic acid group, and a halogen substituent, achieving high-quality crystals can be influenced by a variety of factors including solvent choice, cooling rate, and the presence of impurities. This guide will walk you through a logical, science-backed approach to troubleshooting common crystallization issues.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is key to troubleshooting its crystallization.

PropertyValueSource
Chemical Formula C₁₀H₆ClNO₂[1][2]
Molecular Weight 207.61 g/mol [1][2]
CAS Number 1256794-71-4[1]

The presence of both a hydrogen bond donor/acceptor (carboxylic acid) and a polar isoquinoline ring system suggests that polar solvents will be more effective at dissolving this compound. The chloro-substituent adds to the molecule's polarity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the crystallization of this compound in a question-and-answer format.

Issue 1: The compound fails to crystallize from solution.

  • Question: I've dissolved my crude this compound in a solvent and allowed it to cool, but no crystals have formed, even after an extended period. What's going on?

  • Answer: This is a common issue and typically points to one of two primary causes: the solution is not supersaturated, or there's an inhibition of nucleation.

    • Scientific Rationale: Crystal formation requires the concentration of the solute to exceed its solubility at a given temperature (supersaturation) to drive the formation of a stable nucleus. Impurities can sometimes interfere with this process.

    • Troubleshooting Steps:

      • Increase Concentration: If you suspect too much solvent was used, gently heat the solution to evaporate some of the solvent and then allow it to cool again.

      • Induce Nucleation:

        • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

        • Seeding: If you have a pure crystal of this compound, add a tiny amount to the solution to act as a template for crystal growth.

      • Anti-Solvent Addition: If your compound is dissolved in a solvent in which it is highly soluble, you can try adding a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise until the solution becomes slightly turbid. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.

Issue 2: The compound "oils out" instead of forming crystals.

  • Question: Upon cooling my solution, a liquid or oily substance separates instead of solid crystals. How can I resolve this?

  • Answer: "Oiling out" occurs when the solute's solubility is exceeded at a temperature that is above its melting point in the chosen solvent system. The presence of impurities can also depress the melting point, exacerbating this issue.

    • Scientific Rationale: For crystallization to occur, the compound must transition directly from the solution phase to the solid phase. If the solution becomes supersaturated at a temperature where the compound's liquid state is more stable, it will separate as an oil.

    • Troubleshooting Steps:

      • Lower the Crystallization Temperature: Try cooling the solution more slowly and to a lower temperature.

      • Change the Solvent: Select a solvent with a lower boiling point. This will ensure that the solution becomes supersaturated at a temperature below the compound's melting point.

      • Increase Solvent Volume: Add more of the primary solvent to the oiled-out mixture, heat to redissolve, and then cool slowly. This can sometimes prevent the oil from forming.

      • Use a Co-solvent: The addition of a miscible co-solvent can alter the solubility profile and may promote crystallization over oiling out.

Issue 3: The crystal yield is very low.

  • Question: I've successfully obtained crystals, but the final recovered mass is much lower than expected. What can I do to improve the yield?

  • Answer: A low yield is often due to using an excessive amount of solvent, incomplete crystallization, or loss of product during filtration and washing.

    • Scientific Rationale: The solubility of a compound, even in a "poor" solvent at low temperatures, is never zero. The more solvent you use, the more of your compound will remain in the mother liquor.

    • Troubleshooting Steps:

      • Minimize Solvent Volume: During the initial dissolution, use the minimum amount of hot solvent necessary to fully dissolve the crude product.

      • Ensure Complete Cooling: Allow the solution to cool to room temperature undisturbed, and then place it in an ice bath for at least 30 minutes to maximize crystal formation.

      • Minimize Washing Losses: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. Using warm or room temperature solvent will redissolve some of your product.

      • Recover from Mother Liquor: If you suspect a significant amount of product remains in the filtrate, you can try to concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

Issue 4: The resulting crystals are colored or appear impure.

  • Question: The crystals I've obtained have a noticeable color, suggesting the presence of impurities. How can I decolorize my sample?

  • Answer: Colored impurities can often be removed by treating the solution with activated carbon.

    • Scientific Rationale: Activated carbon has a high surface area and can adsorb large, colored impurity molecules from the solution.

    • Decolorization Protocol:

      • Dissolve the crude, colored compound in the appropriate amount of hot solvent.

      • Allow the solution to cool slightly to prevent flash boiling when the carbon is added.

      • Add a small amount of activated carbon (a spatula tip is usually sufficient).

      • Gently heat the mixture to boiling for a few minutes.

      • Perform a hot gravity filtration to remove the activated carbon.

      • Allow the clear filtrate to cool and crystallize as usual.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Choose a suitable solvent or solvent system. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals, for example, in a vacuum oven.

Protocol 2: Determining a Suitable Solvent System

When a suitable solvent is not known, a systematic approach can be taken to identify one.

  • Initial Screening: Place a small amount of your crude compound into several test tubes.

  • Solvent Addition: To each test tube, add a small amount of a different solvent (e.g., water, ethanol, methanol, ethyl acetate, acetone, toluene, hexane).

  • Room Temperature Solubility: Observe if the compound dissolves at room temperature. A good solvent will not dissolve the compound well at this stage.

  • Hot Solubility: Gently heat the test tubes containing the undissolved solid. A good solvent will dissolve the compound when hot.

  • Cooling and Crystallization: Allow the hot solutions to cool. The ideal solvent will produce a good yield of crystals upon cooling.

  • Mixed Solvent Systems: If a single solvent is not ideal, try a mixed solvent system. Dissolve the compound in a small amount of a hot solvent in which it is soluble, and then add a miscible solvent in which it is insoluble dropwise until the solution becomes cloudy. Reheat to clarify and then cool.

Visualization of Troubleshooting Workflow

Below is a diagram illustrating a logical workflow for troubleshooting common crystallization problems.

Caption: Troubleshooting workflow for crystallization.

Concluding Remarks

The successful crystallization of this compound is an achievable goal with a systematic and informed approach. By understanding the underlying principles of solubility and crystal formation, and by methodically addressing the common issues outlined in this guide, researchers can effectively purify this valuable compound for their ongoing scientific endeavors.

References

  • CP Lab Safety. This compound, 97% Purity, C10H6ClNO2, 1 gram. Available at: [Link]

  • Molbase. This compound | CAS 1256794-71-4. Available at: [Link]

  • PubChemLite. This compound (C10H6ClNO2). Available at: [Link]

  • American Elements. Isoquinolines Products. Available at: [Link]

  • Amerigo Scientific. 6-Chloroquinoline-3-carboxylic acid. Available at: [Link]

  • Google Patents. US20140323302A1 - Process for the preparation of a quinoline carboxylic acid.
  • PubMed. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Available at: [Link]

  • Organic Syntheses. 3-hydroxyquinoline. Available at: [Link]

  • Google Patents. US20240002322A1 - Method for preparing intermediate for synthesis of sphingosine-1-phosphate receptor agonist.
  • Chemistry LibreTexts. 15.3: Physical Properties of Carboxylic Acids. Available at: [Link]

Sources

Technical Support Center: Purification of 3-Chloroisoquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloroisoquinoline-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this versatile heterocyclic compound. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to ensure you achieve the desired purity for your critical applications.

Introduction to Purification Challenges

This compound is a key building block in medicinal chemistry and materials science.[1][2][3] Its purification, however, can be non-trivial due to its specific chemical properties. The presence of both a carboxylic acid and a chlorinated isoquinoline core can lead to issues with solubility, stability, and the removal of structurally similar impurities.[1][4] This guide will address these challenges systematically.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities often originate from the synthetic route and potential side reactions. These can include:

  • Unreacted starting materials: Depending on the specific synthesis, these could be various isoquinoline precursors.

  • Isomeric impurities: Positional isomers of the chloro or carboxylic acid group may form.

  • Hydrolysis byproducts: The chloro group can be susceptible to hydrolysis under certain conditions, leading to the corresponding hydroxy-isoquinoline derivative.[5]

  • Decarboxylation products: At elevated temperatures, loss of the carboxylic acid group can occur, yielding 3-chloroisoquinoline.[6]

  • Residual solvents: Solvents used in the synthesis and workup, such as DMF or toluene, may be present.

Q2: My compound has poor solubility. How can I effectively dissolve it for purification?

A2: The limited solubility of many isoquinoline carboxylic acids can be a significant hurdle. Here are some strategies:

  • pH adjustment: The carboxylic acid group allows for a significant increase in aqueous solubility upon deprotonation. Dissolving the crude material in a dilute basic solution (e.g., aqueous sodium bicarbonate or sodium hydroxide) can help separate it from non-acidic impurities. The product can then be re-precipitated by acidification with a mineral acid like HCl.[1][7][8]

  • Solvent screening: Test solubility in a range of polar aprotic solvents like DMSO and DMF, or in mixtures of organic solvents with water.[1]

  • Heating: For recrystallization, carefully heating the solvent can significantly increase the solubility of your compound.[9]

Q3: What are the primary recommended purification methods for this compound?

A3: The two most effective purification techniques for this compound are recrystallization and column chromatography. The choice depends on the impurity profile and the desired scale of purification. For material with significant impurities, a combination of both methods is often most effective.[5]

Q4: How can I monitor the purity of my sample throughout the purification process?

A4: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring purity.[10] A reversed-phase C18 column with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or formate) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. UV detection is suitable due to the aromatic nature of the compound.[11] Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative checks of purity.[12]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Oiling out during recrystallization The compound is too soluble in the chosen solvent, or the solution is cooling too rapidly.- Add a co-solvent in which the compound is less soluble (an "anti-solvent") dropwise to the hot solution until turbidity appears, then clarify by heating before slow cooling.[5] - Ensure the solution cools slowly and without agitation in an insulated container.[9]
Low recovery after recrystallization The compound has significant solubility in the cold solvent. Too much solvent was used.- Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility.[9] - Use the minimum amount of hot solvent necessary to dissolve the compound. - Wash the collected crystals with a minimal amount of ice-cold solvent.[5]
Co-elution of impurities during column chromatography The chosen eluent system does not provide adequate separation.- Optimize the mobile phase using TLC. Aim for a retention factor (Rf) of ~0.3 for the target compound.[5] - Consider using a different stationary phase (e.g., a more polar or less polar silica gel).[12]
Degradation of the compound on the silica gel column The acidic nature of silica gel may be causing degradation of sensitive functionalities.- Deactivate the silica gel by treating it with a small amount of a suitable base, such as triethylamine, mixed with the eluent. - Consider using an alternative stationary phase like alumina.
Persistent colored impurities These may be highly conjugated byproducts from the synthesis.- Treatment with activated charcoal in the hot recrystallization solution can help adsorb these impurities. Use charcoal sparingly as it can also adsorb the product.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction and Recrystallization

This protocol is ideal for removing neutral and basic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable volume of dilute aqueous sodium hydroxide (e.g., 1 M NaOH) with stirring. The pH of the solution should be at least two units above the pKa of the carboxylic acid.[7]

  • Extraction of Impurities: Extract the aqueous solution with an organic solvent such as dichloromethane or ethyl acetate to remove any non-acidic, organic-soluble impurities. Repeat the extraction 2-3 times.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with dilute hydrochloric acid (e.g., 1 M HCl) with vigorous stirring until the pH is at least two units below the pKa of the carboxylic acid. The purified product should precipitate out of the solution.[7]

  • Isolation: Collect the precipitated solid by vacuum filtration and wash the filter cake with cold deionized water.

  • Recrystallization:

    • Select an appropriate solvent or solvent system for recrystallization. Good starting points for aromatic carboxylic acids include ethanol, ethanol/water mixtures, or toluene.[13]

    • Dissolve the solid in the minimum amount of the hot solvent.[9]

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[9]

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Purification by Column Chromatography

This method is suitable for separating impurities with similar polarities.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase and pack it into a glass column of appropriate size.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (or the mobile phase) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the prepared column.

  • Elution: Begin elution with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. The progress of the separation can be monitored by collecting fractions and analyzing them by TLC or HPLC.[14]

  • Fraction Collection and Analysis: Collect fractions and combine those containing the pure product based on the analytical results.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.

Visualizing the Purification Workflow

A logical approach to selecting a purification strategy is crucial for efficiency.

Purification_Workflow start Crude Product purity_check1 Assess Purity (TLC/HPLC) start->purity_check1 acid_base Acid-Base Extraction purity_check1->acid_base >90% Pure? (No) recrystallization Recrystallization purity_check1->recrystallization >90% Pure? (Yes) acid_base->recrystallization purity_check2 Check Purity recrystallization->purity_check2 column_chrom Column Chromatography pure_product Pure Product column_chrom->pure_product purity_check2->column_chrom Purity OK? (No) purity_check2->pure_product Purity OK? (Yes)

Caption: Decision workflow for purification strategy.

References

  • Mol-Instincts. (n.d.). This compound | CAS 1256794-71-4. Retrieved from [Link]

  • Matyjaszczyk, I. (1998). Chromatographic separations of aromatic carboxylic acids. PubMed. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]

  • Vassar College. (2007). Organic Chemistry Lab: Recrystallization. YouTube. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of carboxylic acids by chemical treatment and distillation.
  • Google Patents. (n.d.). Process for the preparation of a quinoline carboxylic acid.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloroisoquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • ResearchGate. (2013). How can I purify carboxylic acid?. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of aromatic polycarboxylic acids by recrystallization.
  • Organic Syntheses. (n.d.). 3-hydroxyquinoline. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 6-Chloroquinoline-3-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloroquinoline-3-carboxylic acid. Retrieved from [Link]

  • Sharp Global. (n.d.). RoHS Analysis Method Guidelines. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3-Chloroisoquinoline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloroisoquinoline-6-carboxylic acid. As a critical building block in medicinal chemistry, scaling its production from the benchtop to pilot scale presents unique challenges. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to navigate these complexities effectively.

Overall Synthetic Strategy & Scale-Up Considerations

The synthesis of this compound is a multi-step process. A robust and scalable route involves the construction of a functionalized isoquinoline core, followed by targeted modifications. The pathway outlined here begins with a commercially available starting material, proceeds through a Bischler-Napieralski cyclization to form the dihydroisoquinoline ring, followed by aromatization, chlorination, and final hydrolysis to yield the target carboxylic acid.

Each step presents distinct challenges when transitioning from gram to kilogram scale, primarily related to reaction kinetics, thermal management, reagent stoichiometry, and product purification.[1]

G A1 Step 1: Amide Formation (4-Cyanophenethylamine + Acyl Chloride) A2 Step 2: Bischler-Napieralski Cyclization (POCl₃) A1->A2 A3 Step 3: Aromatization (Pd/C) A2->A3 B1 Step 4: N-Oxidation & Chlorination (m-CPBA then POCl₃) A3->B1 B2 Step 5: Nitrile Hydrolysis (Acid or Base Catalyzed) B1->B2 B3 Final Product: This compound B2->B3

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Guide & FAQs

This section is organized by synthetic stage to address specific issues you may encounter during your experiments.

Stage 1: Bischler-Napieralski Reaction & Aromatization

The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines via the cyclization of β-arylethylamides.[2] Success at a large scale hinges on managing the potent dehydrating agents and reaction exotherms.

Q1: My Bischler-Napieralski reaction is failing or giving a very low yield. What are the most common causes?

A1: Low yields in this reaction typically stem from three primary factors:

  • Insufficient Dehydrating Agent Potency: The reaction is an electrophilic aromatic substitution, and its success depends on generating a sufficiently reactive electrophile. For substrates with neutral or electron-withdrawing groups (like the required -CN group), phosphorus oxychloride (POCl₃) alone may not be strong enough.[3]

    • Scale-Up Solution: Use a more potent dehydrating agent system, such as phosphorus pentoxide (P₂O₅) dissolved in refluxing POCl₃. This combination is more effective for less reactive substrates.[3] Be aware that this mixture can be highly reactive and viscous, requiring robust mechanical stirring and controlled heating on a larger scale.

  • Deactivated Aromatic Ring: The para-cyano group (-CN) on the phenethylamine starting material is electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack, making cyclization difficult.[3]

    • Scale-Up Solution: Higher reaction temperatures are often necessary. Solvents with higher boiling points, like xylene or decalin, can be used, but require careful thermal management to prevent side reactions.[3] Ensure your reactor is equipped for safe operation at these elevated temperatures.

  • Side Reactions: The formation of styrene-type byproducts via a retro-Ritter reaction can significantly reduce yield.[3]

    • Scale-Up Solution: This is less common with amide substrates compared to nitrile-based routes but can be minimized by maintaining strict temperature control and ensuring anhydrous conditions.

Troubleshooting_BN start Low Yield in Bischler-Napieralski Reaction cause1 Check Substrate Reactivity (Electron-withdrawing groups?) start->cause1 cause2 Check Reagent Potency start->cause2 cause3 Check Reaction Conditions start->cause3 cause1->cause2 No sol1a Increase Reaction Temperature (e.g., switch to higher boiling solvent) cause1->sol1a Yes sol1b Use Stronger Dehydrating Agent (P₂O₅ / POCl₃) cause2->sol1b POCl₃ alone insufficient sol2 Ensure Anhydrous Conditions & Reagent Quality cause2->sol2 Reagents may be old/wet cause3->sol1a Temp too low sol3 Increase Reaction Time & Monitor by TLC/HPLC cause3->sol3 Incomplete Conversion

Caption: Decision workflow for troubleshooting the Bischler-Napieralski reaction.

Q2: The subsequent aromatization of the dihydroisoquinoline is incomplete or requires harsh conditions. How can this be optimized for scale-up?

A2: Aromatization is typically achieved by palladium-catalyzed dehydrogenation. On a large scale, catalyst activity, mass transfer, and hydrogen gas evolution are critical.

  • Catalyst Selection & Loading: 5-10% Palladium on Carbon (Pd/C) is standard. For scale-up, ensure the catalyst is fresh and has high activity. Catalyst loading can sometimes be reduced on a larger scale once the process is optimized, but initial runs should use established lab-scale loadings (typically 1-5 mol%).

  • Mass Transfer: This is a heterogeneous reaction. Efficient stirring is crucial to ensure the substrate, catalyst, and solvent are well-mixed. In large reactors, inadequate agitation can lead to dead zones and incomplete reactions.

  • Hydrogen Acceptor/Removal: The reaction produces hydrogen gas. It can be run in the presence of a hydrogen acceptor or, more commonly, under reflux with efficient venting to drive the equilibrium towards the aromatic product. Ensure the reactor's off-gas system can safely handle the H₂ produced.

Stage 2: Chlorination at the 3-Position

Introducing the chlorine at the C-3 position is a critical step. A common method involves N-oxidation followed by reaction with POCl₃ or using a Vilsmeier-Haack type approach on an isoquinolin-3-one intermediate. For this guide, we assume the former, more direct route from the 6-cyanoisoquinoline intermediate.

Q3: The chlorination step is low-yielding, and I recover mostly starting material or the N-oxide intermediate. What's going wrong?

A3: This is a common issue often related to the reactivity of the chlorinating agent and the reaction temperature.

  • Incomplete N-Oxide Conversion: The reaction of the isoquinoline N-oxide with POCl₃ requires sufficient heat to proceed. The mechanism involves the formation of a pyridinium intermediate which is then attacked by chloride.

    • Scale-Up Solution: The reaction temperature is critical and often needs to be in the range of 80-110°C.[4] On a large scale, this requires controlled heating to avoid overshoot, which can lead to decomposition. Ensure the reaction is monitored by a suitable analytical method (e.g., HPLC) to confirm the disappearance of the N-oxide intermediate.[5]

  • Stoichiometry of POCl₃: An excess of POCl₃ is typically used, as it often serves as both the reagent and the solvent.

    • Scale-Up Solution: While a large excess is common in lab-scale synthesis, on a pilot scale this becomes costly and creates significant waste. The stoichiometry should be optimized. A 3-5 molar equivalent is a good starting point for optimization. Ensure slow, controlled addition of the N-oxide to the hot POCl₃ to manage the exotherm.

Stage 3: Nitrile Hydrolysis to Carboxylic Acid

The final step is the hydrolysis of the 6-cyano group to the corresponding carboxylic acid. This can be performed under acidic or basic conditions.[6][7]

Q4: My nitrile hydrolysis is incomplete, or the product is difficult to purify. What are the best practices for this step at scale?

A4: Both acidic and basic hydrolysis present scale-up challenges.

  • Acid Hydrolysis (e.g., conc. H₂SO₄ or HCl):

    • Challenge: Often requires high temperatures and long reaction times. The resulting product will be the ammonium salt, requiring neutralization to precipitate the free carboxylic acid.

    • Scale-Up Solution: Careful pH control during workup is critical. The precipitation of the product should be done slowly by adding base to the acidic solution to control particle size, which aids in filtration and washing.[8] A final pH of 3-4 is typically targeted.

  • Base Hydrolysis (e.g., NaOH or KOH):

    • Challenge: The initial product is the carboxylate salt, which is soluble in the aqueous reaction mixture. The reaction also produces ammonia gas, which must be safely vented.

    • Scale-Up Solution: After the reaction is complete, the mixture must be acidified to precipitate the carboxylic acid.[6] Again, slow addition of acid (e.g., HCl) with good mixing is key to obtaining a filterable solid. A common purification technique is to perform an acid-base extraction: dissolve the crude product in a base, wash with an organic solvent to remove neutral impurities, and then re-precipitate the acid.[9][10]

Q5: How do I effectively purify the final this compound product on a large scale?

A5: Purity is paramount for pharmaceutical intermediates.

  • Crystallization: This is the most effective and scalable method for purifying solid carboxylic acids.

    • Solvent Selection: Identify a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for aromatic carboxylic acids include ethanol, acetic acid, or toluene/heptane mixtures.

    • Procedure: Dissolve the crude acid in the minimum amount of hot solvent. If impurities are present, a hot filtration may be necessary. Allow the solution to cool slowly to promote the formation of large, pure crystals. The resulting solid can be collected by filtration and washed with cold solvent.[9]

  • Salt Formation: If crystallization of the free acid is challenging, it can be converted to a salt (e.g., sodium or potassium salt), which can be crystallized from an aqueous or alcoholic solution. The pure salt can then be re-acidified to provide the pure carboxylic acid.

ParameterLab Scale (1-10 g)Pilot Scale (1-10 kg)Key Considerations for Scale-Up
Heating/Cooling Heating mantle, ice bathJacketed reactor with thermal fluidSurface area to volume ratio decreases; efficient heat transfer is critical to avoid hotspots or runaway reactions.[1]
Reagent Addition Dropping funnelMetering pumpControlled addition rate is crucial to manage exotherms. Sub-surface addition may be required for reactive reagents.
Mixing Magnetic stir barOverhead mechanical stirrer (impeller)Ensure sufficient agitation to maintain homogeneity, especially in heterogeneous reactions (e.g., Pd/C) or viscous mixtures.
Workup/Isolation Separatory funnel, Buchner funnelReactor-based extraction, centrifuge, filter-dryerPhase separation can be slower. Filtration efficiency depends on crystal morphology.

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific equipment and scale.

Protocol 1: Bischler-Napieralski Cyclization & Aromatization (Illustrative)
  • Amide Formation: To a solution of 4-cyanophenethylamine (1.0 eq) in a suitable solvent (e.g., Dichloromethane), add triethylamine (1.2 eq). Cool the mixture to 0°C. Add acetyl chloride (1.1 eq) dropwise, maintaining the temperature below 10°C. Stir for 2-4 hours at room temperature.

  • Cyclization: Concentrate the reaction mixture under vacuum. To the crude amide, add phosphorus oxychloride (POCl₃, 5.0 eq) and phosphorus pentoxide (P₂O₅, 1.5 eq). Heat the mixture to reflux (approx. 110-120°C) for 4-6 hours, monitoring by TLC/HPLC until the starting material is consumed.[3]

  • Workup: Cool the reaction mixture and carefully quench by pouring it onto crushed ice. Neutralize with a strong base (e.g., 50% NaOH) while keeping the temperature below 20°C. Extract the product with an organic solvent (e.g., Toluene).

  • Aromatization: To the toluene solution of the crude 3,4-dihydro-6-cyanoisoquinoline, add 5% Pd/C (2 mol%). Heat to reflux and monitor the reaction until completion.

  • Isolation: Cool the mixture, filter through a pad of celite to remove the catalyst, and concentrate the filtrate under vacuum to yield crude 6-cyanoisoquinoline.

Protocol 2: Hydrolysis of 6-Cyano-3-chloroisoquinoline
  • Setup: In a reactor equipped for reflux and off-gas scrubbing, suspend the 6-cyano-3-chloroisoquinoline (1.0 eq) in a 6M aqueous sodium hydroxide solution (10 vol).

  • Reaction: Heat the mixture to reflux (approx. 100-105°C) and maintain for 8-12 hours. The reaction progress can be monitored by the cessation of ammonia evolution and by HPLC analysis.[5]

  • Workup & Isolation: Cool the reaction mixture to room temperature. Filter off any insoluble impurities. Transfer the filtrate to a clean vessel and cool to 10-15°C.

  • Precipitation: Slowly add concentrated hydrochloric acid (e.g., 6M HCl) with vigorous stirring to adjust the pH to 2-3. The product will precipitate as a solid.

  • Purification: Collect the solid by filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral. The crude product can be recrystallized from a suitable solvent like ethanol/water to afford pure this compound.[9]

References

  • BenchChem. (2025). Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers. BenchChem Technical Support.
  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry.
  • BenchChem. (2025). Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide. BenchChem Technical Support.
  • Chemistry LibreTexts. (2020). 21.4: Synthesis of Carboxylic Acids. Chemistry LibreTexts.
  • Chemtek Scientific. (n.d.).
  • LookChem. (n.d.).
  • Google Patents. (n.d.). US20140323302A1 - Process for the preparation of a quinoline carboxylic acid.
  • ResearchGate. (2013). How can I purify carboxylic acid?.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Validation of 3-Chloro-6-nitroisoquinolin-1-ol. BenchChem Technical Support.
  • Fundamentals of Organic Chemistry. (n.d.). 11.4 Synthesis of Carboxylic Acids.

Sources

Technical Support Center: Analytical Method Development for 3-Chloroisoquinoline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method development of 3-Chloroisoquinoline-6-carboxylic acid (CAS: 1256794-71-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. As a Senior Application Scientist, my goal is to explain the reasoning behind experimental choices, ensuring a robust and reliable analytical method.

I. Understanding the Analyte: Physicochemical Properties

Before initiating method development, it is crucial to understand the physicochemical properties of this compound.

PropertyValue/InformationImplication for Method Development
Molecular Formula C₁₀H₆ClNO₂---
Molecular Weight 207.61 g/mol [1]---
Structure Aromatic heterocyclic compound with a carboxylic acid and a chloro group.[1]The aromatic isoquinoline core suggests strong UV absorbance, making UV detection a suitable choice for HPLC.
pKa (Predicted) The pKa of the carboxylic acid group is estimated to be around 2-4. For a similar compound, 6-Chloroquinoline-3-carboxylic acid, a predicted pKa is 2.02.[2]The compound is acidic and will be ionized at neutral and basic pH. Mobile phase pH control is critical for consistent retention and good peak shape in reversed-phase HPLC.
Solubility Expected to have limited solubility in water but should be soluble in polar aprotic solvents (e.g., DMSO, DMF) and aqueous-organic mixtures (e.g., ethanol-water, acetonitrile-water).[3][4]Sample and standard preparation will require careful solvent selection to ensure complete dissolution and compatibility with the mobile phase.

II. HPLC Method Development: A Step-by-Step Guide

High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended technique for the analysis of this compound due to its non-volatile and thermally labile nature.[5]

Step 1: Column Selection

A C18 reversed-phase column is a good starting point due to the nonpolar aromatic isoquinoline ring.

  • Recommendation: C18, 5 µm particle size, 4.6 x 150 mm.

  • Rationale: The C18 stationary phase will provide hydrophobic interactions with the isoquinoline ring system, leading to retention. The 5 µm particle size offers a good balance between efficiency and backpressure.

Step 2: Mobile Phase Selection and Optimization

The mobile phase composition is critical for achieving good separation and peak shape.

  • Initial Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile (ACN)

  • Rationale:

    • Acidification: The addition of formic acid to the aqueous mobile phase will suppress the ionization of the carboxylic acid group (by keeping the pH well below the pKa), leading to better retention on a reversed-phase column and improved peak shape (less tailing). For an ionizable analyte, it is recommended to use a buffer with a pH at least 2 units away from the pKa.[6]

    • Organic Modifier: Acetonitrile is a common organic solvent in reversed-phase HPLC that provides good elution strength for many compounds.

Step 3: Gradient Elution

A gradient elution is recommended to determine the approximate elution time of the analyte and to elute any potential impurities with different polarities.

  • Initial Gradient Program:

    • Start with a low percentage of organic solvent (e.g., 10% ACN) and ramp up to a high percentage (e.g., 90% ACN) over 15-20 minutes.

    • Hold at the high percentage for a few minutes to ensure all components have eluted.

    • Return to the initial conditions and allow the column to re-equilibrate.

Step 4: Detection Wavelength (λmax)

To determine the optimal wavelength for detection, a UV-Vis scan of a standard solution of this compound should be performed.

  • Procedure:

    • Prepare a dilute solution of the analyte in the mobile phase.

    • Use a diode array detector (DAD) or a UV-Vis spectrophotometer to scan a range of wavelengths (e.g., 200-400 nm).

    • The wavelength of maximum absorbance (λmax) should be used for quantification to achieve the highest sensitivity.

  • Expected λmax: Based on the isoquinoline structure, a strong absorbance is expected in the UV region, likely between 220-280 nm and potentially a secondary absorbance at a longer wavelength.[7][8] Carboxylic acids without additional conjugation typically absorb around 210 nm.[9]

Step 5: Sample Preparation

Proper sample preparation is crucial to prevent column clogging and to ensure accurate results.

  • Procedure:

    • Dissolve the sample in a solvent compatible with the mobile phase, such as a mixture of acetonitrile and water.[5]

    • Ensure the sample is completely dissolved. Sonication may be used to aid dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[5]

Visualizing the HPLC Method Development Workflow

HPLC_Method_Development cluster_analyte Analyte Characterization cluster_method_dev Method Development Steps cluster_optimization Optimization & Validation A This compound B Column Selection (e.g., C18) A->B Physicochemical Properties C Mobile Phase Selection (Acidified Water/ACN) B->C D Gradient Elution (Scouting Run) C->D E Determine λmax (UV Scan) D->E F Sample Preparation (Dissolve & Filter) E->F G Fine-tune Gradient/Isocratic Conditions F->G Initial Method H Method Validation (ICH Guidelines) G->H

Caption: Workflow for HPLC method development.

III. Troubleshooting Guide & FAQs

This section addresses common issues that may be encountered during the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my peak for this compound tailing?

  • Answer: Peak tailing for acidic compounds is a common issue in reversed-phase HPLC.[10] The primary cause is often secondary interactions between the ionized carboxylic acid and active sites (free silanol groups) on the silica-based column packing material.

    • Solution: Ensure the mobile phase is sufficiently acidic (e.g., pH 2-3 with 0.1% formic or phosphoric acid) to keep the carboxylic acid in its protonated, less polar form. This minimizes secondary interactions and results in a more symmetrical peak.[6]

Q2: My retention time is shifting between injections. What could be the cause?

  • Answer: Retention time shifts can be due to several factors:

    • Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially when using a gradient. Ensure a sufficient equilibration time is included at the end of each run.[11]

    • Mobile Phase Composition: Inconsistent preparation of the mobile phase can lead to shifts in retention time. Prepare the mobile phase fresh daily and ensure accurate measurements.[10]

    • Temperature Fluctuations: Changes in the column temperature can affect retention times. Using a column oven to maintain a constant temperature is recommended for better reproducibility.[5][11]

    • Pump Issues: Leaks or pump malfunctions can cause inconsistent flow rates, leading to retention time drift.[10]

Q3: I am observing a drifting baseline. What should I do?

  • Answer: Baseline drift can be caused by several factors:

    • Changes in Mobile Phase Composition: This is common during gradient elution.[11]

    • Column Bleed: The stationary phase of the column may be degrading and eluting, causing the baseline to drift.

    • Contamination: Contaminants in the mobile phase or from the sample accumulating on the column can elute slowly, causing a rising baseline.[11][12]

    • Detector Lamp Instability: An aging detector lamp can cause baseline drift.[11]

    • Solution: Ensure the mobile phase is well-mixed and degassed. Use high-purity solvents. If column bleed is suspected, flushing the column with a strong solvent or replacing it may be necessary.[11]

Q4: Can I analyze this compound using Gas Chromatography (GC)?

  • Answer: Direct analysis of this compound by GC is challenging due to its low volatility and high polarity, which can lead to significant peak tailing and poor chromatographic performance.[13]

    • Recommendation: If GC analysis is required, derivatization of the carboxylic acid group to a more volatile ester (e.g., a methyl or ethyl ester) is highly recommended. This will improve volatility and reduce interactions with the GC system.[13]

Q5: What should I do if I don't see any peaks?

  • Answer: The absence of peaks can be due to several reasons:

    • Injector Blockage: A clogged injector can prevent the sample from reaching the column.[14]

    • Detector Malfunction: Ensure the detector is on and the lamp is functioning correctly.[14]

    • Sample Degradation: The analyte may be unstable in the sample solvent.

    • Incorrect Mobile Phase: The mobile phase may be too strong, causing the analyte to elute with the solvent front. Try a weaker starting mobile phase (lower percentage of organic solvent).

Visualizing the Troubleshooting Logic

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions Problem Chromatographic Problem (e.g., Peak Tailing, Drifting Baseline) C1 Mobile Phase pH (Analyte Ionization) Problem->C1 C2 Column Issues (Contamination, Bleed) Problem->C2 C3 System Issues (Leaks, Temp. Fluctuation) Problem->C3 C4 Sample Prep (Insolubility, Particulates) Problem->C4 S1 Adjust Mobile Phase pH (Add Acid) C1->S1 S2 Wash/Replace Column Use Guard Column C2->S2 S3 Check for Leaks Use Column Oven C3->S3 S4 Re-prepare Sample Filter Sample C4->S4

Caption: A logical approach to troubleshooting HPLC issues.

IV. Method Validation

Once the initial method is developed, it must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[15] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

V. References

  • Common Issues in HPLC Analysis. (2025, July 25). Medikamenter Quality Services.

  • Sharp, B. (2025, February 28). Troubleshooting Common HPLC Issues. Labcompare.com.

  • This compound | CAS 1256794-71-4. (n.d.). Molbase.

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5). International Journal of Creative Research Thoughts.

  • A Comparative Guide to Analytical Methods for the Validation of 3-Chloro-6-nitroisoquinolin-1-ol. (n.d.). Benchchem.

  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). American Pharmaceutical Review.

  • 7-Chloroisoquinoline-3-carboxylic Acid|CAS 234098-55-6. (n.d.). Benchchem.

  • UV Absorption Spectra, NLO Properties and HOMO-LUMO Analysis of N - (4 -CHLORO -3 - CYANO - 7 - ETHOXY - 6 QUINOLINYL) ACETAMIDE by Density Functional Theory. (2025). i-manager's Journal on Chemical Sciences, 5(2), 21-27.

  • Troubleshooting peak tailing of carboxylic acids in gas chromatography. (2025, December). BenchChem Technical Support.

  • Troubleshooting Guide for Analytical Instruments (Gas Chromatography (GC) Faults and Solutions). (n.d.). LinkedIn.

  • Review on Common Observed HPLC Troubleshooting Problems. (n.d.). Rhenium Group.

  • ANALYTICAL PROCEDURE DEVELOPMENT Q14. (2023, November 1). ICH.

  • 6-Chloroquinoline-3-carboxylic Acid CAS 118791-14-3. (n.d.). BIOSYNCE.

  • Physical Properties of Carboxylic Acids. (2022, September 15). Chemistry LibreTexts.

  • SPECTRAL CHARACTERIZATION OF PTERIN MOLECULES: IMPLICATIONS FOR DETECTING LIFE ON MARS. (n.d.). ResearchGate.

  • Spectroscopy of Carboxylic Acids and Nitriles. (2023, August 9). Chemistry LibreTexts.

Sources

Technical Support Center: 3-Chloroisoquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 3-Chloroisoquinoline-6-carboxylic acid (CAS: 1256794-71-4). This document is designed for researchers, medicinal chemists, and drug development professionals to ensure the stability and integrity of this valuable heterocyclic building block throughout its storage, handling, and experimental use. Inconsistent results, loss of potency, and the appearance of unknown impurities can often be traced back to compound degradation. This guide provides a structured, question-and-answer-based approach to proactively prevent these issues, troubleshoot common problems, and validate the stability of your material.

Physicochemical Properties

Understanding the fundamental properties of a compound is the first step in preventing its degradation.

PropertyValueSource
CAS Number 1256794-71-4[1]
Molecular Formula C₁₀H₆ClNO₂[1]
Molecular Weight 207.61 g/mol [1]
IUPAC Name This compound[1]
Appearance Typically a solid (pale yellow to light brown)[2]

Section 1: Core Stability & Handling FAQs

This section addresses the most frequently asked questions regarding the day-to-day handling and storage of this compound.

Q1: How should I store the solid (powder) form of this compound for long-term stability?

A1: For optimal long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[3] An inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidative degradation.[4] We recommend storage at 2-8°C. Many suppliers advise storing the material sealed and dry at room temperature, which is also acceptable for shorter periods.[]

Q2: I need to make a stock solution. What solvent should I use and how should I store it?

A2: The choice of solvent is critical. For immediate use, polar aprotic solvents like DMSO or DMF are common choices for dissolving isoquinoline derivatives.[6] However, for storage, these solvents can absorb water and are not ideal. Acetonitrile or methanol are often better choices for creating stock solutions intended for short-term storage.[7]

Crucially, solutions are far less stable than the solid material. It is strongly recommended to prepare solutions fresh for each experiment.[4] If storage is unavoidable:

  • Use anhydrous solvents.

  • Store at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Protect solutions from light by using amber vials or wrapping them in aluminum foil.[8]

Q3: Can I store the compound in an aqueous buffer?

A3: Storing this compound in aqueous solutions, especially for extended periods, is highly discouraged. The molecule possesses functional groups susceptible to hydrolysis, particularly under non-neutral pH conditions.[9][10][11] If your experimental protocol requires an aqueous buffer, prepare the solution immediately before use and do not store it. The stability of quinoline compounds is known to be highly dependent on pH.[8]

Section 2: Understanding Degradation Pathways

To effectively prevent degradation, it is essential to understand the chemical mechanisms driving it. This compound's structure features three key areas of potential reactivity: the chloro-substituted pyridine ring, the carboxylic acid, and the aromatic system itself.

Q4: What are the most likely chemical degradation pathways for this molecule?

A4: Based on its functional groups, this compound is primarily susceptible to hydrolysis, photodecomposition, and decarboxylation.

  • Hydrolysis: The chlorine atom at the 3-position is susceptible to nucleophilic substitution by water, a reaction that can be catalyzed by acidic or basic conditions.[9][10] This would result in the formation of 3-Hydroxyisoquinoline-6-carboxylic acid.

  • Photodegradation: Quinoline and isoquinoline ring systems are often photosensitive and can degrade upon exposure to UV or even ambient light.[8][12] The exact degradation products can be complex, but this pathway often leads to discoloration (yellowing or browning) and a loss of potency.[8][13]

  • Decarboxylation: Aromatic carboxylic acids can lose CO₂ when subjected to heat.[14][15] While often requiring high temperatures or a catalyst in solution, this pathway should be considered if your experiments involve heating.[16]

parent This compound hydrolysis 3-Hydroxyisoquinoline-6-carboxylic acid parent->hydrolysis H₂O (Acid/Base catalysis) decarboxylation 3-Chloroisoquinoline parent->decarboxylation Heat (Δ) (-CO₂) photo Complex Photodegradation Products parent->photo Light (hν) cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation start Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl) start->acid base Base Hydrolysis (0.1 M NaOH) start->base heat Thermal (60-80°C) start->heat light Photolytic (ICH Q1B) start->light oxid Oxidative (3% H₂O₂) start->oxid sample Sample at Time Points (0, 2, 6, 24 hr) acid->sample base->sample heat->sample light->sample oxid->sample neutralize Neutralize/Dilute sample->neutralize hplc Analyze via HPLC / LC-MS neutralize->hplc eval Determine Degradation % & Identify Products hplc->eval

Caption: Experimental workflow for a forced degradation study.

References

  • Miao-Fei Wang, Sen Wang, and Renshi Luo. (2022). HCO 2 H-promoted hydrolysis of 2-chloroquinolines to quinolones. RSC Publishing.
  • Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journals.
  • BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. BenchChem.
  • Patel, D.B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. J. Chem. Pharm. Res.. [Link]

  • BenchChem. (2025). Stability of 6-Chloroisoquinoline-1-carbaldehyde in acidic vs basic conditions. BenchChem.
  • CymitQuimica. (n.d.). CAS 1532-91-8: 4-Chloroisoquinoline. CymitQuimica.
  • Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
  • National Institutes of Health. (n.d.).
  • G.E. Dunn, G.K.J. Lee, H. Thimm. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing.
  • ResearchGate. (2020). Development of new quinoline-based photo-labile groups for photo-regulation of bioactive molecules.
  • AK Scientific, Inc. (n.d.).
  • RSC Publishing. (n.d.). HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. New Journal of Chemistry.
  • Cohen, T., & Schambach, R. A. (1970). Copper-quinoline decarboxylation. Journal of the American Chemical Society.
  • MedCrave. (2016).
  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. EMA.
  • SciSpace. (2016).
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Validation of 3-Chloro-6-nitroisoquinolin-1-ol. BenchChem.
  • Sigma-Aldrich. (2025).
  • BenchChem. (n.d.). 7-Chloroisoquinoline-3-carboxylic Acid|CAS 234098-55-6. BenchChem.
  • Mol-Instincts. (n.d.). This compound | CAS 1256794-71-4. Mol-Instincts.
  • BenchChem. (2025). Technical Support Center: Degradation Studies of 6-Chloroisoquinoline-1-carbaldehyde. BenchChem.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Kamal, A., et al. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
  • ATSDR. (n.d.). ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
  • PubChemLite. (n.d.). This compound (C10H6ClNO2). PubChemLite.
  • Nakashima, K., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.
  • Chemistry LibreTexts. (2021). Hydrolysis Reactions. Chemistry LibreTexts. [Link]

  • IntechOpen. (2018). HYDROLYSIS REACTIONS. IntechOpen.
  • BOC Sciences. (n.d.). 6-Chloroquinoline-3-carboxylic acid. BOC Sciences.

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 3-Chloroisoquinoline-6-carboxylic Acid Analogs as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoquinoline Scaffold in Drug Discovery

The isoquinoline core is a privileged heterocyclic motif frequently found in natural products and synthetic compounds with a broad spectrum of biological activities.[1] Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups to interact with biological targets. One such derivative, 3-Chloroisoquinoline-6-carboxylic acid, presents a versatile template for the design of novel enzyme inhibitors. The presence of a chlorine atom at the 3-position, a carboxylic acid at the 6-position, and the nitrogen atom within the aromatic system offer multiple points for chemical modification to explore structure-activity relationships (SAR).

This guide provides a comparative analysis of the SAR of this compound analogs, with a primary focus on their potential as Poly(ADP-ribose) polymerase (PARP) inhibitors. Due to the limited direct SAR studies on this specific scaffold, this guide will draw insights from structurally related isoquinolinone and quinoline-6-carboxylic acid derivatives to infer potential SAR trends and guide future drug discovery efforts.

Comparative Analysis of Structurally Related Enzyme Inhibitors

Isoquinolinone-Based PARP Inhibitors: A Close Structural Precedent

A significant body of research exists on isoquinolin-1(2H)-one derivatives as potent PARP-1 inhibitors.[2] These compounds share the core bicyclic structure with our target scaffold, providing valuable insights into the SAR of substitutions on the isoquinoline ring. The general pharmacophore for these inhibitors involves a core that mimics the nicotinamide moiety of the NAD+ substrate, which binds to the catalytic domain of PARP.[3]

Key SAR Observations from Isoquinolinone Analogs:

  • The Lactam Carbonyl is Crucial: The carbonyl group at the 1-position of the isoquinolinone ring is a key hydrogen bond acceptor, interacting with the backbone amide of Gly863 in the PARP-1 active site.[3] This interaction is critical for potent inhibition. While this compound lacks this carbonyl, the nitrogen at position 2 could potentially engage in different interactions.

  • Substitutions on the Benzenoid Ring: Modifications on the benzene ring of the isoquinolinone scaffold have a significant impact on potency and selectivity. For instance, the introduction of a fluorine atom at the 7-position of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides led to a ~2.5-fold increase in potency against PARP-1.[4] This suggests that electronic and steric effects on this ring can modulate binding affinity.

  • The Carboxamide Moiety: In many potent isoquinolinone-based PARP inhibitors, a carboxamide group is present, often at the 4-position. The nature of the substituent on the amide nitrogen is a critical determinant of activity. For 1-oxo-3,4-dihydroisoquinoline-4-carboxamides, piperidine-containing substituents on the amide, particularly those with a dialkylamino group at the 4-position of the piperidine, have shown high potency.[4]

Quinoline-6-Carboxylic Acid Derivatives as Ectonucleotidase Inhibitors

While targeting a different class of enzymes, the SAR of quinoline-6-carboxylic acid derivatives provides valuable information regarding the role of the carboxylic acid and carboxamide functionalities at the 6-position of a related heterocyclic system.

Key SAR Observations from Quinoline-6-Carboxamide Analogs:

  • Amide Substituents Drive Potency and Selectivity: A study on quinoline-6-carboxamide derivatives as inhibitors of ectonucleotidases (h-NTPDase1, -2, -3, -8, h-ENPP1, and h-e5'NT) demonstrated that the substituent on the amide nitrogen dictates both the potency and selectivity of inhibition. For example, a 4-chlorobenzyl substituent resulted in potent inhibition of h-e5'NT, while other substituents led to selective inhibition of different NTPDase isoforms. This highlights the importance of exploring a diverse range of amide derivatives of this compound.

Proposed Structure-Activity Relationship of this compound Analogs as PARP Inhibitors

Based on the comparative analysis of structurally related compounds, we can propose a hypothetical SAR for this compound analogs as PARP inhibitors. This model serves as a starting point for the rational design of new derivatives.

Core Scaffold and Key Interactions

The 3-chloroisoquinoline core is expected to occupy the nicotinamide-binding pocket of PARP. The nitrogen atom at position 2 could act as a hydrogen bond acceptor. The chlorine atom at the 3-position is likely to influence the electronic properties of the ring system and may engage in halogen bonding or hydrophobic interactions within the active site.

SAR_Hypothesis cluster_scaffold This compound Scaffold cluster_modifications Proposed Modifications & Effects Core 3-Chloroisoquinoline Core (Binds to Nicotinamide Pocket) Cl_3 C3-Chloro Group (Electronic Effects, Halogen Bonding) Core_Subs Substituents on Benzenoid Ring (Modulate Potency & Selectivity) Core->Core_Subs Modify COOH_6 C6-Carboxylic Acid/Amide (Interaction with Solvent/Side Chains) Cl_Replacement Replacement of C3-Chloro (Explore other halogens, small groups) Cl_3->Cl_Replacement Modify Amide_Subs Diverse Amide Substituents (R) (Crucial for Potency & Selectivity) COOH_6->Amide_Subs Derivatize

Caption: Proposed SAR model for this compound analogs.

Key Hypotheses for SAR Exploration:

  • The C6-Carboxamide is a Key Modification Site: Conversion of the carboxylic acid at the 6-position to a series of carboxamides is predicted to be a critical step in achieving high potency. The nature of the 'R' group on the amide will likely dictate the inhibitory activity and selectivity. Based on the isoquinolinone data, exploring cyclic amines and substituted piperidines is a promising strategy.

  • Substitutions on the Benzenoid Ring Modulate Activity: Introducing small electron-withdrawing or electron-donating groups on the 5, 7, and 8-positions of the isoquinoline ring is expected to influence the electronic distribution of the core and its interaction with the PARP active site. Fluorine substitution, in particular, has been shown to be beneficial in related scaffolds.

  • The Role of the C3-Chloro Group: While the chlorine atom may contribute to binding, its replacement with other halogens (F, Br) or small hydrophobic groups (e.g., methyl) should be investigated to understand its role in potency and to optimize interactions within the active site.

  • Bioisosteric Replacement of the Carboxylic Acid: While amidation is a primary strategy, exploring bioisosteres of the carboxylic acid, such as tetrazoles or other acidic heterocycles, could lead to analogs with improved pharmacokinetic properties.

Experimental Data: A Comparative Look at Related Scaffolds

To provide a quantitative basis for comparison, the following table summarizes the inhibitory activities of selected isoquinolinone and quinoline derivatives from the literature.

Compound IDScaffoldTargetIC₅₀ (µM)Reference
1a 1-Oxo-3,4-dihydroisoquinoline-4-carboxamidePARP-113[4]
1b 1-Oxoisoquinoline-4-carboxamidePARP-19.0[4]
2 Benzamido isoquinolonePARP-113.9[4]
3l 7-Fluoro-1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivativePARP-10.156[4]
4a Quinoline-6-carboxamide derivativeh-e5'NT0.092

Note: This table presents data from different studies and assay conditions; direct comparison should be made with caution.

Experimental Protocols

General Synthesis of 3-Chloroisoquinoline-6-carboxamide Analogs

The following is a representative, multi-step synthesis protocol for the preparation of 3-Chloroisoquinoline-6-carboxamide analogs.

Synthesis_Workflow Start Starting Material (e.g., Substituted Phenylacetic Acid) Step1 Step 1: Cyclization (e.g., Bischler-Napieralski or Pomeranz-Fritsch reaction) to form Isoquinoline core Start->Step1 Step2 Step 2: Chlorination (e.g., POCl₃) to introduce Cl at C3 Step1->Step2 Step3 Step 3: Functionalization at C6 (e.g., Nitration followed by reduction and Sandmeyer reaction to introduce COOH) Step2->Step3 Step4 Step 4: Amide Coupling (Activate COOH with HATU or similar, react with desired amine) Step3->Step4 End Final Product: 3-Chloroisoquinoline-6-carboxamide Analog Step4->End

Caption: General synthetic workflow for 3-Chloroisoquinoline-6-carboxamide analogs.

Step 1: Synthesis of the Isoquinoline Core

A common method for constructing the isoquinoline scaffold is the Pomeranz-Fritsch reaction or the Bischler-Napieralski cyclization, starting from appropriately substituted phenethylamines or phenylacetic acids.[5]

Step 2: Introduction of the 3-Chloro Substituent

The chlorine atom at the 3-position can be introduced via Vilsmeier-Haack type reactions on an appropriate precursor or by direct chlorination of an isoquinolinone intermediate using reagents like phosphorus oxychloride (POCl₃). A literature procedure for the synthesis of 3-chloroisoquinoline from 1,3-dichloroisoquinoline can be adapted.[6]

Step 3: Functionalization at the 6-Position to introduce the Carboxylic Acid

If not present in the starting material, the carboxylic acid at the 6-position can be introduced through a series of reactions, such as nitration of the benzene ring, followed by reduction of the nitro group to an amine, and then a Sandmeyer reaction to convert the amino group to a nitrile, which can be subsequently hydrolyzed to the carboxylic acid.

Step 4: Amide Coupling

  • To a solution of this compound (1.0 eq) in a suitable solvent like DMF or DCM, add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain the desired 3-Chloroisoquinoline-6-carboxamide analog.

In Vitro PARP-1 Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of the synthesized analogs against PARP-1.

PARP_Assay Prep Prepare Assay Buffer, PARP-1 Enzyme, Histones, NAD+, and Activated DNA Incubate Incubate PARP-1, Histones, and Activated DNA with Test Compound or Vehicle Control Prep->Incubate Initiate Initiate Reaction by adding Biotinylated NAD+ Incubate->Initiate Stop Stop Reaction (e.g., by adding a PARP inhibitor like Olaparib in excess) Initiate->Stop Detect Detect Biotinylated PAR (e.g., using a colorimetric or chemiluminescent method) Stop->Detect Analyze Calculate % Inhibition and IC₅₀ values Detect->Analyze

Caption: Workflow for a typical in vitro PARP-1 inhibition assay.

  • Reagents and Materials:

    • Recombinant human PARP-1 enzyme

    • Histone H1 (as a substrate)

    • Activated DNA (e.g., sonicated calf thymus DNA)

    • NAD⁺ (Nicotinamide adenine dinucleotide)

    • Biotinylated NAD⁺

    • Assay buffer (e.g., Tris-HCl with MgCl₂, DTT)

    • Streptavidin-HRP conjugate

    • TMB substrate

    • Stop solution (e.g., 1M H₂SO₄)

    • 96-well plates

    • Plate reader

  • Procedure:

    • Coat a 96-well plate with histone H1 and wash.

    • In a separate plate, add the PARP-1 enzyme, activated DNA, and a serial dilution of the test compound (or vehicle control).

    • Incubate for a short period to allow the inhibitor to bind to the enzyme.

    • Transfer the enzyme-inhibitor mixture to the histone-coated plate.

    • Initiate the PARP reaction by adding a mixture of NAD⁺ and biotinylated NAD⁺.

    • Incubate at 37°C for 1 hour.

    • Wash the plate to remove unincorporated NAD⁺.

    • Add streptavidin-HRP conjugate and incubate.

    • Wash the plate and add TMB substrate.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel enzyme inhibitors, particularly targeting PARP. While direct SAR data for this specific analog series is currently limited, a comparative analysis of structurally related isoquinolinones and quinolines provides a strong foundation for rational drug design. The key to unlocking the potential of this scaffold lies in the systematic exploration of substitutions at the C6-carboxamide position and on the benzenoid ring. The experimental protocols provided in this guide offer a starting point for the synthesis and biological evaluation of these promising compounds. Future work should focus on generating a focused library of analogs to validate the proposed SAR and to identify lead compounds with potent and selective inhibitory activity for further preclinical development.

References

  • Karche, N., et al. (2020). Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. Bioorganic & Medicinal Chemistry, 28(24), 115819. [Link]

  • El-Sayed, N. N. E., et al. (2021). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules, 26(23), 7167. [Link]

  • Cieplik, J., et al. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 27(3), 975. [Link]

  • PrepChem. (n.d.). Synthesis of 3-chloroisoquinoline. Retrieved from [Link]

  • An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. (2020). Current Topics in Medicinal Chemistry, 20(28), 2599-2633. [Link]

  • Mahadeviah, B. C., et al. (2022). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Journal of Pharmaceutical Research International, 34(46A), 1-15. [Link]

  • Gandhi, V. B., et al. (2010). Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry Letters, 20(3), 1023-1026. [Link]

  • A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives. (2022). BMC Chemistry, 16(1), 73. [Link]

  • El-Sayed, N. N. E., et al. (2021). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules, 26(23), 7167. [Link]

  • Sura, V. R., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1846-1860. [Link]

  • Sura, V. R., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1846-1860. [Link]

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025). Molecular Diversity. [Link]

  • Gandhi, V. B., et al. (2010). Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry Letters, 20(3), 1023-1026. [Link]

  • Stille, J. C., et al. (2021). Design, Synthesis and Biological Evaluation of Novel SARS-CoV-2 3CLpro Covalent Inhibitors. ChemRxiv. [Link]

  • Synthesis and Preliminary Biological Evaluation of New Heterocyclic Carboxamide Models. (2022). Molecules, 27(15), 4995. [Link]

  • Hopkins, M. M., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2120574119. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Medicinal Chemistry, 12(4), 531-553. [Link]

  • Majo, V. J., & Perumal, P. T. (1996). Synthesis and Reactions of Isoquinoline Derivatives II.1 Synthesis of 3-Chloroisoquinoline-4-aldehydes. Synthetic Communications, 26(1), 1-8. [Link]

  • Deng, X., et al. (2025). Design, synthesis and biological evaluation of 3-arylisoquinoline derivatives as topoisomerase IIα inhibitors for the therapy of small cell lung cancer. Bioorganic & Medicinal Chemistry, 129, 118299. [Link]

  • Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. (2025). ACS Medicinal Chemistry Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

  • Vawhal, P. K., & Jadhav, S. B. (2022). Design, synthesis, and biological evaluation of 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide derivatives as potential DPP-IV inhibitors. International Journal of Health Sciences, 6(S3), 373-392. [Link]

  • Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. (2022). Molecules, 27(15), 4995. [Link]

Sources

A Comparative Guide to Validating the Mechanism of Action of Novel Kinase Inhibitors: A Case Study with 3-Chloroisoquinoline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously validate the mechanism of action (MoA) for a novel small molecule inhibitor. For the purpose of this guide, we will use the hypothetical scenario of having identified 3-Chloroisoquinoline-6-carboxylic acid (referred to as '3-CIQ-6CA') as a hit from a phenotypic screen that reduces cancer cell proliferation. Our primary hypothesis is that 3-CIQ-6CA exerts its effect by inhibiting a critical, yet to be confirmed, protein kinase, which we will call "Target Kinase X" (TKX) .

The journey from identifying a bioactive compound to validating its MoA is a multi-step process that requires moving from broad, biochemical characterization to specific, cell-based evidence. This guide compares and contrasts the essential experimental approaches, explaining the rationale behind each step to build a robust and defensible MoA model.

Section 1: The Foundational Hypothesis - Is 3-CIQ-6CA a Direct Kinase Inhibitor?

The initial hypothesis that 3-CIQ-6CA functions as a kinase inhibitor is plausible, as the quinoline core structure is a common scaffold in many known kinase inhibitors.[1] The first step is to determine if 3-CIQ-6CA directly inhibits the enzymatic activity of our putative Target Kinase X in a purified, cell-free system. This biochemical approach is crucial for eliminating alternative hypotheses, such as the compound acting upstream of the kinase or affecting its expression.

Comparative In Vitro Kinase Assays

The goal of a biochemical assay is to measure the direct transfer of a phosphate group from ATP to a substrate by TKX. The choice of assay technology depends on factors like throughput, sensitivity, and the availability of reagents.

Assay Type Principle Advantages Disadvantages
Radiometric Assay (e.g., ³²P-ATP Filter Binding) Measures the direct incorporation of a radiolabeled phosphate (³²P) from ATP onto a peptide or protein substrate.Gold standard for sensitivity and directness; low risk of compound interference.Requires handling of radioactive materials; low throughput; generates radioactive waste.
Luminescence-Based Assay (e.g., ADP-Glo™) Measures the amount of ADP produced in the kinase reaction, which is converted into a light signal.High throughput; non-radioactive; high sensitivity and dynamic range.Susceptible to interference from compounds that affect the luciferase reporter enzyme.
Fluorescence Resonance Energy Transfer (FRET) Uses a fluorescently labeled peptide substrate. Phosphorylation by the kinase prevents a FRET-sensitized antibody from binding, causing a change in the fluorescence signal.Homogeneous (no-wash) format; high throughput; provides real-time kinetics.Requires specific antibody-substrate pairs; susceptible to light-scattering or fluorescent compounds.

Expert Recommendation: For initial validation, the Luminescence-Based ADP-Glo™ Assay offers the best balance of throughput, sensitivity, and safety. It directly quantifies enzyme activity by measuring ADP production, a universal product of all kinase reactions.

Workflow for Initial Biochemical Validation

The following diagram illustrates the logical flow for the initial in vitro characterization of 3-CIQ-6CA.

G cluster_0 Part 1: In Vitro Biochemical Validation A Step 1: Determine IC50 of 3-CIQ-6CA Run dose-response curve against TKX using ADP-Glo™ assay. B Step 2: Determine Mode of Inhibition Measure TKX kinetics (Km for ATP) at multiple inhibitor concentrations. A->B If IC50 is potent (<1µM) C Step 3: Assess Direct Binding Use biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). B->C Characterize interaction D Decision Point: Is 3-CIQ-6CA a potent, direct inhibitor of TKX? C->D

Caption: Workflow for the initial biochemical characterization of a novel inhibitor.

Protocol: Determining the IC50 of 3-CIQ-6CA against TKX using ADP-Glo™

This protocol outlines the essential steps for generating a dose-response curve to measure the potency (IC50) of 3-CIQ-6CA.

  • Reagent Preparation:

    • Prepare a 2X solution of Target Kinase X (TKX) in kinase reaction buffer.

    • Prepare a 2X solution of the substrate peptide and ATP at its known Km concentration.

    • Prepare a serial dilution of 3-CIQ-6CA in DMSO, then dilute further into the reaction buffer to create 4X inhibitor solutions.

    • Prepare positive control (no inhibitor) and negative control (no enzyme) wells.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the 4X inhibitor solution (or control).

    • Add 10 µL of the 2X TKX enzyme solution to all wells except the negative control.

    • Initiate the reaction by adding 5 µL of the 2X substrate/ATP mix.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete any remaining ATP.

    • Add 40 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Analysis:

    • Read the luminescence on a plate reader.

    • Normalize the data using the positive (100% activity) and negative (0% activity) controls.

    • Plot the normalized activity versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[2]

Section 2: Cellular Target Engagement - Does 3-CIQ-6CA Hit TKX in a Living Cell?

Confirming that a compound inhibits a purified enzyme is a critical first step, but it doesn't prove the compound can reach and bind its target in the complex environment of a living cell.[3][4] Cellular target engagement assays are designed to provide this crucial piece of evidence.

Comparison of Target Engagement Methodologies
Assay Type Principle Advantages Disadvantages
Cellular Thermal Shift Assay (CETSA) Based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.Label-free; works with endogenous proteins; provides direct evidence of binding.Low throughput; requires specific antibodies for detection (Western Blot); not all proteins show a clear thermal shift.
NanoBRET™ Target Engagement Assay A proximity-based assay that measures compound binding to a target protein tagged with a NanoLuc® luciferase in live cells.High-throughput; quantitative; provides real-time binding kinetics in live cells.Requires genetic engineering of cells to express the tagged protein of interest.
Phospho-Flow Cytometry Measures the phosphorylation status of a direct downstream substrate of the target kinase in individual cells after inhibitor treatment.Provides single-cell resolution; can be multiplexed; works with endogenous proteins.Requires a highly specific phospho-antibody for the substrate; indirect measure of target binding.

Expert Recommendation: For definitive proof of intracellular binding, CETSA is an excellent choice as it is label-free and can be performed with the endogenous TKX protein. It directly answers the question of whether 3-CIQ-6CA engages its target in a physiological context.

Section 3: Pathway Validation - Does Target Engagement Translate to a Functional Outcome?

The final and most important step is to demonstrate that the engagement of TKX by 3-CIQ-6CA leads to the intended biological effect by modulating the downstream signaling pathway. This connects the biochemical and cellular binding data to the initial phenotypic observation (e.g., reduced cell proliferation).[5][6]

The TKX Signaling Pathway Hypothesis

Let's hypothesize that TKX is part of a canonical signaling pathway where it phosphorylates and activates a transcription factor, "TF-Alpha," which in turn drives the expression of a pro-proliferative gene, "Gene-P."

G cluster_pathway Hypothetical TKX Signaling Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor TKX Target Kinase X (TKX) Receptor->TKX Activates TF_Alpha TF-Alpha TKX->TF_Alpha Phosphorylates (pTF-Alpha) Gene_P Gene-P Expression TF_Alpha->Gene_P Activates Transcription Proliferation Cell Proliferation Gene_P->Proliferation Inhibitor 3-CIQ-6CA Inhibitor->TKX Inhibits

Sources

A Researcher's Guide to Evaluating PARP Inhibitors: A Comparative Framework for In Vitro and In Vivo Efficacy Using 3-Chloroisoquinoline-6-carboxylic acid as a Case Study

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals venturing into the promising field of PARP inhibitors, the journey from a novel chemical entity to a potential therapeutic is paved with rigorous evaluation. This guide provides a comprehensive framework for assessing the in vitro and in vivo efficacy of new potential PARP inhibitors, using the hypothetical case of 3-Chloroisoquinoline-6-carboxylic acid. While specific efficacy data for this particular compound is not yet publicly available, its isoquinoline core is a feature in some PARP-inhibiting molecules. This guide will, therefore, use it as a structural scaffold to illustrate the critical experimental pathways and data interpretation necessary for advancing a novel inhibitor.

The Central Role of PARP Inhibition in Oncology

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial components of the DNA single-strand break (SSB) repair machinery.[1][2] In cancer therapy, the inhibition of PARP has proven to be a groundbreaking strategy, especially for tumors harboring defects in homologous recombination (HR), a key pathway for double-strand break (DSB) repair.[3][4] This concept, known as synthetic lethality, is elegantly simple: when PARP is inhibited, unrepaired SSBs evolve into toxic DSBs during DNA replication.[4] In healthy cells, these DSBs are efficiently repaired by the HR pathway. However, in cancer cells with mutations in genes like BRCA1 or BRCA2, the HR pathway is compromised.[3][5] This leaves the cancer cells vulnerable and unable to repair the DSBs, leading to cell death.[4]

The success of approved PARP inhibitors like Olaparib and Niraparib has validated this approach, but the quest for new inhibitors with improved selectivity, potency, and the ability to overcome resistance mechanisms continues.[3][6][7]

Part 1: Establishing In Vitro Efficacy

The initial assessment of a potential PARP inhibitor begins with a series of in vitro assays designed to quantify its biochemical activity and its effect on cancer cells.

Biochemical Assays: Direct Measurement of PARP Inhibition

The first step is to determine if the compound directly inhibits the enzymatic activity of PARP1 and PARP2. Several robust methods are available:

  • ELISA-based Assays : These assays typically involve histone proteins coated on a plate. The PARP enzyme is added along with biotin-labeled NAD+, its substrate. The enzymatic activity results in the poly(ADP-ribosyl)ation (PARylation) of the histones, which is then detected using streptavidin-HRP.[1] A reduction in signal in the presence of the test compound indicates inhibition.

  • AlphaLISA® Assays : This homogeneous assay format involves a PARP enzyme, a biotinylated histone substrate, and NAD+.[1] The PARylation is detected by the addition of an ADP-ribose binding reagent linked to an acceptor bead and a streptavidin-conjugated donor bead.[1] Inhibition is measured by a decrease in the light signal.[1]

  • Fluorescence Polarization (FP) Assays : FP assays can be designed in a competitive binding format. A fluorescent probe containing a known PARP inhibitor (like Olaparib) binds to PARP, resulting in a high FP signal.[8] If the test compound competes for the same binding site, it displaces the probe, leading to a decrease in the FP signal.[8]

Table 1: Hypothetical In Vitro Biochemical Activity of this compound vs. Olaparib

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity (PARP2/PARP1)Assay Method
This compound5.23.80.73AlphaLISA®
Olaparib (Reference)1.91.50.79AlphaLISA®

This data is illustrative and not based on published results for this compound.

Cellular Assays: Assessing Biological Impact

Demonstrating enzymatic inhibition is crucial, but the ultimate goal is to kill cancer cells. Cellular assays are designed to measure the compound's effect in a more biologically relevant context.

  • Cell Viability and Proliferation Assays : The compound's ability to inhibit the growth of cancer cell lines is a primary indicator of its potential. Assays like the MTT or AlamarBlue assay are used to determine the concentration of the compound that inhibits cell growth by 50% (GI50).[9] It is critical to test this in a panel of cell lines, including those with and without HR deficiencies (e.g., BRCA1/2 mutations).

  • PARP Trapping Assays : Some of the most effective PARP inhibitors not only block PARP's enzymatic activity but also "trap" it on the DNA, creating a cytotoxic lesion.[6] This can be a more potent mechanism of cell killing than catalytic inhibition alone.[6] Specialized fluorescence-based assays can quantify the amount of PARP trapped at sites of DNA damage.[1]

  • DNA Damage and Apoptosis Assays : The induction of DSBs and subsequent apoptosis is the intended downstream effect of PARP inhibition in HR-deficient cells. These can be measured by staining for markers like γH2AX (a marker of DSBs) and cleaved caspase-3 (a marker of apoptosis), respectively, and quantifying them via immunofluorescence or flow cytometry.

Table 2: Hypothetical Cellular Activity of this compound

Cell LineBRCA StatusGI50 (µM)PARP Trapping (Relative to Olaparib)γH2AX Induction (Fold Change)
CAPAN-1BRCA2-mut0.81.28.5
MDA-MB-436BRCA1-mut1.11.17.9
MCF-7BRCA-wt>100.91.5

This data is illustrative and not based on published results for this compound.

Experimental Workflow for In Vitro Evaluation

In_Vitro_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays b_start Compound Synthesis (this compound) b_enz PARP1/PARP2 Enzymatic Assays (ELISA, AlphaLISA) b_start->b_enz b_bind PARP Binding Assays (Fluorescence Polarization) b_start->b_bind b_ic50 Determine IC50 Values & Selectivity b_enz->b_ic50 b_bind->b_ic50 c_panel Select Cancer Cell Line Panel (BRCA-mut vs BRCA-wt) b_ic50->c_panel Lead Compound Selection c_via Cell Viability Assays (MTT, AlamarBlue) c_panel->c_via c_trap PARP Trapping Assays c_panel->c_trap c_dna DNA Damage (γH2AX) & Apoptosis (Caspase-3) Assays c_panel->c_dna c_gi50 Determine GI50 & Assess Synthetic Lethality c_via->c_gi50 vivo_decision vivo_decision c_gi50->vivo_decision Proceed to In Vivo?

Caption: Workflow for the in vitro evaluation of a novel PARP inhibitor.

Part 2: Demonstrating In Vivo Efficacy

Positive in vitro data is a prerequisite for advancing a compound to in vivo studies. Animal models are indispensable for evaluating a drug's pharmacokinetics, pharmacodynamics, and anti-tumor efficacy in a whole-organism setting.

Preclinical Animal Models

The choice of animal model is critical for obtaining clinically relevant data.

  • Cell Line-Derived Xenografts (CDX) : These models are created by subcutaneously injecting human cancer cell lines into immunodeficient mice. They are useful for initial efficacy studies and are relatively straightforward to establish.[6]

  • Patient-Derived Xenografts (PDX) : PDX models involve implanting tumor fragments from a patient directly into immunodeficient mice.[10] These models are considered more clinically relevant as they better recapitulate the heterogeneity and microenvironment of human tumors.[10]

  • Genetically Engineered Mouse Models (GEMMs) : GEMMs are mice that have been engineered to carry specific cancer-causing mutations, such as in the Brca1 or Brca2 genes.[5] These models develop tumors spontaneously in the correct tissue context and are invaluable for studying tumor development and response to therapy in an immunocompetent host.[5]

Key In Vivo Experiments
  • Maximum Tolerated Dose (MTD) Studies : Before efficacy studies, it is essential to determine the MTD of the compound to establish a safe and effective dosing regimen.[6]

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies : PK studies measure the absorption, distribution, metabolism, and excretion (ADME) of the drug, determining parameters like plasma and tumor exposure.[6] PD studies assess the biological effect of the drug on its target in the tumor tissue, for instance, by measuring the inhibition of PARP activity in tumor biopsies.

  • Anti-Tumor Efficacy Studies : In these studies, tumor-bearing mice are treated with the compound, a vehicle control, and often a standard-of-care comparator (e.g., Olaparib). Tumor growth is monitored over time, and key endpoints include tumor growth inhibition (TGI) and tumor regression.[6]

Table 3: Hypothetical In Vivo Efficacy of this compound in a BRCA1-mutant PDX Model

Treatment Group (daily dosing)Mean Tumor Volume Change (%)Tumor Growth Inhibition (TGI) (%)Body Weight Change (%)
Vehicle Control+250-+2
This compound (50 mg/kg)-40 (regression)140-5
Olaparib (100 mg/kg)-25 (regression)125-4

This data is illustrative and not based on published results for this compound.

Experimental Workflow for In Vivo Evaluation

In_Vivo_Workflow cluster_setup Model Setup & Dosing cluster_efficacy Efficacy Study v_start Select Animal Model (e.g., BRCA-mut PDX) v_mtd Determine Maximum Tolerated Dose (MTD) v_start->v_mtd v_pkpd Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies v_mtd->v_pkpd e_groups Establish Treatment Groups (Vehicle, Test Compound, Comparator) v_pkpd->e_groups Establish Dosing Regimen e_treat Administer Treatment & Monitor Tumor Volume e_groups->e_treat e_measure Measure Tumor Growth Inhibition (TGI) & Body Weight e_treat->e_measure e_biopsy Collect Tumors for Biomarker Analysis (PD) e_treat->e_biopsy final_analysis final_analysis e_measure->final_analysis Data Analysis & Go/No-Go Decision

Caption: Workflow for the in vivo evaluation of a novel PARP inhibitor.

Conclusion

The evaluation of a novel PARP inhibitor like this compound requires a systematic and multi-faceted approach. By progressing from targeted biochemical assays to complex cellular and whole-organism models, researchers can build a comprehensive data package that elucidates the compound's mechanism of action, potency, and potential as a therapeutic agent. The methodologies and frameworks presented in this guide offer a robust pathway for navigating the preclinical development of the next generation of PARP inhibitors, with the ultimate goal of bringing more effective treatments to cancer patients.

References

  • Basilio, P. (2017). PARP inhibitor shows efficacy in new animal models for triple-negative breast cancer. MDLinx.
  • BPS Bioscience. (n.d.). PARP Assays. Available at: [Link]

  • Sun, K., et al. (n.d.). A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. National Institutes of Health. Available at: [Link]

  • Gogola, E., Rottenberg, S., & Jonkers, J. (2019). Resistance to PARP Inhibitors: Lessons from Preclinical Models of BRCA-Associated Cancer. Annual Review of Cancer Biology. Available at: [Link]

  • BMG LABTECH. (n.d.). PARP assay for inhibitors. Available at: [Link]

  • Priceman, S. J., et al. (2014). Abstract B23: Preclinical evaluation of a PARP inhibitor in mice representing genetically different subtypes of pancreatic cancers. Molecular Cancer Research. Available at: [Link]

  • Farkas, E., et al. (n.d.). Efficacy of Clinically Used PARP Inhibitors in a Murine Model of Acute Lung Injury. PMC. Available at: [Link]

  • Golan, T., et al. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. PMC - NIH. Available at: [Link]

  • BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. Available at: [Link]

  • BPS Bioscience. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube. Available at: [Link]

  • Timofeeva, O. A., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. National Institutes of Health. Available at: [Link]

  • Li, Y., et al. (n.d.). Co-Inhibition of PARP and STAT3 as a Promising Approach for Triple-Negative Breast Cancer. MDPI. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Chloroisoquinoline Carboxylic Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Chloroisoquinoline carboxylic acids are a class of heterocyclic compounds of significant interest to the pharmaceutical and agrochemical industries. The isoquinoline core is a "privileged scaffold" found in numerous bioactive natural products and synthetic drugs, including the vasodilator papaverine and the antihypertensive agent debrisoquine.[1] The addition of chloro and carboxylic acid functionalities provides critical handles for modulating physicochemical properties, improving target binding affinity, and enabling further chemical diversification.

Given their importance, the efficient and regioselective synthesis of these molecules is a critical challenge for medicinal and process chemists. This guide provides an in-depth comparison of the primary synthetic strategies, balancing classical, time-tested reactions with modern, catalytic alternatives. We will delve into the mechanistic underpinnings of each route, provide field-proven experimental protocols, and offer a decision-making framework to assist researchers in selecting the optimal pathway for their specific target molecule.

Part 1: Classical Synthesis Routes

Classical methods, developed in the late 19th and early 20th centuries, remain relevant for their reliability and scalability with specific substitution patterns. However, they often require harsh conditions and may have limited functional group tolerance.

The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis, involving the intramolecular electrophilic cyclization of a β-arylethylamide using a strong dehydrating agent, typically phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[2][3] The reaction initially forms a 3,4-dihydroisoquinoline, which is then dehydrogenated (aromatized) to the final isoquinoline product.[1][4]

The reaction proceeds via an intramolecular electrophilic aromatic substitution. The electron-donating or -withdrawing nature of substituents on the phenyl ring significantly impacts the reaction's feasibility and regioselectivity. For chloroisoquinoline synthesis, the chloro-substituent is deactivating, often necessitating more forceful reaction conditions.[4] The position of the carboxylic acid is critical; it is typically introduced before the cyclization or on a precursor molecule.

Bischler_Napieralski Bischler-Napieralski Reaction Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products Amide β-Arylethylamide Intermediate1 Iminyl Phosphate Ester Amide->Intermediate1 + POCl₃ POCl3 POCl₃ (Dehydrating Agent) Intermediate2 Nitrilium Ion Intermediate1->Intermediate2 - (OPOCl₂)⁻ Dihydroisoquinoline 3,4-Dihydroisoquinoline Intermediate2->Dihydroisoquinoline Intramolecular Electrophilic Substitution Isoquinoline Isoquinoline Dihydroisoquinoline->Isoquinoline Oxidation (e.g., Pd/C) Oxidation [O]

Caption: Mechanism of the Bischler-Napieralski reaction.

  • Reaction: Cyclization of N-[2-(3-chlorophenyl)ethyl]acetamide

  • Step 1: Setup: To a flame-dried 100 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the N-[2-(3-chlorophenyl)ethyl]acetamide (5.0 g, 25.3 mmol).

  • Step 2: Reagent Addition: Add anhydrous toluene (50 mL) followed by the slow, dropwise addition of phosphorus oxychloride (POCl₃, 7.0 mL, 75.9 mmol) at 0 °C.

    • Scientist's Note: POCl₃ is both the solvent and the dehydrating Lewis acid. Anhydrous conditions are critical to prevent quenching of the reagent. The reaction is exothermic, necessitating slow addition at reduced temperature.

  • Step 3: Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Step 4: Quenching & Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (100 g). Basify the aqueous solution to pH 8-9 with concentrated ammonium hydroxide.

    • Scientist's Note: The quench must be performed slowly and with vigorous stirring as it is highly exothermic. Basification neutralizes the acidic medium and precipitates the free base product.

  • Step 5: Extraction & Purification: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 1-methyl-6-chloro-3,4-dihydroisoquinoline can be purified by column chromatography or crystallization.

  • Step 6: Aromatization: The resulting dihydroisoquinoline is then aromatized by heating with 10% Pd/C in a high-boiling solvent like decalin to yield 1-methyl-6-chloroisoquinoline.

The Pomeranz-Fritsch Reaction

This reaction provides access to isoquinolines unsubstituted at the C1 position. It involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of an aromatic aldehyde with 2,2-diethoxyethylamine.[5][6][7]

The reaction proceeds in two main stages: formation of the Schiff base (benzalaminoacetal) and its subsequent acid-catalyzed cyclization.[8][9] The strength of the acid is a critical parameter, with concentrated sulfuric acid being traditional, though other Lewis acids can be employed.[5][8] The presence of a deactivating chloro group on the benzaldehyde precursor generally requires stronger acidic conditions for cyclization.

Pomeranz_Fritsch Pomeranz-Fritsch Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aromatic Aldehyde Acetal Benzalaminoacetal (Schiff Base) Aldehyde->Acetal + Amine, -H₂O Amine 2,2-Dialkoxy- ethylamine Cyclized Cyclized Intermediate Acetal->Cyclized + H⁺ (strong acid) Isoquinoline Isoquinoline Cyclized->Isoquinoline Elimination of 2x ROH

Caption: Simplified mechanism of the Pomeranz-Fritsch reaction.

Part 2: Modern Transition-Metal Catalyzed Routes

The last two decades have seen a surge in the development of transition-metal-catalyzed methods, particularly those involving palladium (Pd), rhodium (Rh), and copper (Cu).[10][11][12] These reactions offer milder conditions, superior functional group tolerance, and novel pathways for constructing the isoquinoline core, often with high atom economy.[13]

C-H Activation/Annulation Strategies

Direct C-H activation has emerged as a powerful tool for building heterocyclic systems.[14] In this approach, a C-H bond on an aromatic precursor is activated by a transition metal, followed by annulation (ring-forming reaction) with a coupling partner like an alkyne or alkene.[15][13][16]

A common strategy involves the use of a directing group on the aromatic substrate (e.g., an amide or oxime) which coordinates to the metal center and positions it to selectively activate a specific ortho C-H bond. This forms a metallacyclic intermediate, which then undergoes insertion of an alkyne, followed by reductive elimination to furnish the isoquinolone product.[15][13] The carboxylic acid group can often be incorporated into the alkyne coupling partner or be present on the aromatic ring, provided it is compatible with the catalytic system.

CH_Activation Generalized C-H Activation/Annulation Workflow Start Substituted Benzamide (with Directing Group) Metallacycle Formation of Metallacycle (C-H Activation) Start->Metallacycle + Catalyst Catalyst Transition Metal Catalyst (e.g., [RhCp*Cl₂]₂ or Pd(OAc)₂) ReductiveElimination Reductive Elimination Catalyst->ReductiveElimination Catalyst Regeneration Alkyne Substituted Alkyne (e.g., with COOR group) Insertion Coordinative Insertion of Alkyne Metallacycle->Insertion + Alkyne Insertion->ReductiveElimination Product Substituted Isoquinolone ReductiveElimination->Product

Caption: A workflow for C-H activation/annulation synthesis.

  • Reaction: Annulation of N-methoxybenzamide with ethyl propiolate.

  • Step 1: Setup: In a nitrogen-filled glovebox, add N-methoxy-4-chlorobenzamide (0.5 mmol), [RhCp*Cl₂]₂ (5 mol%), and AgSbF₆ (20 mol%) to a screw-cap vial.

    • Scientist's Note: Rhodium is the active catalyst for C-H activation. The silver salt acts as a halide scavenger to generate the active cationic Rh(III) species. Rigorously inert conditions are essential for catalyst stability and activity.

  • Step 2: Reagent Addition: Add anhydrous 1,2-dichloroethane (DCE) (2.0 mL) followed by ethyl propiolate (1.5 mmol).

  • Step 3: Reaction: Seal the vial and heat the mixture at 80 °C for 12 hours.

  • Step 4: Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the metal salts.

  • Step 5: Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to yield the corresponding chloroisoquinolone carboxylate. The N-methoxy group is cleaved under the reaction conditions.

Part 3: Comparative Analysis and Route Selection

Choosing the optimal synthetic route depends on several factors: the desired substitution pattern (regioselectivity), the availability and cost of starting materials, the scale of the synthesis, and the tolerance for harsh versus mild reaction conditions.

Quantitative Data Summary
FeatureBischler-NapieralskiPomeranz-FritschC-H Activation/Annulation
Typical Conditions Harsh (Refluxing POCl₃, PPA)Harsh (Conc. H₂SO₄)Mild to Moderate (40-120 °C)
Key Precursors β-arylethylamideAromatic aldehyde, aminoacetalBenzamide, alkyne/alkene
C1 Substitution Yes (from amide)NoYes (from alkyne)
Functional Group Tolerance PoorPoor to ModerateGood to Excellent
Typical Yields 40-70%20-60%60-95%
Atom Economy LowLowHigh
Scalability Well-establishedModerateCatalyst cost can be a factor
Decision-Making Workflow

To aid in selecting the most appropriate synthetic strategy, consider the following workflow:

Decision_Tree Route Selection for Chloroisoquinoline Carboxylic Acids Start Target Molecule Defined? Q1 Is C1-substitution required? Start->Q1 Q2 Are precursors readily available? Q1->Q2 Yes PF Consider Pomeranz-Fritsch Q1->PF No Q3 Are sensitive functional groups present? Q2->Q3 Yes Reassess Reassess Precursor Synthesis Q2->Reassess No BN Consider Bischler-Napieralski Q3->BN No CHA Consider C-H Activation Q3->CHA Yes

Caption: Decision workflow for selecting a synthetic route.

Conclusion

The synthesis of chloroisoquinoline carboxylic acids can be approached through several distinct strategies. Classical methods like the Bischler-Napieralski and Pomeranz-Fritsch reactions offer robust, scalable routes for specific substitution patterns, though often at the cost of harsh conditions and limited functional group compatibility. In contrast, modern transition-metal-catalyzed C-H activation methods provide a more versatile, atom-economical, and milder alternative, enabling the construction of highly functionalized isoquinolones with excellent yields and regioselectivity.[17]

The choice of method is not merely academic; it has profound implications for the efficiency of drug discovery and development programs. By understanding the mechanistic nuances, advantages, and limitations of each route, the modern chemist is well-equipped to make an informed decision, accelerating the path from a synthetic concept to a valuable molecule.

References

  • Title: Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation Source: MDPI URL: [Link]

  • Title: C–H Activation Guided by Aromatic N–H Ketimines: Synthesis of Functionalized Isoquinolines Using Benzyl Azides and Alkynes Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates Source: PMC - NIH URL: [Link]

  • Title: Synthesis, Reactions and Medicinal Uses of Isoquinoline Source: Pharmaguideline URL: [Link]

  • Title: Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications Source: International Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes Source: RSC Advances URL: [Link]

  • Title: A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters Source: Journal of Organic and Pharmaceutical Chemistry URL: [Link]

  • Title: Bischler–Napieralski reaction Source: Wikipedia URL: [Link]

  • Title: Recent advances in transition metal-catalyzed reactions of chloroquinoxalines: Applications in bioorganic chemistry Source: PubMed URL: [Link]

  • Title: Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review Source: PMC - PubMed Central URL: [Link]

  • Title: Bischler-Napieralski Reaction: Examples & Mechanism Source: NROChemistry URL: [Link]

  • Title: Bischler napieralski reaction Source: Slideshare URL: [Link]

  • Title: Pomeranz-Fritsch Reaction Source: Name-Reaction.com URL: [Link]

  • Title: Synthesis of isoquinolines by transition‐metal‐catalyzed C−H activation. Source: ResearchGate URL: [Link]

  • Title: Pomeranz–Fritsch reaction Source: Wikipedia URL: [Link]

  • Title: The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction Source: Organic Reactions URL: [Link]

  • Title: Pomerantz-Fritsch synthesis of isoquinolines Source: Química Organica.org URL: [Link]

  • Title: Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs Source: MDPI URL: [Link]

Sources

A Comparative Analysis of Quinoline-3-Carboxylic Acids and the Elusive 3-Chloroisoquinoline-6-carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the biological activities of quinoline-3-carboxylic acids and investigates the current scientific understanding of 3-Chloroisoquinoline-6-carboxylic acid. This document aims to synthesize available data, offer insights into experimental design, and highlight areas for future research.

Introduction: Two Heterocyclic Scaffolds with Therapeutic Potential

The quinoline and isoquinoline ring systems are privileged scaffolds in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide array of biological activities. The addition of a carboxylic acid moiety at the 3-position of the quinoline ring has given rise to a class of compounds with significant therapeutic interest, particularly in the realms of oncology and inflammatory diseases. In contrast, the biological profile of this compound remains largely uncharted in publicly accessible scientific literature. This guide will first delve into the established biological evaluations of quinoline-3-carboxylic acids, supported by experimental data, and then address the current knowledge gap concerning its isoquinoline analogue.

Quinoline-3-Carboxylic Acids: A Profile of Diverse Biological Activities

Quinoline-3-carboxylic acid derivatives have been the subject of numerous studies, revealing a spectrum of biological effects. Key areas of investigation include their anticancer and anti-inflammatory properties.

Antiproliferative and Cytotoxic Effects

A significant body of research has focused on the potential of quinoline-3-carboxylic acids as anticancer agents. Studies have demonstrated that these compounds can exhibit potent cytotoxic effects against various cancer cell lines.

Key Findings:

  • Selective Cytotoxicity: Certain 2,4-disubstituted quinoline-3-carboxylic acid derivatives have shown selective and potent inhibition of cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myelogenous leukemia), while exhibiting lower toxicity towards non-cancerous cell lines like HEK293.[1] This selectivity is a crucial aspect of modern anticancer drug development, aiming to minimize off-target effects.

  • Mechanism of Action: The anticancer mechanism of some quinoline-3-carboxylic acid derivatives is believed to involve the targeting of DNA. In-silico studies suggest that these compounds may act as DNA minor groove-binding agents, interfering with DNA replication and transcription in cancer cells.

Inhibition of Protein Kinase CK2

Protein kinase CK2 is a serine/threonine kinase that is often overexpressed in cancer cells and plays a critical role in cell growth, proliferation, and survival. Consequently, it has emerged as a promising target for cancer therapy.

Key Findings:

  • Potent Inhibition: A variety of quinoline-3-carboxylic acid derivatives have been synthesized and identified as potent inhibitors of protein kinase CK2.[2]

  • Structure-Activity Relationship (SAR): Studies have revealed that substitutions on the quinoline ring significantly influence the inhibitory activity. For instance, the position and nature of substituents can dictate the potency of CK2 inhibition, with some derivatives exhibiting IC50 values in the sub-micromolar range.

The Enigma of this compound

Despite the well-documented biological activities of the quinoline-3-carboxylic acid scaffold, a thorough investigation of the biological profile of this compound is strikingly absent from the current body of scientific literature. Extensive searches of chemical and biological databases, patent literature, and medicinal chemistry publications have not yielded any specific experimental data regarding its biological activity, such as IC50 values, enzyme inhibition profiles, or cytotoxicity data.

The structural similarity to the quinoline-3-carboxylic acids suggests that this compound could potentially exhibit interesting biological properties. The presence of the chlorine atom and the altered position of the nitrogen atom in the isoquinoline ring system would undoubtedly influence its physicochemical properties and its interaction with biological targets. However, without experimental validation, any proposed activities remain purely speculative.

A Call for Future Research: Charting Unexplored Chemical Space

The lack of biological data for this compound represents a significant knowledge gap and a compelling opportunity for future research. Scientists are encouraged to undertake a systematic biological evaluation of this compound.

Proposed Experimental Workflow for the Biological Evaluation of this compound

For researchers interested in exploring the potential of this compound, a logical and comprehensive experimental workflow is proposed below. This workflow is designed to be a self-validating system, ensuring the generation of robust and reliable data.

Caption: A proposed experimental workflow for the comprehensive biological evaluation of this compound.

Detailed Experimental Protocols
  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7, K562, A549, HCT116) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and a reference compound (e.g., a known cytotoxic agent) in the culture medium. Add the diluted compounds to the respective wells and incubate for 72 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

  • Reaction Mixture: Prepare a reaction mixture containing recombinant human CK2 enzyme, a specific peptide substrate (e.g., RRRADDSDDDDD), and ATP in a kinase buffer.

  • Inhibitor Addition: Add varying concentrations of this compound or a known CK2 inhibitor (as a positive control) to the reaction mixture.

  • Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 30 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay that quantifies the amount of ATP remaining in the well.

  • Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value.

Conclusion: Bridging the Knowledge Gap

While quinoline-3-carboxylic acids have demonstrated a rich and diverse range of biological activities, particularly in the context of cancer and inflammation, this compound remains a largely unexplored entity. This guide has summarized the existing knowledge on the former and highlighted the significant lack of data for the latter. The provided experimental framework offers a roadmap for researchers to systematically investigate the biological potential of this compound. Such studies are crucial to unlock the therapeutic potential of this and other under-investigated heterocyclic compounds, ultimately contributing to the development of novel therapeutic agents.

References

  • Substituted isoquinolines and quinazolines as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha. Journal of Medicinal Chemistry. DOI: 10.1021/jm9805900. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters. DOI: 10.1021/acsmedchemlett.9b00531. [Link]

  • Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Molecules. DOI: 10.3390/molecules26092609. [Link]

  • Synthesis and Biological Activity Evaluation of Benzothiazole-Isoquinoline Derivatives. Molecules. DOI: 10.3390/molecules30153487. [Link]

  • This compound | CAS 1256794-71-4. Molbase. [Link]

  • Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. Molecules. DOI: 10.3390/molecules28031269. [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry. DOI: 10.1080/14756366.2016.1222584. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry. DOI: 10.1039/D1RA01480C. [Link]

  • 3-Chloro-6-methoxy-isoquinoline-1-carboxylic acid. PubChem. [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry. DOI: 10.2174/1871520620999201124214112. [Link]

  • Process for the preparation of a quinoline carboxylic acid.
  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry. DOI: 10.1155/2022/8652723. [Link]

  • Methods for synthesis of amino-tetrahydroisoquinoline-carboxylic acids.
  • Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie. DOI: 10.1002/1521-4184(200212)335:9<403::AID-ARDP403>3.0.CO;2-9. [Link]

  • 1 2 3 4-tetrahydro-isoquinoline 1-carboxylic acids.
  • 6-Chloroquinoline-3-carboxylic acid. Amerigo Scientific. [Link]

  • 6-Chloroquinoline-3-carboxylic acid. PubChem. [Link]

  • Process for producing tetrahydroisoquinoline-3-carboxylic acid derivative.
  • Process for the preparation of optically active 3-azido-carboxylic acid.

Sources

A Researcher's Guide to Determining the Kinase Selectivity Profile of 3-Chloroisoquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the interaction of novel small molecules with the human kinome is a critical step in preclinical assessment. This guide provides a comprehensive framework for evaluating the kinase selectivity profile of a novel compound, using 3-Chloroisoquinoline-6-carboxylic acid as a primary example. While direct kinase screening data for this specific molecule is not publicly available, its structural similarity to other kinase-inhibiting quinoline and isoquinoline derivatives suggests the potential for interaction with various kinases. This guide will therefore focus on the methodology for generating and interpreting such a profile, providing the experimental and analytical tools necessary for its characterization.

Introduction: The Rationale for Kinase Profiling

The isoquinoline and quinoline scaffolds are privileged structures in medicinal chemistry, known to interact with the ATP-binding site of numerous kinases. For instance, derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2[1][2]. Similarly, certain quinazoline-based carboxylic acids have shown inhibitory activity against Aurora A kinase[3][4]. Given these precedents, this compound (CAS 1256794-71-4) warrants a thorough investigation of its kinase selectivity to uncover potential therapeutic applications or off-target effects.

A comprehensive kinase selectivity profile serves multiple purposes:

  • Target Identification: Unveiling the primary kinase targets of a novel compound.

  • Off-Target Effects: Identifying unintended interactions that could lead to toxicity.

  • Structure-Activity Relationship (SAR): Guiding the chemical optimization process to enhance potency and selectivity.

  • Mechanism of Action: Elucidating the biological pathways modulated by the compound.

This guide will detail a robust, industry-standard methodology for generating a kinase selectivity profile, focusing on a widely used luminescence-based assay.

Experimental Workflow for Kinase Selectivity Profiling

The following protocol outlines a typical workflow for assessing the inhibitory activity of a test compound, such as this compound, against a panel of kinases. The ADP-Glo™ Kinase Assay is used here as an example due to its high sensitivity and broad applicability across the kinome[5].

Overall Experimental Design

The process involves incubating the test compound with a panel of purified kinases, their respective substrates, and ATP. The assay measures the amount of ADP produced, which is directly proportional to kinase activity. A reduction in ADP formation in the presence of the compound indicates inhibition.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Dilution (this compound) reaction_setup Dispense Reagents into 384-well Plate (Compound, Kinase, Substrate/ATP) compound_prep->reaction_setup kinase_prep Kinase Panel Preparation (Kinase Working Stocks) kinase_prep->reaction_setup substrate_prep Substrate/ATP Preparation (ATP/Substrate Working Stocks) substrate_prep->reaction_setup incubation Kinase Reaction Incubation (60 min at Room Temp) reaction_setup->incubation adp_glo_reagent Add ADP-Glo™ Reagent (Terminate kinase reaction, deplete ATP) incubation->adp_glo_reagent adp_glo_incubation Incubation (40 min) adp_glo_reagent->adp_glo_incubation detection_reagent Add Kinase Detection Reagent (Convert ADP to ATP, generate light) adp_glo_incubation->detection_reagent luminescence_incubation Incubation (30 min) detection_reagent->luminescence_incubation read_plate Read Luminescence luminescence_incubation->read_plate data_norm Normalize Data (% Inhibition) read_plate->data_norm ic50_calc IC50 Curve Fitting (Dose-Response) data_norm->ic50_calc selectivity_score Calculate Selectivity Score ic50_calc->selectivity_score profile_viz Visualize Profile (Heatmap/Tree-map) selectivity_score->profile_viz caption Figure 1. Experimental workflow for kinase selectivity profiling.

Caption: Figure 1. High-level workflow for kinase selectivity profiling.

Detailed Step-by-Step Protocol (Adapted from Promega Technical Manuals)[6][7][8]

Materials:

  • This compound (or other test compound) dissolved in DMSO.

  • Kinase Selectivity Profiling System (e.g., Promega's Kinase Strips).

  • ADP-Glo™ Kinase Assay reagents.

  • White, 384-well assay plates.

  • Multichannel pipettes or automated liquid handler.

  • Plate-reading luminometer.

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • For an initial single-point screen, create a working solution that, when added to the assay, results in a final concentration of 1 µM or 10 µM.

    • For dose-response curves, perform a serial dilution series (e.g., 10-point, 3-fold dilutions) from the stock solution in DMSO.

  • Reagent Preparation:

    • Prepare Kinase Working Stocks and ATP/Substrate Working Stocks according to the manufacturer's protocol. This typically involves a one-step dilution of the provided concentrated stocks[5].

  • Assay Plate Setup:

    • Dispense 1 µL of the diluted compound (or DMSO for vehicle control) into the appropriate wells of a 384-well plate.

    • Add 2 µL of the Kinase Working Stock to each well.

    • Initiate the kinase reaction by adding 2 µL of the corresponding ATP/Substrate Working Stock to each well. The total reaction volume is 5 µL.

  • Kinase Reaction:

    • Briefly mix the plate on a plate shaker.

    • Incubate the plate at room temperature (22–25°C) for 60 minutes[5].

  • Luminescence Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides luciferase and luciferin to produce a luminescent signal.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure luminescence using a plate-reading luminometer.

Data Analysis and Interpretation

Calculating Percent Inhibition

The raw luminescence data is first converted to percent inhibition relative to control wells.

Controls:

  • High Control (0% Inhibition): Kinase + Substrate + ATP + DMSO (no compound). Represents maximum kinase activity.

  • Low Control (100% Inhibition): Kinase + Substrate (no ATP or no kinase). Represents background signal.

The percent activity and percent inhibition are calculated as follows:

Percent Activity = (Luminescence_Sample / Luminescence_High_Control) * 100 Percent Inhibition = 100 - Percent Activity

Dose-Response Analysis and IC50 Determination

For kinases that show significant inhibition in the single-point screen (e.g., >50% inhibition), a full dose-response curve is generated. The resulting data is plotted with inhibitor concentration on the x-axis (log scale) and percent inhibition on the y-axis. A nonlinear regression (sigmoidal dose-response) is used to calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Quantifying Selectivity

Several metrics can be used to quantify the selectivity of a compound[6].

  • Selectivity Score (S-score): This score divides the number of kinases inhibited above a certain threshold (e.g., >90% at 1 µM) by the total number of kinases tested. A lower score indicates higher selectivity.

  • Gini Coefficient: A measure of population inequality that can be adapted to kinase inhibition data to represent binding promiscuity. A score of 0 represents uniform inhibition across all kinases, while a score approaching 1 indicates highly selective inhibition.

The relationship between these analytical steps can be visualized as a logical flow.

G raw_data Raw Luminescence Data percent_inhibition Calculate Percent Inhibition raw_data->percent_inhibition controls Control Data (High/Low Signals) controls->percent_inhibition single_point Single-Point Screen Analysis (e.g., at 1µM) percent_inhibition->single_point hit_selection Identify 'Hits' (e.g., >50% Inhibition) single_point->hit_selection dose_response Dose-Response Curve Analysis ic50 Determine IC50 Values dose_response->ic50 hit_selection->dose_response selectivity_metrics Calculate Selectivity Metrics (S-Score, Gini Coefficient) ic50->selectivity_metrics profile_report Generate Selectivity Profile Report selectivity_metrics->profile_report

Caption: Figure 2. Logical flow of data analysis for kinase profiling.

Hypothetical Comparison and Interpretation

While we lack specific data for this compound, we can create a hypothetical data table to illustrate how results would be presented and compared. Let's imagine a screen against a small, representative panel of kinases.

Table 1: Hypothetical Kinase Inhibition Data for this compound

Kinase TargetKinase Family% Inhibition @ 1µMIC50 (nM)
CK2A1 CMGC 98% 75
PIM1 CAMK 92% 150
CDK2CMGC45%>10,000
MAPK1 (ERK2)CMGC15%>10,000
AURKA Other 85% 450
EGFRTK5%>10,000
SRCTK12%>10,000
AKT1AGC25%>10,000

In this hypothetical scenario, this compound is a potent inhibitor of CK2A1 and PIM1, with moderate activity against AURKA. This profile would suggest a multi-kinase inhibitor with a preference for specific members of the CMGC and CAMK families. This information would be invaluable for guiding subsequent cell-based assays to investigate the compound's effect on pathways regulated by these kinases.

Conclusion

Determining the kinase selectivity profile is a cornerstone of modern drug discovery. Although specific experimental data for this compound is not yet in the public domain, this guide provides the scientific community with a robust, detailed, and actionable framework for its characterization. By following the outlined experimental protocols and data analysis workflows, researchers can effectively profile this and other novel compounds, paving the way for the discovery of new, selective, and potent kinase inhibitors.

References

  • Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays. Springer Protocols. (2016). [Link]

  • Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. ResearchGate. [Link]

  • This compound | CAS 1256794-71-4. Molbase. [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. ResearchGate. [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PubMed. [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. ResearchGate. [Link]

  • 3-Chloroisoquinoline | C9H6ClN | CID 640968. PubChem. [Link]

  • Nonclassical Biological Activities of Quinolone Derivatives. IntechOpen. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]

Sources

Validating Target Engagement of 3-Chloroisoquinoline-6-carboxylic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the unambiguous demonstration that a molecule interacts with its intended target within the complex milieu of a living cell is a cornerstone of a successful research program. This guide provides an in-depth, comparative analysis of robust methodologies for validating the cellular target engagement of novel small molecules, using 3-Chloroisoquinoline-6-carboxylic acid as our central compound of interest. While the specific targets of this compound are still under investigation, its quinoline core structure is a frequent motif in kinase inhibitors. Therefore, for the purpose of this illustrative guide, we will hypothesize that its primary mechanism of action is through the inhibition of a specific protein kinase, "Kinase X."

This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind selecting and executing the most appropriate target validation experiments. We will explore two powerful and complementary approaches: the Cellular Thermal Shift Assay (CETSA) and a chemical proteomics strategy utilizing Kinobeads. By comparing these orthogonal methods, we can build a compelling and multi-faceted case for the on-target activity of our compound.

The Imperative of Cellular Target Engagement

Biochemical assays using purified recombinant proteins are invaluable for initial hit identification and for determining intrinsic potencies. However, they do not recapitulate the intricate environment of a cell, where factors such as cell permeability, efflux pumps, intracellular competition with endogenous ligands (like ATP for kinases), and off-target effects can profoundly influence a compound's activity.[1][2] Validating target engagement in a cellular context is therefore a critical step to bridge the gap between biochemical potency and cellular efficacy.[1][2]

Method 1: Cellular Thermal Shift Assay (CETSA) - Monitoring Target Stabilization

The principle behind CETSA is elegantly simple: the binding of a ligand, such as our this compound, to its target protein often confers thermal stability.[3][4][5] This increased stability can be measured by heating intact cells or cell lysates to various temperatures and then quantifying the amount of the target protein that remains in the soluble fraction.[4][6] Unbound or less stable proteins will denature and aggregate at lower temperatures, while the ligand-bound protein will remain soluble at higher temperatures.[4][6]

CETSA Experimental Workflow

The workflow for a typical CETSA experiment is a multi-step process that requires careful optimization.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Sample Processing cluster_detection Detection & Analysis A 1. Seed and Culture Cells B 2. Treat with this compound or Vehicle A->B Incubate C 3. Aliquot and Heat Samples across a Temperature Gradient B->C Harvest & Aliquot D 4. Cell Lysis (e.g., Freeze-Thaw Cycles) C->D Cool E 5. Separate Soluble and Precipitated Fractions (Centrifugation) D->E F 6. Quantify Soluble Kinase X (e.g., Western Blot, ELISA, or Mass Spectrometry) E->F G 7. Plot Melt Curves and Determine Thermal Shift F->G Kinobeads_Workflow cluster_lysate_prep Lysate Preparation & Treatment cluster_pulldown Affinity Purification cluster_ms_prep Mass Spectrometry Sample Prep cluster_ms_analysis LC-MS/MS Analysis A 1. Prepare Cell Lysate B 2. Incubate Lysate with this compound or Vehicle A->B C 3. Add Kinobeads to Lysate B->C Competitive Binding D 4. Incubate to Allow Kinase Binding C->D E 5. Wash Beads to Remove Non-specific Binders D->E F 6. Elute Bound Proteins E->F G 7. Digest Proteins into Peptides (e.g., with Trypsin) F->G H 8. Analyze Peptides by LC-MS/MS G->H I 9. Quantify Protein Abundance and Determine IC50 H->I

Caption: Kinobeads Competition Binding Assay Workflow.

Detailed Kinobeads Protocol
  • Cell Lysate Preparation:

    • Culture and harvest cells as described for CETSA.

    • Lyse the cells in a non-denaturing lysis buffer containing phosphatase and protease inhibitors to preserve the native state of the kinases.

    • Clarify the lysate by centrifugation to remove insoluble material.

  • Competition Binding:

    • Aliquot the cell lysate.

    • Treat the aliquots with a range of concentrations of this compound and a vehicle control for 1 hour at 4°C.

  • Kinobeads Pulldown:

    • Add Kinobeads to each lysate sample and incubate with gentle rotation for 1-2 hours at 4°C to allow for the capture of kinases not bound by the free inhibitor.

    • Wash the beads several times with lysis buffer to remove unbound proteins.

  • Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads.

    • Perform in-solution or on-bead tryptic digestion of the eluted proteins to generate peptides.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the proteins in each sample. The relative abundance of each kinase is determined based on the intensity of its corresponding peptides.

    • Plot the percentage of remaining bound kinase for each concentration of the inhibitor relative to the vehicle control to generate dose-response curves and calculate the apparent IC50 value.

Data Interpretation and Comparison
Kinase TargetThis compound Apparent IC50 (µM)Known Kinase X Inhibitor Apparent IC50 (µM)
Kinase X 2.5 0.1
Kinase Y> 5015.2
Kinase Z15.8> 50

Advantages of Kinobeads:

  • Unbiased and Broad Profiling: This method can simultaneously assess the binding of a compound to hundreds of kinases expressed in the cell, providing a global view of selectivity. [7][8][9]* No Need for Specific Antibodies: The identification of targets is achieved through mass spectrometry, bypassing the need for target-specific antibodies.

  • Quantitative: Provides dose-response curves and apparent IC50 values for numerous targets in a single experiment. [7][9] Limitations of Kinobeads:

  • In Vitro Assay on Lysates: The assay is performed on cell lysates, not intact cells, so it does not directly account for cell permeability.

  • Competition-Based: It primarily detects compounds that bind to the same site as the ligands on the beads (typically the ATP-binding site for kinases). [8]Allosteric inhibitors may not be detected. [8]* Specialized Equipment: Requires access to sophisticated mass spectrometry instrumentation and expertise in proteomics data analysis.

Synthesizing the Evidence: A Multi-Pronged Approach

Neither CETSA nor the Kinobeads assay is infallible on its own. However, when used in concert, they provide a powerful and self-validating system for confirming the target engagement of this compound.

  • A positive CETSA result in intact cells would strongly suggest that the compound is cell-permeable and engages Kinase X in its native environment, leading to its stabilization.

  • A complementary Kinobeads experiment would not only confirm the interaction with Kinase X in a competitive binding format but also provide a broad selectivity profile against a large panel of other kinases.

If both assays converge on Kinase X as the primary target, it builds a very strong foundation for the compound's mechanism of action. Discrepancies between the results, on the other hand, can also be highly informative, perhaps suggesting an allosteric binding mode (if Kinobeads are negative but CETSA is positive) or poor cell permeability (if Kinobeads are positive but CETSA is negative).

References

  • Moustaqil, M., Gambin, Y., & Sierecki, E. (2020). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. International Journal of Molecular Sciences, 21(7), 2301. [Link]

  • (No author given). (n.d.). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. Sci-Hub. [No direct link available]
  • Robers, M. B., et al. (2020). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Chemical Biology, 15(7), 1896-1906. [Link]

  • Nuvisan. (n.d.). Enhance drug discovery with advanced biophysical techniques. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link]

  • (No author given). (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • Moustaqil, M., et al. (2020). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. International Journal of Molecular Sciences, 21(7), 2301. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]

  • Moustaqil, M., et al. (2020). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. International Journal of Molecular Sciences, 21(7), 2301. [Link]

  • Bantscheff, M., et al. (2011). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Biotechnology, 29(11), 1045-1051. [Link]

  • DiscoverX. (n.d.). Critical Needs in Cellular Target Engagement. [Link]

  • Robers, M. B., et al. (2020). Quantifying Target Occupancy of Small Molecules Within Living Cells. Annual Review of Biochemistry, 89, 435-460. [Link]

  • DiscoverX. (2017, May 18). Create Your Own Cellular Compound Target Engagement Assay. YouTube. [Link]

  • Laqtom, N. N., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Journal of the American Chemical Society, 144(37), 17015-17025. [Link]

  • Wikipedia. (n.d.). Thermal shift assay. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 3-Chloroisoquinoline-6-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling specialized compounds like 3-Chloroisoquinoline-6-carboxylic acid necessitates a clear and robust disposal protocol. This guide provides an in-depth, procedural framework for the proper disposal of this halogenated heterocyclic compound, ensuring compliance with safety standards and regulatory requirements.

Understanding the Compound: Hazard Profile of this compound

The presence of a chlorine atom classifies this compound as a halogenated organic, which requires specific disposal considerations to prevent the formation of persistent environmental pollutants.[5][6][7] Therefore, this compound should be handled as a hazardous substance, mandating the use of appropriate personal protective equipment (PPE), including chemical-resistant gloves, and safety goggles or a face shield.[3]

Core Disposal Protocol: A Step-by-Step Operational Plan

The proper disposal of this compound is a multi-step process that begins with waste identification and ends with professional collection. Adherence to these steps is critical for ensuring the safety of laboratory personnel and the protection of the environment.

Step 1: Waste Identification and Segregation

The first and most crucial step is the correct identification and segregation of the waste.[8] As a chlorinated organic compound, this compound waste must be collected separately from non-halogenated organic waste.[5][7][9] This is because halogenated compounds require specific incineration processes to prevent the release of harmful substances, and their disposal is often more costly.[6][7]

  • Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[5][9]

  • Rationale: Mixing halogenated and non-halogenated waste streams can contaminate large volumes of less hazardous waste, increasing disposal costs and environmental impact.[7]

Step 2: Container Selection and Labeling

All chemical waste must be stored in appropriate, compatible containers that are in good condition, free from leaks or cracks, and have a secure, tight-fitting lid.[10][11]

  • Action: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, for collecting this compound waste.

  • Labeling: The container must be clearly and accurately labeled.[8] Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[11][12] The label must include:

    • The words "Hazardous Waste."[11]

    • The full chemical name: "this compound." Avoid abbreviations or chemical formulas.[9][11]

    • An accurate list of all components and their approximate percentages if it is a mixed waste stream.[12]

    • The date of accumulation.[8]

    • The relevant hazard pictograms (e.g., irritant, health hazard, hazardous to the aquatic environment).

Step 3: Safe Storage in the Laboratory

Proper storage of hazardous waste is essential to prevent accidents and exposure.

  • Action: Store the waste container in a designated and secure satellite accumulation area within the laboratory.[6][13]

  • Best Practices:

    • Keep the waste container closed at all times, except when adding waste.[9][11]

    • Store the container in a well-ventilated area, such as a chemical fume hood, especially if volatile solvents are present in the waste mixture.[6]

    • Ensure the use of secondary containment, such as a spill tray, to capture any potential leaks.[10][11]

    • Segregate the halogenated waste container from incompatible materials, such as strong bases or oxidizing agents.[11]

Step 4: Disposal of Contaminated Materials and Empty Containers

Any materials that come into contact with this compound, such as gloves, paper towels, and glassware, must be treated as hazardous waste.

  • Solid Waste: Contaminated solid waste should be placed in a separate, clearly labeled hazardous waste bag or container.

  • Empty Containers: Original containers of this compound are not considered "empty" until they have been properly decontaminated.[14]

    • Action: Triple-rinse the empty container with a suitable solvent that can dissolve the compound.[11][14]

    • Crucial Point: The rinsate from this cleaning process is considered hazardous waste and must be collected and added to your halogenated organic waste stream.[11][14]

    • After triple-rinsing, the container can often be disposed of in the regular trash after removing or defacing the label, but always check with your institution's specific guidelines.[10][11]

Step 5: Arranging for Professional Disposal

Under no circumstances should this compound or its waste be disposed of down the sink or in the regular trash.[11][13]

  • Action: Partner with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[8]

  • Procedure: Follow your institution's procedures for waste pickup, which typically involves completing a chemical waste collection request form.[6] Ensure that all containers are properly labeled and sealed before collection.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table provides general guidelines for halogenated waste management.

ParameterGuidelineRationale
Waste Segregation Halogenated vs. Non-halogenatedDifferent disposal methods and costs.[7]
Container Labeling "Hazardous Waste" + Full Chemical NameRegulatory compliance and safety.[11]
Container Rinsing Triple-rinse with appropriate solventEnsures removal of hazardous residue.[11][14]
Rinsate Disposal Collect as hazardous wasteThe rinsate is contaminated and must be treated as such.[11][14]
Final Disposal Method Incineration by a licensed facilityThe recommended method for many organochlorine compounds.[15]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

DisposalWorkflow Disposal Workflow for this compound Start Waste Generation (this compound) IsLiquid Is the waste liquid? Start->IsLiquid IsSolid Is the waste solid (e.g., contaminated gloves)? IsLiquid->IsSolid No LiquidWaste Collect in labeled 'Halogenated Organic Waste' container IsLiquid->LiquidWaste Yes IsEmptyContainer Is it an empty container? IsSolid->IsEmptyContainer No SolidWaste Collect in labeled 'Contaminated Solid Waste' container IsSolid->SolidWaste Yes TripleRinse Triple-rinse with a suitable solvent IsEmptyContainer->TripleRinse Yes Store Store securely in Satellite Accumulation Area LiquidWaste->Store SolidWaste->Store CollectRinsate Collect rinsate as halogenated waste TripleRinse->CollectRinsate DisposeContainer Dispose of rinsed container per institutional policy TripleRinse->DisposeContainer CollectRinsate->LiquidWaste EHS Arrange for pickup by EHS or licensed disposal service Store->EHS End Proper Disposal EHS->End

Caption: Decision tree for the disposal of this compound waste.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the principles of scientific integrity and environmental responsibility.

References

  • How to Safely Dispose of Laboratory Waste? | Stericycle UK. (2024, October 24). Retrieved from [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. Retrieved from [Link]

  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). NSTA. Retrieved from [Link]

  • Hazardous Waste Disposal Procedures Handbook. Campus Safety Division - Lehigh University. Retrieved from [Link]

  • Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Hazardous Waste Segregation. Retrieved from [Link]

  • Quinoline for Synthesis Material Safety Data Sheet. Techno PharmChem. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. Retrieved from [Link]

  • Quinoline - Safety Data Sheet. Penta chemicals. (2025, May 13). Retrieved from [Link]

  • Halogenated Solvents in Laboratories. Campus Operations. Retrieved from [Link]

  • Safety Data Sheet: Quinoline. Chemos GmbH&Co.KG. Retrieved from [Link]

  • Organic Solvent Waste Disposal. Safety & Risk Services. Retrieved from [Link]

  • Material Safety Data Sheet. (2021, November 25). Retrieved from [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA. Retrieved from [Link]

  • EPA Hazardous Waste Codes. Retrieved from [Link]

  • Guidance Manual for Disposal of Chlorinated Water. Vita-D-Chlor. Retrieved from [Link]

  • Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines. US EPA. Retrieved from [Link]

  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. US EPA. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Chloroisoquinoline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of drug development and chemical synthesis requires not only scientific acumen but also an unwavering commitment to safety. When working with novel or specialized reagents like 3-Chloroisoquinoline-6-carboxylic acid, a proactive and informed approach to personal protection is paramount. This guide moves beyond a simple checklist, offering a detailed, science-backed framework for selecting, using, and disposing of Personal Protective Equipment (PPE). Our goal is to empower you, our fellow scientists, to handle this compound with the highest degree of confidence and safety.

Hazard Analysis: Understanding the Compound

  • Isoquinoline Moiety : Isoquinoline and its derivatives can be harmful if swallowed and toxic in contact with skin[1][2][3]. They may also cause skin and eye irritation[4][5][6].

  • Chlorinated Aromatic Structure : Halogenated aromatic hydrocarbons are known to be persistent and can be absorbed through the skin. Compounds like 3-Chloroisoquinoline are classified as causing skin, eye, and respiratory irritation[7][8].

  • Carboxylic Acid Group : Carboxylic acids can be corrosive, causing skin burns and serious eye damage[9][10].

Based on this analysis, we must assume this compound is, at a minimum, a skin and eye irritant, potentially corrosive, harmful if inhaled or absorbed through the skin, and may cause respiratory irritation. All handling procedures should reflect this elevated risk profile.

Primary Engineering Controls: Your First Line of Defense

Before any discussion of PPE, it is critical to emphasize that PPE is the last line of defense. The primary method for controlling exposure should always be engineering controls.

Certified Chemical Fume Hood: All weighing, handling, and manipulation of this compound, whether in solid or solution form, must be conducted inside a properly functioning and certified chemical fume hood. This is non-negotiable and serves to minimize inhalation exposure. Facilities storing or utilizing this material should also be equipped with an eyewash fountain and safety shower[5].

The PPE Ensemble: A Detailed, Layered Approach

A multi-layered approach to PPE is essential to create redundant barriers against exposure. The following table summarizes the required ensemble for handling this compound.

PPE Component Specification Rationale & Causality
Hand Protection Double-gloving with powder-free nitrile gloves. Inner glove cuff under the gown sleeve, outer glove cuff over the sleeve.Provides a robust barrier against dermal absorption. Nitrile offers good resistance to a range of organic chemicals, acids, and bases[11][12][13]. Double-gloving mitigates exposure from undetected pinholes or tears in the outer glove[14]. Powder-free gloves prevent aerosolization of the compound[14].
Eye & Face Protection Chemical safety goggles with side shields, worn in conjunction with a full-face shield.Protects against splashes and airborne particles. Standard safety glasses are insufficient. Goggles provide a seal around the eyes, and the face shield offers a secondary barrier for the entire face[4][15].
Body Protection Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., spunbond polypropylene) with long sleeves and tight-fitting elastic or knit cuffs.A standard cotton lab coat is not a sufficient barrier as it is absorbent. A low-permeability gown protects personal clothing and underlying skin from contamination[14]. The back-closing design minimizes the risk of frontal contamination during handling.
Respiratory Protection NIOSH-approved N95 or higher respirator (if handling fine powders outside of containment).Required when there is a risk of generating and inhaling fine dust, especially during weighing procedures if not performed in a powder containment hood. The choice of respirator depends on a formal risk assessment.

Procedural Discipline: Donning and Doffing Protocols

The sequence of putting on (donning) and taking off (doffing) PPE is as critical as the equipment itself to prevent cross-contamination.

Step-by-Step Donning Procedure
  • Preparation: Ensure all necessary PPE is available and inspected for defects. Confine long hair and remove loose jewelry[16].

  • Gown: Don the disposable gown, ensuring it is securely fastened at the back.

  • Respiratory Protection (if required): Don the respirator. Perform a seal check as per manufacturer instructions.

  • Eye and Face Protection: Put on safety goggles, followed by the face shield.

  • Gloves: Don the first pair of nitrile gloves, tucking the cuffs under the gown sleeves. Don the second, outer pair of gloves, pulling the cuffs over the gown sleeves to create a complete seal[14].

Step-by-Step Doffing & Disposal Procedure

This procedure should be performed in a designated area, moving from "contaminated" to "clean."

  • Outer Gloves: The outer gloves are considered the most contaminated. Remove them carefully, peeling them off from the cuff and turning them inside-out. Dispose of them in a designated hazardous waste container[17].

  • Gown and Inner Gloves: Unfasten the gown. Carefully pull it away from your body, touching only the inside. As you roll it forward, simultaneously pull off the inner gloves so they are contained within the rolled-up gown. Dispose of the bundle immediately in the designated hazardous waste container.

  • Exit Handling Area: Step away from the immediate handling area.

  • Face and Eye Protection: Remove the face shield, followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.

  • Respiratory Protection: Remove the respirator without touching the front. Dispose of it according to institutional policy.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE[18].

The following diagram illustrates the core workflow for safe handling and decontamination.

G Diagram 1: Safe Handling & Decontamination Workflow cluster_prep Preparation Phase cluster_decon Decontamination & Exit Phase A Enter Lab & Verify Fume Hood Operation B Inspect & Assemble Required PPE A->B C Don PPE (Correct Sequence) B->C D Handle 3-Chloroisoquinoline- 6-carboxylic acid C->D Proceed to Hood E Segregate & Secure Chemical Waste D->E Work Complete F Doff PPE at Designated Area (Outer Gloves First) E->F G Dispose of Contaminated PPE in Labeled Waste Bin F->G H Wash Hands Thoroughly G->H I Safe Exit H->I Exit Laboratory

Caption: Workflow for safe handling of this compound.

Emergency Procedures and Disposal

Accidental Exposure:

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing[3][4]. Seek immediate medical attention[1].

  • Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open[4][5]. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention[3][4].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[5].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[1][3].

Spill Cleanup: Small spills should be handled only by trained personnel wearing the full PPE ensemble described above. Clean up spills immediately using dry, inert absorbent material (e.g., sand, vermiculite). Avoid generating dust[4]. Collect the absorbed material and spill debris into a suitable, labeled container for hazardous waste disposal[4][5].

Waste Disposal: All contaminated PPE (gloves, gowns, shoe covers) and spill cleanup materials must be disposed of as hazardous chemical waste.[3][19]. Leave chemicals in their original containers and do not mix with other waste[1]. Follow all local, state, and federal regulations for hazardous waste disposal.

References

  • Gloves - Tables of Properties and Resistances. University of Wisconsin-Madison. [Link]

  • Glove Selection Examples of Chemical Resistance of Common Glove Materials. Oregon State University. [Link]

  • OSHA Glove Selection Chart - Environmental Health and Safety. University of Texas at Austin. [Link]

  • Personal Protective Equipment (PPE) - CHEMM. U.S. Department of Health & Human Services. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products. [Link]

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]

  • Safety data sheet - CPAChem. CPAChem. [Link]

  • Safety Data Sheet - RecSupply. RecSupply. [Link]

  • Material Guide For Chemical and Liquid Resistant Gloves. Enviro Safety Products. [Link]

  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. International Enviroguard. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Utah State University. [Link]

  • Topic 1: Safety in the Organic Chemistry Laboratory. California State University, Bakersfield. [Link]

  • Laboratory Chemical Safety Manual. University of Alberta. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.